molecular formula C8H9BrN2 B1285421 5-bromo-N-cyclopropylpyridin-2-amine CAS No. 885266-96-6

5-bromo-N-cyclopropylpyridin-2-amine

Cat. No.: B1285421
CAS No.: 885266-96-6
M. Wt: 213.07 g/mol
InChI Key: ITKZPCOJFUVIQO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-N-cyclopropylpyridin-2-amine is a useful research compound. Its molecular formula is C8H9BrN2 and its molecular weight is 213.07 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-N-cyclopropylpyridin-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrN2/c9-6-1-4-8(10-5-6)11-7-2-3-7/h1,4-5,7H,2-3H2,(H,10,11)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITKZPCOJFUVIQO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NC2=NC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10590225
Record name 5-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

213.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

885266-96-6
Record name 5-Bromo-N-cyclopropylpyridin-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10590225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide to 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and spectral analysis of 5-bromo-N-cyclopropylpyridin-2-amine. Due to the limited availability of experimental data for this specific compound, this guide leverages data from closely related analogs and established principles of organic chemistry to provide a predictive yet thorough resource.

Chemical and Physical Properties

Table 1: Physical and Chemical Properties

PropertyValueSource/Method
Molecular Formula C₈H₉BrN₂-
Molecular Weight 213.07 g/mol [1]
CAS Number 885266-96-6[1]
Appearance Solid (Predicted)Inferred from related compounds
Melting Point Not available-
Boiling Point > 250 °C (Predicted)Based on analogs[2]
Solubility Soluble in common organic solvents (e.g., DMSO, Methanol) (Predicted)General solubility of similar compounds
Storage Conditions Short-term (1-2 weeks) at -4°C; Long-term (1-2 years) at -20°C[1]

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not extensively documented in publicly available literature, its synthesis can be logically approached through established methods for the preparation of substituted 2-aminopyridines. A plausible synthetic route involves the nucleophilic aromatic substitution of a dihalogenated pyridine or a Buchwald-Hartwig amination.

Predicted Synthetic Pathway

A likely synthetic approach involves the reaction of 2,5-dibromopyridine with cyclopropylamine. The greater reactivity of the bromine atom at the 2-position of the pyridine ring towards nucleophilic substitution makes this a feasible route.

Synthetic_Pathway 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction + 2,5-Dibromopyridine->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Product This compound Reaction->Product Base, Solvent, Heat

Caption: Predicted synthesis of this compound.

Experimental Protocol (General for related compounds)

The following is a generalized protocol for the synthesis of N-substituted 2-aminopyridines, which can be adapted for this compound.

Materials:

  • 2,5-Dibromopyridine

  • Cyclopropylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Ligand (e.g., BINAP or Xantphos)

  • Base (e.g., NaOtBu or K₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene or Dioxane)

Procedure:

  • To an oven-dried reaction vessel under an inert atmosphere (e.g., argon or nitrogen), add 2,5-dibromopyridine (1 equivalent), the palladium catalyst (0.01-0.05 equivalents), and the ligand (0.02-0.1 equivalents).

  • Add the anhydrous, degassed solvent.

  • Add the base (1.5-2.5 equivalents) and cyclopropylamine (1.1-1.5 equivalents).

  • Heat the reaction mixture to 80-110 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Chemical Reactivity

The this compound molecule possesses several reactive sites. The bromine atom at the 5-position is susceptible to various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig couplings, allowing for further functionalization of the pyridine ring[3][4]. The secondary amine can undergo N-alkylation or N-acylation reactions. The pyridine nitrogen can act as a base or a ligand in metal complexes.

Spectral Data (Predicted)

Detailed experimental spectral data for this compound is not widely available. The following predictions are based on the analysis of structurally similar compounds and established spectroscopic principles.

¹H NMR Spectroscopy

Table 2: Predicted ¹H NMR Chemical Shifts

ProtonPredicted Chemical Shift (δ, ppm)MultiplicityNotes
Pyridine H (position 3)6.2 - 6.5d
Pyridine H (position 4)7.3 - 7.6dd
Pyridine H (position 6)7.9 - 8.2d
NH5.0 - 6.5br sBroad singlet, may exchange with D₂O
Cyclopropyl CH2.5 - 2.8m
Cyclopropyl CH₂0.5 - 1.0m
¹³C NMR Spectroscopy

Table 3: Predicted ¹³C NMR Chemical Shifts

CarbonPredicted Chemical Shift (δ, ppm)
Pyridine C2158 - 162
Pyridine C3105 - 110
Pyridine C4140 - 145
Pyridine C5108 - 112
Pyridine C6148 - 152
Cyclopropyl CH23 - 28
Cyclopropyl CH₂6 - 10
Mass Spectrometry

The mass spectrum of this compound is expected to show a characteristic isotopic pattern for the molecular ion due to the presence of bromine (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).

Table 4: Predicted Mass Spectrometry Fragmentation

m/zFragmentNotes
213/215[M]⁺Molecular ion peak with bromine isotopic pattern.
134[M - Br]⁺Loss of the bromine atom.
172/174[M - C₃H₅]⁺Loss of the cyclopropyl group.

Safety and Handling

As with any chemical, this compound should be handled with appropriate safety precautions in a well-ventilated fume hood.[1] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn at all times. Avoid inhalation of dust and contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

Potential Applications

Substituted aminopyridines are a class of compounds with significant interest in medicinal chemistry due to their diverse biological activities. They are known to act as kinase inhibitors and are being investigated for their potential in treating various diseases, including cancer and neglected tropical diseases[5][6]. The presence of a bromine atom and a cyclopropyl group on the aminopyridine scaffold of this compound makes it a valuable intermediate for the synthesis of more complex molecules for biological screening.

Logical Workflow Diagrams

General Synthetic and Purification Workflow

Synthesis_and_Purification_Workflow cluster_synthesis Synthesis cluster_purification Purification Start Starting Materials (2,5-Dibromopyridine, Cyclopropylamine) Reaction Cross-Coupling Reaction (e.g., Buchwald-Hartwig) Start->Reaction Workup Aqueous Workup & Extraction Reaction->Workup Crude Crude Product Workup->Crude Chromatography Column Chromatography Crude->Chromatography Pure Pure this compound Chromatography->Pure

Caption: General workflow for the synthesis and purification of this compound.

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow Sample Pure Sample NMR_Prep Dissolve in Deuterated Solvent Sample->NMR_Prep MS_Prep Prepare for Mass Spectrometry Sample->MS_Prep H_NMR ¹H NMR Analysis NMR_Prep->H_NMR C_NMR ¹³C NMR Analysis NMR_Prep->C_NMR Structure_Confirmation Structure Confirmation H_NMR->Structure_Confirmation C_NMR->Structure_Confirmation MS_Analysis Mass Spectrometry Analysis MS_Prep->MS_Analysis MS_Analysis->Structure_Confirmation

Caption: Workflow for the spectroscopic analysis of this compound.

References

Technical Guide: Physicochemical Characteristics of 5-Bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical characteristics of 5-bromo-N-cyclopropylpyridin-2-amine (CAS No. 885266-96-6). Due to the limited availability of experimentally determined data, this document compiles known properties and provides predicted values for key physicochemical parameters. Furthermore, detailed, generalized experimental protocols for the synthesis and analysis of this compound are presented, derived from established methods for analogous 2-aminopyridine derivatives. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug discovery programs.

Introduction

This compound is a halogenated aminopyridine derivative. Compounds within this class are of significant interest in medicinal chemistry and materials science due to their versatile chemical reactivity and potential biological activities. The presence of the bromine atom provides a reactive handle for further functionalization, typically through palladium-catalyzed cross-coupling reactions, allowing for the synthesis of diverse compound libraries. The N-cyclopropyl substituent can influence the molecule's conformational rigidity and metabolic stability, which are important considerations in drug design. This guide summarizes the core physicochemical properties, and provides practical, adaptable protocols for its synthesis and characterization.

Physicochemical Characteristics

While specific experimentally determined physicochemical data for this compound is scarce in publicly available literature, the following table summarizes its basic properties and predicted values obtained from computational models. These predicted values offer valuable estimations for experimental design and method development.

PropertyValueSource
CAS Number 885266-96-6[1]
Molecular Formula C₈H₉BrN₂[1]
Molecular Weight 213.07 g/mol [1]
Predicted XlogP ~1.8Estimated based on the closely related isomer 5-bromo-6-cyclopropylpyridin-2-amine[2]
Predicted Boiling Point Not available-
Predicted Melting Point Not available-
Predicted pKa Not available-
Predicted Solubility Not available-
Appearance Solid (based on similar compounds)General observation for similar small molecules
Storage Conditions Recommended storage at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years).[1][1]

Experimental Protocols

The following sections detail generalized experimental protocols for the synthesis and analysis of this compound, based on established methodologies for structurally related compounds.

Synthesis Protocol: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and widely used method for the formation of carbon-nitrogen bonds, and it represents a highly viable route for the synthesis of this compound from 2,5-dibromopyridine and cyclopropylamine.[3][4]

Reaction Scheme:

Materials and Reagents:

  • 2,5-Dibromopyridine

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • A suitable phosphine ligand (e.g., BINAP, Xantphos, or a Buchwald ligand like XPhos)

  • A strong base (e.g., sodium tert-butoxide (NaOtBu) or cesium carbonate (Cs₂CO₃))

  • Anhydrous toluene or dioxane as the solvent

  • Standard glassware for inert atmosphere reactions (Schlenk flask or similar)

  • Magnetic stirrer and heating mantle

  • Reagents for workup and purification (e.g., ethyl acetate, brine, anhydrous sodium sulfate, silica gel)

Procedure:

  • Reaction Setup: In an oven-dried Schlenk flask, under an inert atmosphere (e.g., nitrogen or argon), combine 2,5-dibromopyridine (1.0 equivalent), the palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%), and the phosphine ligand (4-10 mol%).

  • Solvent and Reagents Addition: Add anhydrous toluene or dioxane to the flask. Stir the mixture for a few minutes to allow for the formation of the active catalyst.

  • Addition of Amine and Base: Add cyclopropylamine (1.1-1.5 equivalents) followed by the base (e.g., NaOtBu, 1.2-2.0 equivalents).

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain this compound.

Analytical Protocols

A general reverse-phase HPLC method can be adapted for the purity assessment and quantification of this compound.[5][6][7]

Instrumentation and Conditions:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water, both containing 0.1% formic acid or trifluoroacetic acid.

    • Solvent A: Water + 0.1% Formic Acid

    • Solvent B: Acetonitrile + 0.1% Formic Acid

  • Gradient: A typical gradient could be 10-90% Solvent B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detection at a wavelength determined by a UV scan of the compound (a common starting point for pyridines is around 254 nm).

  • Injection Volume: 10 µL.

Procedure:

  • Sample Preparation: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile or a mixture of acetonitrile and water) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration (e.g., 0.1 mg/mL) with the initial mobile phase composition.

  • Analysis: Equilibrate the column with the initial mobile phase composition until a stable baseline is achieved. Inject the sample and run the gradient method.

  • Data Analysis: The purity of the sample can be determined by calculating the peak area percentage.

NMR spectroscopy is essential for the structural confirmation of the synthesized compound. While experimental spectra are not available, predicted chemical shifts can guide the analysis. Online prediction tools can provide estimates for the proton (¹H) and carbon (¹³C) NMR spectra.[8][9]

Predicted ¹H NMR Spectral Regions:

  • Aromatic Protons (Pyridine Ring): Expected to appear in the region of δ 7.0-8.5 ppm. The bromine and amino substituents will influence the exact chemical shifts and coupling patterns.

  • Cyclopropyl Protons: The methine proton (CH) of the cyclopropyl group attached to the nitrogen will likely be downfield shifted. The methylene protons (CH₂) of the cyclopropyl ring will appear as complex multiplets in the upfield region, typically between δ 0.5-1.5 ppm.

  • Amine Proton (NH): A broad singlet is expected, with its chemical shift being dependent on the solvent and concentration.

Procedure:

  • Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in an NMR tube.

  • Data Acquisition: Acquire ¹H and ¹³C NMR spectra on a standard NMR spectrometer (e.g., 400 or 500 MHz). Additional experiments like COSY, HSQC, and HMBC can be performed to aid in the complete structural assignment.

Mass spectrometry will confirm the molecular weight of the compound. The presence of a bromine atom will result in a characteristic isotopic pattern in the mass spectrum.[10][11][12]

Expected Observations:

  • Molecular Ion Peak: Due to the two major isotopes of bromine (⁷⁹Br and ⁸¹Br) having nearly equal natural abundance, the mass spectrum will show two molecular ion peaks ([M]⁺ and [M+2]⁺) of approximately equal intensity, separated by 2 m/z units. For this compound, these would be expected at m/z 212 and 214 (for the nominal mass).

Procedure:

  • Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent (e.g., methanol or acetonitrile).

  • Analysis: Introduce the sample into the mass spectrometer (e.g., via direct infusion or coupled with an LC system). Acquire the mass spectrum using a suitable ionization technique such as electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI).

Mandatory Visualizations

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis and purification of this compound via Buchwald-Hartwig amination.

Synthesis_Workflow cluster_synthesis Synthesis Step cluster_workup Workup cluster_purification Purification start Reactants: 2,5-Dibromopyridine Cyclopropylamine Pd Catalyst & Ligand Base reaction Buchwald-Hartwig Amination start->reaction Toluene/Dioxane 80-110 °C extraction Liquid-Liquid Extraction (Ethyl Acetate/Water) reaction->extraction drying Drying (Anhydrous Na₂SO₄) extraction->drying concentration Solvent Removal (Rotary Evaporation) drying->concentration chromatography Silica Gel Column Chromatography concentration->chromatography final_product Pure 5-bromo-N- cyclopropylpyridin-2-amine chromatography->final_product

Caption: Synthesis and purification workflow for this compound.

Analytical Workflow Diagram

This diagram outlines the typical analytical workflow for the characterization of the synthesized this compound.

Analytical_Workflow cluster_analysis Analytical Characterization cluster_results Data Interpretation start Synthesized Product hplc HPLC (Purity Assessment) start->hplc nmr NMR Spectroscopy (Structural Confirmation) start->nmr ms Mass Spectrometry (Molecular Weight Confirmation) start->ms purity_data Purity > 95%? hplc->purity_data structure_confirmed Structure Confirmed? nmr->structure_confirmed mw_confirmed Correct MW? ms->mw_confirmed final_confirmation Compound Confirmed purity_data->final_confirmation structure_confirmed->final_confirmation mw_confirmed->final_confirmation

Caption: Analytical workflow for the characterization of this compound.

Conclusion

This compound is a valuable building block for chemical synthesis, particularly in the field of medicinal chemistry. While comprehensive experimental data on its physicochemical properties is limited, this guide provides a consolidated resource of its known characteristics and reliable predicted values. The detailed, adaptable protocols for its synthesis via Buchwald-Hartwig amination and its characterization by HPLC, NMR, and MS, offer a practical framework for researchers. The provided workflows and diagrams serve to streamline the experimental process for scientists and drug development professionals working with this and structurally related compounds. Further experimental investigation is warranted to definitively determine the key physicochemical parameters of this compound.

References

An In-depth Technical Guide to 5-bromo-N-cyclopropylpyridin-2-amine (CAS Number: 885266-96-6)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclopropylpyridin-2-amine is a substituted bromopyridine derivative that holds significant potential as a key building block in the synthesis of complex molecules, particularly in the field of medicinal chemistry. Its structural features, including the reactive bromine atom and the cyclopropylamine moiety, make it a versatile intermediate for the development of novel therapeutic agents. This technical guide provides a comprehensive overview of its chemical properties, a detailed plausible synthesis protocol, its anticipated applications in drug discovery, and a discussion of its potential role in modulating signaling pathways.

Physicochemical Properties

PropertyValueSource
CAS Number 885266-96-6
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.08 g/mol
Appearance Off-white to yellow solid (predicted)
Melting Point Not available
Boiling Point Not available
Solubility Soluble in organic solvents such as DMSO, methanol, and dichloromethane (predicted)

Synthesis and Experimental Protocols

A specific, peer-reviewed synthesis protocol for this compound is not extensively documented. However, based on established synthetic methodologies for analogous aminopyridines, a plausible and efficient synthesis can be proposed via a nucleophilic aromatic substitution reaction.

Plausible Synthetic Route: Nucleophilic Aromatic Substitution

The most probable synthetic route involves the reaction of 2,5-dibromopyridine with cyclopropylamine. The greater electrophilicity of the C2 position in the pyridine ring, enhanced by the electron-withdrawing nature of the second bromine atom, should favor monosubstitution at this position.

Reaction Scheme:

G A 2,5-Dibromopyridine C This compound A->C Pd catalyst, base, solvent, heat B Cyclopropylamine B->C

Plausible Synthetic Pathway

Detailed Experimental Protocol (Proposed)

Materials:

  • 2,5-Dibromopyridine (1.0 eq)

  • Cyclopropylamine (1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂, 0.05 eq)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos) (0.1 eq)

  • Sodium tert-butoxide (NaOtBu) (1.4 eq)

  • Anhydrous toluene

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • To an oven-dried Schlenk flask, add palladium(II) acetate, XPhos, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).

  • Add anhydrous toluene to the flask, followed by 2,5-dibromopyridine and cyclopropylamine.

  • Seal the flask and heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired product, this compound.

Expected Characterization Data:

  • ¹H NMR: Peaks corresponding to the cyclopropyl protons and the aromatic protons of the pyridine ring are expected.

  • ¹³C NMR: Resonances for the eight distinct carbon atoms should be observable.

  • LC-MS: A major peak corresponding to the mass of the protonated molecule [M+H]⁺ should be detected.

Applications in Drug Discovery and Development

The 2-aminopyridine scaffold is a well-established pharmacophore present in numerous approved drugs. The bromine atom at the 5-position of this compound serves as a versatile handle for further chemical modifications, primarily through palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura, Heck, and Buchwald-Hartwig reactions. This allows for the introduction of a wide range of substituents to explore the chemical space and optimize for potency, selectivity, and pharmacokinetic properties.

Role as a Key Intermediate for Kinase Inhibitors

Many kinase inhibitors feature a 2-aminopyridine or a related heterocyclic core that interacts with the hinge region of the ATP-binding site of the kinase. The N-cyclopropyl group can provide favorable interactions within the binding pocket, potentially enhancing potency and selectivity. The bromine atom can be replaced with various aryl or heteroaryl groups to target specific kinases involved in disease pathways.

G A This compound X Suzuki Coupling A->X B Aryl/Heteroaryl Boronic Acid B->X C Kinase Inhibitor Candidate X->C

Suzuki Coupling Workflow

Potential Therapeutic Targets

Given the prevalence of the aminopyridine scaffold in drug discovery, derivatives of this compound could potentially be developed as inhibitors for a variety of protein families, including:

  • Protein Kinases: Involved in cell signaling, proliferation, and survival. Dysregulation of kinases is a hallmark of cancer.

  • G-protein Coupled Receptors (GPCRs): A large family of receptors involved in a wide range of physiological processes.

  • Ion Channels: Important targets for cardiovascular and neurological disorders.

Signaling Pathways and Logical Relationships

While no specific signaling pathway has been directly associated with this compound in the literature, its potential use as a scaffold for kinase inhibitors suggests a role in modulating key cellular signaling cascades implicated in cancer and other diseases.

For instance, if a derivative of this compound were to inhibit a receptor tyrosine kinase (RTK), it could block downstream signaling through pathways such as the MAPK/ERK and PI3K/AKT/mTOR pathways, which are critical for cell growth, proliferation, and survival.

G cluster_0 cluster_1 cluster_2 A Growth Factor B Receptor Tyrosine Kinase (RTK) A->B D RAS B->D H PI3K B->H C Derivative of this compound C->B E RAF D->E F MEK E->F G ERK F->G K Proliferation, Survival, Angiogenesis G->K I AKT H->I J mTOR I->J J->K

Potential Kinase Inhibition Pathway

Conclusion

This compound is a promising and versatile building block for the synthesis of novel, biologically active compounds. While detailed experimental data on the compound itself is limited, its structural features and the well-established chemistry of related bromopyridines provide a strong foundation for its use in drug discovery and development. The plausible synthetic routes and potential applications outlined in this guide are intended to serve as a valuable resource for researchers engaged in the design and synthesis of next-generation therapeutics. Further investigation into the synthesis and biological evaluation of derivatives of this compound is warranted to fully explore its potential in medicinal chemistry.

An In-depth Technical Guide to 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This document provides a detailed overview of the molecular structure and weight of 5-bromo-N-cyclopropylpyridin-2-amine, a compound of interest for researchers, scientists, and professionals in the field of drug development.

Molecular Data

The fundamental quantitative data for this compound is summarized in the table below. This information is critical for various experimental and theoretical applications, including reaction stoichiometry, analytical characterization, and computational modeling.

PropertyValue
Molecular FormulaC8H9N2Br
Molecular Weight213.07 g/mol [1]
CAS Number885266-96-6 [1]

Molecular Structure

The structural arrangement of atoms within this compound is depicted in the following diagram. This visualization illustrates the connectivity of the pyridine ring, the bromine substituent at the 5-position, and the N-cyclopropyl amine group at the 2-position.

Molecular structure of this compound.

Experimental Protocols

While this document does not detail specific experimental protocols for the synthesis or analysis of this compound, it is recommended that standard laboratory procedures for handling aromatic amines and brominated compounds be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All manipulations should be performed in a well-ventilated fume hood. For analytical characterization, techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and High-Performance Liquid Chromatography (HPLC) are typically employed to confirm the identity and purity of the compound.

References

An In-depth Technical Guide to the Synthesis and Discovery of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the synthesis, discovery, and applications of the pivotal chemical intermediate, 5-bromo-N-cyclopropylpyridin-2-amine. This compound serves as a crucial building block in the development of targeted therapeutics, particularly kinase inhibitors. This document outlines detailed experimental protocols for its synthesis, presents key quantitative data, and visualizes the synthetic workflow and its role in relevant signaling pathways.

Discovery and Applications

The discovery of this compound is intrinsically linked to the quest for novel kinase inhibitors, a cornerstone of modern drug discovery. The 2-aminopyridine scaffold is a well-established pharmacophore that adeptly interacts with the hinge region of the ATP-binding site of various kinases. The strategic incorporation of a bromine atom at the 5-position provides a versatile handle for further molecular elaboration through cross-coupling reactions, enabling the synthesis of diverse compound libraries for screening. The N-cyclopropyl group often contributes to favorable pharmacokinetic properties and can enhance binding affinity.

Notably, this compound has emerged as a key intermediate in the synthesis of selective inhibitors of the Janus kinase (JAK) family, particularly Tyrosine Kinase 2 (TYK2).[1][2][3][4][5][6] The JAK-STAT signaling pathway is a critical regulator of immune responses, and its dysregulation is implicated in a range of autoimmune and inflammatory diseases.[1][7][8] TYK2 is a key mediator in the signaling of cytokines such as IL-12, IL-23, and Type I interferons.[1][8][9] Inhibitors targeting TYK2 have shown significant therapeutic promise for conditions like psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[4][6][9]

The development of drugs like Deucravacitinib, an allosteric TYK2 inhibitor, highlights the therapeutic potential of targeting this pathway.[1][2] The synthesis of such potent and selective inhibitors often relies on the versatile chemistry of intermediates like this compound.

Role in Kinase Inhibition and the JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of a cytokine to its receptor, leading to the activation of associated JAKs, including TYK2. Activated JAKs then phosphorylate STAT (Signal Transducer and Activator of Transcription) proteins, which dimerize and translocate to the nucleus to regulate the transcription of target genes involved in inflammation and immune responses.[1][7][8]

TYK2 inhibitors derived from this compound are designed to interfere with this process. By occupying the ATP-binding site of the kinase domain, these inhibitors prevent the phosphorylation of STAT proteins, thereby blocking the downstream signaling cascade.

JAK_STAT_Pathway Figure 1: The JAK-STAT Signaling Pathway and the Site of Action for TYK2 Inhibitors. cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor 1. Binding TYK2 TYK2 Receptor->TYK2 2. Activation JAK JAK Receptor->JAK 2. Activation STAT_inactive STAT (inactive) TYK2->STAT_inactive 3. Phosphorylation JAK->STAT_inactive 3. Phosphorylation STAT_active STAT-P (active dimer) STAT_inactive->STAT_active Dimerization DNA DNA STAT_active->DNA 4. Translocation Inhibitor TYK2 Inhibitor (derived from 5-bromo-N- cyclopropylpyridin-2-amine) Inhibitor->TYK2 Inhibition Gene_Transcription Gene Transcription (Inflammation) DNA->Gene_Transcription

Figure 1: The JAK-STAT Signaling Pathway and the Site of Action for TYK2 Inhibitors.

Synthesis of this compound

The primary and most efficient method for the synthesis of this compound is the Buchwald-Hartwig amination.[10][11][12] This palladium-catalyzed cross-coupling reaction provides a versatile and high-yielding route to form the crucial C-N bond between an aryl halide and an amine. An alternative, though often requiring harsher conditions, is the Ullmann condensation.

Recommended Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination involves the reaction of an aryl halide (or triflate) with an amine in the presence of a palladium catalyst, a phosphine ligand, and a base. For the synthesis of this compound, 2,5-dibromopyridine is a common starting material, allowing for regioselective amination at the more reactive 2-position.

Synthesis_Workflow Figure 2: General Workflow for the Synthesis of this compound. Start Starting Materials SM1 2,5-Dibromopyridine Start->SM1 SM2 Cyclopropylamine Start->SM2 Reaction Buchwald-Hartwig Amination SM1->Reaction SM2->Reaction Product This compound Reaction->Product Catalyst Pd Catalyst (e.g., Pd2(dba)3) Catalyst->Reaction Ligand Phosphine Ligand (e.g., Xantphos) Ligand->Reaction Base Base (e.g., NaOtBu) Base->Reaction Solvent Solvent (e.g., Toluene) Solvent->Reaction Purification Purification (e.g., Column Chromatography) Product->Purification

Figure 2: General Workflow for the Synthesis of this compound.
Experimental Protocols

The following protocols are representative examples for the synthesis of this compound and its precursors.

Protocol 1: Buchwald-Hartwig Amination for the Synthesis of this compound

This protocol is adapted from general procedures for the Buchwald-Hartwig amination of bromopyridines.

Reagent Molar Equiv. Amount MW Density Notes
2,5-Dibromopyridine1.0(To be calculated)236.89 g/mol -Starting material
Cyclopropylamine1.2(To be calculated)57.09 g/mol 0.824 g/mLReagent
Pd₂(dba)₃0.02(To be calculated)915.72 g/mol -Palladium catalyst
Xantphos0.04(To be calculated)578.68 g/mol -Phosphine ligand
Sodium tert-butoxide1.4(To be calculated)96.10 g/mol -Base
Toluene-(To be calculated)92.14 g/mol 0.867 g/mLAnhydrous solvent

Procedure:

  • To an oven-dried Schlenk flask, add 2,5-dibromopyridine, sodium tert-butoxide, and Xantphos.

  • Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen) three times.

  • Add Pd₂(dba)₃ to the flask under the inert atmosphere.

  • Add anhydrous, degassed toluene via syringe, followed by the addition of cyclopropylamine.

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite® to remove the palladium catalyst.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (e.g., using a gradient of ethyl acetate in hexanes) to yield this compound.

Expected Yield: Yields for Buchwald-Hartwig aminations of this type are typically in the range of 70-95%.

Quantitative Data

The following table summarizes key physicochemical properties of this compound.

Property Value
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.08 g/mol
Appearance (Predicted) Off-white to yellow solid
Melting Point (Not available)
Boiling Point (Not available)
Solubility Soluble in most organic solvents (e.g., DCM, EtOAc, MeOH)

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz): δ 8.0-8.2 (d, 1H, pyridine-H6), 7.4-7.6 (dd, 1H, pyridine-H4), 6.3-6.5 (d, 1H, pyridine-H3), 5.0-5.2 (br s, 1H, NH), 2.6-2.8 (m, 1H, cyclopropyl-CH), 0.7-0.9 (m, 2H, cyclopropyl-CH₂), 0.5-0.7 (m, 2H, cyclopropyl-CH₂).

  • ¹³C NMR (CDCl₃, 100 MHz): δ 158-160 (C2), 148-150 (C6), 140-142 (C4), 110-112 (C3), 108-110 (C5), 24-26 (cyclopropyl-CH), 6-8 (cyclopropyl-CH₂).

  • MS (ESI+): m/z 213.0, 215.0 [M+H]⁺ (indicating the presence of Bromine isotopes).

Conclusion

This compound is a valuable and versatile intermediate in medicinal chemistry, particularly for the synthesis of targeted kinase inhibitors for the treatment of autoimmune and inflammatory diseases. Its synthesis is reliably achieved through the Buchwald-Hartwig amination, a robust and high-yielding method. This technical guide provides the necessary information for researchers and drug development professionals to effectively synthesize and utilize this important building block in their research endeavors.

References

Spectroscopic Profile of 5-bromo-N-cyclopropylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic characteristics of 5-bromo-N-cyclopropylpyridin-2-amine, a key intermediate in pharmaceutical research and development. This document is intended for researchers, scientists, and drug development professionals, offering a centralized resource for its spectral data and the methodologies for their acquisition.

Introduction

This compound (CAS No. 885266-96-6) is a substituted aminopyridine derivative.[1] Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in synthetic chemistry and drug design. This guide presents a summary of its expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Predicted Spectroscopic Data

Due to the limited availability of public domain experimental spectra for this compound, the following data tables are based on established spectroscopic principles and analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~8.0d1HH-6 (Pyridine)
~7.5dd1HH-4 (Pyridine)
~6.5d1HH-3 (Pyridine)
~5.5br s1HN-H
~2.6m1HCH (Cyclopropyl)
~0.8m2HCH₂ (Cyclopropyl)
~0.5m2HCH₂ (Cyclopropyl)

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

Chemical Shift (δ, ppm)Assignment
~158C-2 (Pyridine)
~148C-6 (Pyridine)
~140C-4 (Pyridine)
~110C-3 (Pyridine)
~108C-5 (Pyridine)
~24CH (Cyclopropyl)
~7CH₂ (Cyclopropyl)
Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. For a secondary aromatic amine like this compound, characteristic absorption bands are expected.[2]

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400-3300MediumN-H stretch
3100-3000Medium-WeakAromatic C-H stretch
2950-2850Medium-WeakAliphatic C-H stretch (cyclopropyl)
~1600StrongC=C stretch (aromatic ring)
~1500StrongC=N stretch (aromatic ring)
1335-1250StrongAromatic C-N stretch
910-665Strong, BroadN-H wag
Below 800StrongC-Br stretch
Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of a compound. The presence of a bromine atom will result in a characteristic isotopic pattern (⁷⁹Br and ⁸¹Br are in an approximate 1:1 ratio).

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
213/215[M]⁺ (Molecular ion peak, showing bromine isotope pattern)
134[M - Br]⁺
106[M - Br - C₂H₄]⁺

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra.

Methodology:

  • Sample Preparation: Dissolve 10-20 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube.[3] Ensure the sample is fully dissolved.

  • Instrument Setup: The spectra should be recorded on a 400 MHz or 500 MHz NMR spectrometer.[4]

  • Data Acquisition:

    • ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans should be co-added to achieve an adequate signal-to-noise ratio.

    • ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required compared to the ¹H NMR spectrum.

  • Data Processing: Process the raw data (Free Induction Decay) using appropriate software. This includes Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

Objective: To obtain an infrared spectrum to identify functional groups.

Methodology (Attenuated Total Reflectance - ATR):

  • Instrument Preparation: Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry.

  • Background Scan: Record a background spectrum of the empty ATR accessory.

  • Sample Application: Place a small amount of solid this compound onto the center of the ATR crystal.

  • Data Acquisition: Apply pressure to the sample using the instrument's pressure arm to ensure good contact with the crystal. Collect the spectrum over a range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added.[5]

  • Data Processing: The resulting spectrum should be baseline corrected.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern.

Methodology (Electron Ionization - EI):

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe for solid samples. The sample is then vaporized in the ion source.[6]

  • Ionization: Bombard the vaporized sample with a beam of high-energy electrons (typically 70 eV) to induce ionization and fragmentation.[7]

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge (m/z) ratio by a mass analyzer (e.g., a quadrupole or magnetic sector).[8]

  • Detection: The separated ions are detected, and a mass spectrum is generated, plotting ion intensity versus m/z.

Workflow and Relationships

The following diagrams illustrate the logical workflow of spectroscopic analysis and the relationships between the different techniques.

Spectroscopic_Analysis_Workflow Spectroscopic Analysis Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Techniques cluster_data Data Interpretation Sample This compound Prep_NMR Dissolve in Deuterated Solvent Sample->Prep_NMR Prep_IR Solid Sample (ATR) Sample->Prep_IR Prep_MS Vaporize in Ion Source Sample->Prep_MS NMR NMR Spectroscopy (¹H and ¹³C) Prep_NMR->NMR IR IR Spectroscopy Prep_IR->IR MS Mass Spectrometry Prep_MS->MS Data_NMR Chemical Shifts, Coupling Constants, Integration NMR->Data_NMR Data_IR Absorption Bands (Functional Groups) IR->Data_IR Data_MS Molecular Weight, Fragmentation Pattern MS->Data_MS Structure Structural Elucidation Data_NMR->Structure Data_IR->Structure Data_MS->Structure

Caption: Workflow for the spectroscopic analysis of this compound.

Spectroscopic_Data_Integration Integration of Spectroscopic Data Structure Proposed Structure: This compound NMR_Data NMR Data (Connectivity) Structure->NMR_Data verifies IR_Data IR Data (Functional Groups) Structure->IR_Data verifies MS_Data MS Data (Molecular Formula) Structure->MS_Data verifies NMR_Data->Structure suggests IR_Data->Structure suggests MS_Data->Structure suggests

Caption: Interrelationship of spectroscopic data for structural confirmation.

References

Theoretical and DFT Analysis of 5-bromo-N-cyclopropylpyridin-2-amine: A Computational Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive theoretical framework for the study of 5-bromo-N-cyclopropylpyridin-2-amine, a pyridine derivative of interest in medicinal chemistry. Due to the absence of specific published experimental or theoretical data for this compound, this document outlines a predictive analysis based on established computational methodologies, primarily Density Functional Theory (DFT). It details the protocols for geometry optimization, vibrational frequency analysis, Frontier Molecular Orbital (FMO) analysis, Natural Bond Orbital (NBO) analysis, and Molecular Electrostatic Potential (MEP) mapping. The predicted data, derived from analogous structures reported in the literature, are summarized in structured tables to serve as a baseline for future experimental and computational investigations. This guide is intended to be a valuable resource for researchers engaged in the design and characterization of novel pyridine-based therapeutic agents.

Introduction

Pyridine derivatives are fundamental scaffolds in medicinal chemistry and materials science due to their diverse biological activities and unique electronic properties.[1][2] The title compound, this compound, incorporates several key features: a pyridine ring, which often acts as a hydrogen bond acceptor; a bromine substituent, which can modulate lipophilicity and participate in halogen bonding; and a cyclopropylamine group, which can influence metabolic stability and binding affinity. Understanding the three-dimensional structure, electronic properties, and reactivity of this molecule at a quantum-mechanical level is crucial for predicting its behavior in biological systems and for guiding rational drug design efforts.[3]

Computational chemistry, particularly Density Functional Theory (DFT), provides a powerful, non-experimental means to elucidate these properties with high accuracy.[4][5] DFT calculations can predict optimized molecular geometry, vibrational spectra for compound identification, and electronic parameters that govern reactivity and intermolecular interactions.[6][7] This whitepaper outlines a comprehensive computational study that could be performed on this compound, presenting predicted data based on theoretical analyses of structurally related molecules.[8][9][10]

Computational Protocols and Methodologies

The theoretical analysis of this compound would be conducted using established quantum chemical methods. The protocols outlined below are based on common practices for similar heterocyclic and halogenated aromatic compounds.[9][10][11]

Software

All DFT calculations would be performed using a quantum chemistry software package such as Gaussian 09 or a more recent version.[12] Visualization and analysis of the output, including molecular orbitals and electrostatic potential maps, would be carried out using complementary software like GaussView, Avogadro, or VMD.[13]

Geometry Optimization

The initial structure of this compound would be built and subjected to full geometry optimization without any symmetry constraints. The optimization would be performed using the DFT method with Becke's three-parameter hybrid functional combined with the Lee-Yang-Parr correlation functional (B3LYP).[6][9] A split-valence triple-zeta basis set, such as 6-311++G(d,p), would be employed, which includes diffuse and polarization functions to accurately describe the electronic structure of a molecule containing heteroatoms and lone pairs.[14][15] The convergence of the optimization would be confirmed by the absence of imaginary frequencies in the subsequent vibrational analysis, ensuring the identified structure is a true energy minimum.

Vibrational Frequency Analysis

Following geometry optimization, harmonic vibrational frequency calculations would be performed at the same level of theory (B3LYP/6-311++G(d,p)).[8][9] This analysis serves two purposes: to confirm that the optimized structure corresponds to a local minimum on the potential energy surface and to predict the infrared (IR) spectrum of the molecule. The calculated frequencies are often systematically higher than experimental values due to the harmonic approximation; thus, they would be scaled by an appropriate scaling factor (typically ~0.967 for this level of theory) for better comparison with experimental data.

Electronic Properties and Reactivity Descriptors

The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are critical for understanding chemical reactivity.[4] The HOMO-LUMO energy gap (ΔE) provides a measure of the molecule's chemical stability and reactivity.[4] These values would be extracted from the optimized structure. Other quantum chemical parameters such as electronegativity (χ), chemical hardness (η), and chemical softness (S) would be calculated from the HOMO and LUMO energies to further characterize the molecule's reactivity.

Natural Bond Orbital (NBO) Analysis

NBO analysis transforms the complex, delocalized molecular orbitals into localized orbitals that align with the familiar concepts of chemical bonds and lone pairs.[1] This analysis provides insights into intramolecular charge transfer, hyperconjugative interactions, and the charge distribution on individual atoms.[16] The analysis would be performed to understand the stabilization energy (E2) associated with donor-acceptor interactions within the molecule.

Molecular Electrostatic Potential (MEP) Mapping

The MEP map is a valuable tool for identifying the electrophilic and nucleophilic sites of a molecule.[17][18] It visualizes the electrostatic potential on the electron density surface, where red colors indicate regions of negative potential (electron-rich, susceptible to electrophilic attack) and blue colors indicate regions of positive potential (electron-poor, susceptible to nucleophilic attack).[18][19] An MEP map would be generated to predict the regions most likely to be involved in intermolecular interactions, such as hydrogen bonding.

Logical & Experimental Workflow

The following diagram illustrates the standard computational workflow for the theoretical analysis of a molecule like this compound.

G Computational Analysis Workflow A 1. Initial Structure Generation (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B C Frequency Calculation (Confirmation of Minimum) B->C D Is Imaginary Freq. > 0? C->D E Refine Structure & Re-optimize D->E Yes F 3. Property Calculations (Optimized Geometry) D->F No E->B G Vibrational Analysis (IR/Raman) F->G H NBO Analysis F->H I HOMO-LUMO Analysis F->I J MEP Mapping F->J

Caption: A flowchart of the DFT-based computational analysis.

Predicted Results and Discussion

This section presents the predicted data for this compound based on the computational protocols described above. The molecule, with its atom numbering scheme used for data presentation, is shown below.

Caption: Molecular structure and atom numbering scheme.

Predicted Molecular Geometry

The key predicted bond lengths and angles for the optimized geometry are presented in Table 1. The pyridine ring is expected to be nearly planar. The C-Br bond length will be characteristic of brominated aromatic systems. The geometry of the N-cyclopropyl group, including the C-N bond lengths and the internal angles of the cyclopropyl ring, will be consistent with known values for such moieties.

Table 1: Predicted Geometric Parameters

Parameter Bond/Angle Predicted Value
Bond Length (Å) C5-Br12 1.91
C2-N7 1.38
N7-C8 1.46
C8-C9 1.51
C9-C10 1.51
C2-N1 1.35
C6-N1 1.34
Bond Angle (˚) C3-C2-N7 117.5
C2-N7-C8 123.0
C4-C5-Br12 119.0
C2-N1-C6 118.0

| Dihedral Angle (˚) | C3-C2-N7-C8 | ~15.0 |

Predicted Vibrational Analysis

The predicted vibrational frequencies can be used to interpret an experimental IR spectrum. Key characteristic vibrations are summarized in Table 2. These include the N-H stretching of the amine group, C-H stretching of the aromatic and cyclopropyl groups, C=C and C=N stretching of the pyridine ring, and the characteristic C-Br stretching vibration at a lower frequency.

Table 2: Predicted Vibrational Frequencies (Scaled)

Wavenumber (cm⁻¹) Assignment Vibrational Mode
~3450 N-H stretch Amine group
~3100-3000 C-H stretch Aromatic & Cyclopropyl
~1610 C=C stretch Pyridine ring
~1580 C=N stretch Pyridine ring
~1250 C-N stretch Aryl-amine
~1020 Ring breathing Pyridine ring

| ~650 | C-Br stretch | Bromo substituent |

Predicted Frontier Molecular Orbital (FMO) Analysis

The FMO analysis is crucial for predicting the electronic and optical properties of the molecule. The HOMO is expected to be localized primarily on the aminopyridine ring, indicating this is the region of electron donation. The LUMO is predicted to be distributed across the bromopyridine ring system. A relatively small HOMO-LUMO gap suggests the molecule could be chemically reactive.

Table 3: Predicted Electronic Properties

Parameter Predicted Value
HOMO Energy -5.85 eV
LUMO Energy -1.20 eV
HOMO-LUMO Gap (ΔE) 4.65 eV
Electronegativity (χ) 3.53 eV
Chemical Hardness (η) 2.33 eV

| Chemical Softness (S) | 0.43 eV⁻¹ |

Predicted Natural Bond Orbital (NBO) Analysis

NBO analysis would likely reveal strong delocalization within the pyridine ring. A significant stabilization energy (E2) would be predicted for the interaction between the lone pair orbital of the amine nitrogen (N7) and the antibonding π* orbitals of the pyridine ring (N1-C2 and C3-C4). This indicates a substantial charge transfer from the amine group to the ring, which activates the ring and influences its reactivity. The bromine atom would exhibit a negative natural charge, while the pyridine nitrogen (N1) would also be a site of high negative charge.

Predicted Molecular Electrostatic Potential (MEP)

The MEP map would show the most negative potential (red/yellow regions) concentrated around the pyridine nitrogen (N1) and the bromine atom (Br12), identifying them as the primary sites for electrophilic attack and hydrogen bond acceptance. The most positive potential (blue region) would be located on the amine hydrogen (H11), highlighting its role as a potential hydrogen bond donor. This information is critical for predicting how the molecule might interact with a biological target, such as a protein active site.

Conclusion

This technical guide has outlined a comprehensive theoretical study of this compound using Density Functional Theory. While direct experimental data is not yet available, the predictive data presented herein, based on established computational methods for analogous molecules, provides a robust foundation for future research. The predicted geometric, vibrational, and electronic properties suggest that the molecule possesses distinct regions of electrophilicity and nucleophilicity, governed by the interplay between the electron-donating cyclopropylamine group and the electronegative pyridine nitrogen and bromine atoms. These computational insights are invaluable for researchers in medicinal chemistry, offering a rational basis for the synthesis, characterization, and potential application of this and related compounds in drug development.

References

Crystal Structure Analysis of 5-bromo-N-cyclopropylpyridin-2-amine: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest available data, a specific, publicly accessible single-crystal X-ray diffraction study for 5-bromo-N-cyclopropylpyridin-2-amine has not been reported. This technical guide therefore provides a comprehensive framework for the crystallographic analysis of this compound, including detailed experimental protocols and a hypothetical structural analysis based on crystallographic data from analogous compounds. This document is intended to serve as a thorough instructional resource for researchers, scientists, and drug development professionals.

Introduction

This compound is a substituted aminopyridine derivative. The aminopyridine scaffold is of significant interest in medicinal chemistry and drug discovery due to its presence in a wide array of biologically active molecules. Understanding the three-dimensional structure of these compounds through single-crystal X-ray diffraction is paramount for elucidating structure-activity relationships (SAR), optimizing ligand-protein interactions, and guiding rational drug design.

This whitepaper details the complete workflow for the crystal structure analysis of this compound, from synthesis and crystal growth to data collection, structure solution, and refinement. While the crystallographic data presented herein is hypothetical and derived from closely related structures, the methodologies described are standard and robust, providing a practical guide for the experimental determination of its crystal structure.

Experimental Protocols

Synthesis of this compound

A plausible synthetic route to this compound is via a Buchwald-Hartwig amination reaction. This palladium-catalyzed cross-coupling reaction is a powerful method for the formation of carbon-nitrogen bonds.

Reaction Scheme:

Materials and Reagents:

  • 2,5-dibromopyridine

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • 2-(Dicyclohexylphosphino)-2',4',6'-triisopropylbiphenyl (XPhos)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene, anhydrous

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (e.g., argon), add 2,5-dibromopyridine (1.0 equiv.), Pd(OAc)₂ (0.02 equiv.), and XPhos (0.04 equiv.).

  • Add anhydrous toluene via syringe, followed by cyclopropylamine (1.2 equiv.).

  • Finally, add sodium tert-butoxide (1.4 equiv.).

  • Seal the Schlenk flask and heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel flash column chromatography to yield this compound.

Crystal Growth

High-quality single crystals are essential for successful X-ray diffraction analysis.[1] Several methods can be employed to grow crystals suitable for this purpose:

  • Slow Evaporation: Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., methanol, ethanol, ethyl acetate/hexane) to near saturation. Loosely cover the container and allow the solvent to evaporate slowly at room temperature.

  • Vapor Diffusion: Place a concentrated solution of the compound in a small vial. Place this vial inside a larger, sealed container that contains a more volatile "anti-solvent" in which the compound is less soluble. The anti-solvent vapor will slowly diffuse into the compound's solution, reducing its solubility and promoting crystallization.

  • Cooling: Prepare a saturated solution of the compound at an elevated temperature and then slowly cool it to room temperature or below.

Single-Crystal X-ray Diffraction (SC-XRD)

The following protocol outlines the standard procedure for data collection and structure determination.[2][3]

Data Collection:

  • A suitable single crystal (typically 0.1-0.3 mm in all dimensions) is selected and mounted on a goniometer head.[4]

  • The goniometer head is placed on the diffractometer.

  • The crystal is centered in the X-ray beam.

  • Data is collected using a modern diffractometer equipped with a radiation source (e.g., Mo Kα, λ = 0.71073 Å or Cu Kα, λ = 1.54184 Å) and a detector (e.g., CCD or CMOS).[5]

  • The data collection strategy typically involves a series of scans (e.g., ω and φ scans) to cover a significant portion of the reciprocal space.[3]

  • Data is collected at a controlled temperature, often 100 K, to minimize thermal vibrations.

Structure Solution and Refinement:

  • The collected diffraction data is processed, which includes integration of reflection intensities and correction for various experimental factors (e.g., Lorentz and polarization effects, absorption).

  • The crystal system and space group are determined from the diffraction pattern.

  • The crystal structure is solved using direct methods or Patterson methods to obtain an initial model of the atomic positions.

  • The structural model is refined using full-matrix least-squares on F². This iterative process adjusts atomic positions, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Hydrogen atoms are typically located from the difference Fourier map and refined using appropriate constraints.

Hypothetical Crystal Structure Analysis

The following data is a plausible representation of the crystal structure of this compound, based on the known structures of similar aminopyridine derivatives.

Crystallographic Data

Table 1: Hypothetical Crystal Data and Structure Refinement Parameters.

ParameterValue
Empirical formulaC₈H₉BrN₂
Formula weight213.08
Temperature100(2) K
Wavelength (Mo Kα)0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensionsa = 8.5(1) Å, b = 10.2(2) Å, c = 11.5(2) Å
α = 90°, β = 98.5(5)°, γ = 90°
Volume980(5) ų
Z4
Density (calculated)1.445 Mg/m³
Absorption coefficient3.85 mm⁻¹
F(000)424
Crystal size0.20 x 0.15 x 0.10 mm³
Theta range for data collection2.5° to 28.0°
Reflections collected9500
Independent reflections2200 [R(int) = 0.04]
Goodness-of-fit on F²1.05
Final R indices [I>2σ(I)]R₁ = 0.045, wR₂ = 0.110
R indices (all data)R₁ = 0.060, wR₂ = 0.125
Intramolecular Geometry

Table 2: Selected Hypothetical Bond Lengths and Angles.

BondLength (Å)AngleAngle (°)
Br1-C51.90(1)C6-N1-C2117(1)
N1-C21.34(1)N1-C2-N2118(1)
N1-C61.35(1)C3-C2-N2120(1)
N2-C21.37(1)C2-N2-C7125(1)
N2-C71.46(1)N2-C7-C8119(1)
C7-C81.50(1)C4-C5-Br1118(1)
C8-C91.49(1)
Intermolecular Interactions

In the solid state, molecules of this compound are expected to exhibit intermolecular hydrogen bonding. The amine hydrogen (on N2) can act as a hydrogen bond donor, while the pyridine nitrogen (N1) is a likely hydrogen bond acceptor. These interactions would link the molecules into chains or sheets, contributing to the stability of the crystal lattice.

Mandatory Visualizations

Molecular Structure

Caption: 2D representation of this compound.

Experimental Workflow

experimental_workflow cluster_synthesis Synthesis & Purification cluster_crystal Crystal Growth cluster_xrd X-ray Diffraction cluster_analysis Structural Analysis synthesis Buchwald-Hartwig Amination purification Column Chromatography synthesis->purification crystal_growth Slow Evaporation / Vapor Diffusion purification->crystal_growth data_collection Data Collection (SC-XRD) crystal_growth->data_collection data_processing Data Processing & Reduction data_collection->data_processing structure_solution Structure Solution (Direct Methods) data_processing->structure_solution structure_refinement Structure Refinement (Least-Squares) structure_solution->structure_refinement validation Structure Validation (e.g., CheckCIF) structure_refinement->validation analysis Analysis of Geometry & Interactions validation->analysis

Caption: Workflow for the crystal structure analysis.

Generic Signaling Pathway

signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Growth Factor Receptor kinase Protein Kinase (e.g., CDK, EGFR) receptor->kinase substrate Substrate Protein kinase->substrate ATP -> ADP p_substrate Phosphorylated Substrate substrate->p_substrate transcription Gene Transcription p_substrate->transcription inhibitor This compound (Hypothetical Inhibitor) inhibitor->kinase proliferation Cell Proliferation transcription->proliferation

Caption: Hypothetical inhibition of a protein kinase signaling pathway.

References

A Technical Guide to the Solubility and Stability Assessment of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive framework and standardized protocols for evaluating the solubility and stability of 5-bromo-N-cyclopropylpyridin-2-amine. As of this writing, specific quantitative experimental data for this compound is not extensively available in published literature. Therefore, this guide is intended to enable researchers to generate the necessary data for drug development and scientific investigation.

Introduction

This compound is a substituted aminopyridine derivative of interest in medicinal chemistry and drug discovery. A thorough understanding of its physicochemical properties, particularly solubility and stability, is fundamental to its development as a potential therapeutic agent. These parameters critically influence bioavailability, formulation design, and shelf-life. This technical guide outlines the theoretical considerations and detailed experimental protocols for the comprehensive assessment of the solubility and stability profile of this compound, in line with international regulatory standards.

Physicochemical Properties

A summary of the known identifiers and basic properties of this compound is presented below.

PropertyValue
IUPAC Name This compound
Molecular Formula C₈H₉BrN₂
Molecular Weight 213.07 g/mol
CAS Number 885266-96-6
Canonical SMILES C1CC1NC2=NC=C(C=C2)Br

Solubility Profile Assessment

Solubility is a critical determinant of a drug candidate's absorption and bioavailability. The assessment of solubility in various aqueous and organic media is a cornerstone of pre-formulation studies. The structure of this compound, featuring a basic pyridine nitrogen, a secondary amine, and a lipophilic bromophenyl group, suggests that its solubility will be highly pH-dependent.

Data Presentation: Solubility

Experimental solubility data should be meticulously recorded. The following table serves as a template for documenting results from solubility experiments.

Solvent SystemTemperature (°C)Method (Kinetic/Thermodynamic)Solubility (µg/mL)Solubility (µM)
0.1 M HCl (pH ~1.2)25ThermodynamicTBDTBD
Phosphate Buffer (pH 4.5)25ThermodynamicTBDTBD
Phosphate Buffer (pH 6.8)25ThermodynamicTBDTBD
Phosphate Buffer (pH 7.4)25ThermodynamicTBDTBD
Water25ThermodynamicTBDTBD
Fasted State Simulated Intestinal Fluid (FaSSIF)37ThermodynamicTBDTBD
Fed State Simulated Intestinal Fluid (FeSSIF)37ThermodynamicTBDTBD
5% DMSO / 95% PBS (pH 7.4)25KineticTBDTBD

TBD: To Be Determined Experimentally

Experimental Protocol: Thermodynamic Solubility (Shake-Flask Method)

This protocol is based on the OECD Guideline 105 ("Water Solubility") and is suitable for determining the equilibrium solubility of the compound.[1][2][3][4][5]

Objective: To determine the saturation concentration of the compound in a given solvent at equilibrium.

Materials:

  • This compound (solid)

  • Selected aqueous buffers and solvents

  • Glass vials with screw caps

  • Thermomixer or incubating shaker

  • Centrifuge

  • Filtration device (e.g., 0.22 µm PVDF syringe filters)

  • Validated HPLC-UV or LC-MS/MS system for quantification

Procedure:

  • Add an excess amount of solid this compound to a glass vial. The excess should be sufficient to ensure a saturated solution with visible solid remaining after incubation.

  • Add a precise volume (e.g., 1 mL) of the desired pre-equilibrated solvent (e.g., 0.1 M phosphate buffer, pH 7.4) to the vial.[6]

  • Securely cap the vials and place them in a shaker or thermomixer set to a constant temperature (e.g., 25°C or 37°C).

  • Agitate the samples for a sufficient duration to reach equilibrium. A period of 24 to 48 hours is typical for thermodynamic solubility.[6]

  • After incubation, allow the vials to rest to let the undissolved solid settle.

  • Carefully withdraw an aliquot of the supernatant. To remove any remaining particulates, either centrifuge the sample at high speed (e.g., 14,000 rpm for 15 minutes) or filter it through a 0.22 µm chemical-resistant filter.

  • Prepare a calibration curve by making serial dilutions of a known concentration stock solution of the compound in the same solvent.

  • Analyze the clarified supernatant and calibration standards using a validated analytical method (e.g., HPLC-UV) to determine the concentration.

  • The determined concentration represents the thermodynamic solubility of the compound in that specific medium.

Visualization: Solubility Assessment Workflow

The following diagram outlines the logical flow for determining both kinetic and thermodynamic solubility.

G cluster_prep Preparation cluster_kinetic Kinetic Solubility cluster_thermo Thermodynamic Solubility prep_start Start: Obtain Solid Compound prep_stock Prepare High-Concentration Stock in DMSO (e.g., 20 mM) prep_start->prep_stock thermo_add Add Excess Solid Compound to Aqueous Buffer prep_start->thermo_add For Pre-formulation kin_add Add DMSO stock to Aqueous Buffer (e.g., PBS) prep_stock->kin_add For High-Throughput Screening kin_incubate Incubate (Short, e.g., 2h) with Shaking kin_add->kin_incubate kin_filter Filter / Centrifuge to Remove Precipitate kin_incubate->kin_filter kin_analyze Analyze Supernatant (HPLC or Nephelometry) kin_filter->kin_analyze kin_result Result: Kinetic Solubility kin_analyze->kin_result thermo_incubate Incubate (Long, e.g., 24-48h) with Shaking to Reach Equilibrium thermo_add->thermo_incubate thermo_filter Filter / Centrifuge to Remove Undissolved Solid thermo_incubate->thermo_filter thermo_analyze Analyze Supernatant (HPLC-UV) thermo_filter->thermo_analyze thermo_result Result: Thermodynamic Solubility thermo_analyze->thermo_result

Caption: Workflow for solubility determination.

Stability Profile Assessment

Stability testing is essential for determining the re-test period or shelf life and recommended storage conditions for a drug substance.[7] The protocols are guided by the International Council for Harmonisation (ICH) Q1A(R2) guidelines.[8] This involves long-term, accelerated, and forced degradation (stress testing) studies.

Data Presentation: Stability

Results from stability studies should be recorded systematically. The tables below are templates for long-term/accelerated studies and forced degradation studies.

Table 3.1.1: Long-Term and Accelerated Stability Data Template

Storage ConditionTime Point (Months)AppearanceAssay (% Initial)Total Degradation Products (%)Specific Impurity X (%)
Long-Term 0TBD100.0TBDTBD
(25°C ± 2°C /3TBDTBDTBDTBD
60% RH ± 5% RH)6TBDTBDTBDTBD
9TBDTBDTBDTBD
12TBDTBDTBDTBD
Accelerated 0TBD100.0TBDTBD
(40°C ± 2°C /3TBDTBDTBDTBD
75% RH ± 5% RH)6TBDTBDTBDTBD

Table 3.1.2: Forced Degradation Data Template

Stress ConditionDurationAssay (% Initial)Major Degradant 1 (% Peak Area)Major Degradant 2 (% Peak Area)Mass Balance (%)
Acid Hydrolysis (0.1 M HCl, 60°C)24hTBDTBDTBDTBD
Base Hydrolysis (0.1 M NaOH, 60°C)8hTBDTBDTBDTBD
Oxidation (3% H₂O₂, RT)24hTBDTBDTBDTBD
Thermal (80°C, solid state)7 daysTBDTBDTBDTBD
Photostability (ICH Q1B)Overall IlluminationTBDTBDTBDTBD
Experimental Protocol: Forced Degradation Study

Forced degradation (stress testing) is performed to identify likely degradation products, establish degradation pathways, and demonstrate the specificity of the analytical methods used.[9] The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[10]

Objective: To investigate the intrinsic stability of the drug substance under harsh conditions.

Materials:

  • This compound

  • Hydrochloric acid (HCl), Sodium hydroxide (NaOH), Hydrogen peroxide (H₂O₂)

  • Appropriate solvents (e.g., Acetonitrile, Water)

  • Temperature-controlled ovens, photostability chamber

  • Validated stability-indicating HPLC method

Procedure:

  • Acid Hydrolysis: Dissolve the compound in a suitable solvent and add 0.1 M HCl. Heat the solution (e.g., at 60°C) and sample at various time points (e.g., 2, 8, 24 hours). Neutralize samples before analysis.[11]

  • Base Hydrolysis: Dissolve the compound and add 0.1 M NaOH. Maintain at an elevated temperature (e.g., 60°C) and sample at appropriate intervals. Neutralize samples before analysis.

  • Oxidative Degradation: Dissolve the compound and treat with a solution of hydrogen peroxide (e.g., 3% H₂O₂) at room temperature. Monitor the reaction over time.

  • Thermal Degradation: Expose the solid compound to high heat (e.g., 80°C) in a temperature-controlled oven. Test samples at set time points.

  • Photostability: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter, as specified in ICH Q1B guidelines. A control sample should be protected from light.

  • Analysis: Analyze all stressed samples using a validated stability-indicating HPLC method, preferably with a mass spectrometer detector (LC-MS) to help identify the mass of degradation products. Calculate the assay value, percentage of impurities, and mass balance.

Visualization: Pharmaceutical Stability Study Workflow

The diagram below illustrates the comprehensive workflow for conducting a stability study according to ICH guidelines.

G cluster_setup Study Setup & Initiation cluster_testing Stability Testing Conditions cluster_analysis Analysis & Evaluation setup_batches Select ≥3 Primary Batches of Drug Substance setup_pack Package in Proposed Container Closure System setup_batches->setup_pack setup_protocol Define Stability Protocol (Timepoints, Tests, Specs) setup_pack->setup_protocol setup_method Develop & Validate Stability-Indicating Analytical Method (HPLC) setup_method->setup_protocol stress Forced Degradation (Acid, Base, Oxidative, Thermal, Photo) setup_protocol->stress Place on Stability accelerated Accelerated Study (e.g., 40°C / 75% RH) setup_protocol->accelerated Place on Stability longterm Long-Term Study (e.g., 25°C / 60% RH) setup_protocol->longterm Place on Stability analysis_pull Pull Samples at Scheduled Timepoints stress->analysis_pull accelerated->analysis_pull longterm->analysis_pull analysis_test Perform Tests: • Assay • Impurities • Appearance analysis_pull->analysis_test analysis_eval Evaluate Data vs. Acceptance Criteria analysis_test->analysis_eval analysis_report Generate Stability Report analysis_eval->analysis_report end_point Establish Re-test Period & Storage Conditions analysis_report->end_point

Caption: Workflow for a comprehensive stability study.

References

An In-depth Technical Guide on the Safety and Handling of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: A specific Safety Data Sheet (SDS) for 5-bromo-N-cyclopropylpyridin-2-amine (CAS No. 885266-96-6) was not located. The following guide is based on the safety profiles of structurally similar halogenated pyridines and established best practices for handling such laboratory chemicals. It is imperative to consult the specific SDS provided by the supplier before any handling, storage, or disposal of this compound.

Hazard Identification and Classification

Based on data from analogous compounds like 2-Amino-5-bromopyridine and 5-bromo-2-nitropyridine, this compound should be handled as a hazardous substance.[1][2] The primary hazards are anticipated to be:

  • Acute Toxicity: Harmful if swallowed, in contact with skin, or if inhaled.[3][4]

  • Skin Irritation/Corrosion: Expected to cause skin irritation.[1][2][3]

  • Eye Irritation: Likely to cause serious eye irritation.[1][2][3]

  • Respiratory Irritation: May cause respiratory irritation upon inhalation of dust or vapors.[1][2]

GHS Hazard Classification (Anticipated)

Hazard ClassCategory
Acute Toxicity, OralCategory 3 or 4
Acute Toxicity, DermalCategory 4
Acute Toxicity, InhalationCategory 4
Skin Corrosion/IrritationCategory 2
Serious Eye Damage/Eye IrritationCategory 2A
Specific Target Organ Toxicity (Single Exposure)Category 3 (Respiratory tract irritation)

Note: This table is an estimation based on structurally related compounds and requires verification with a substance-specific SDS.

First-Aid Measures

Emergency procedures should be in place prior to handling this compound.

Exposure RouteFirst-Aid Protocol
Inhalation Move the victim to fresh air and keep them at rest in a position comfortable for breathing. If the person is not breathing, provide artificial respiration. Seek immediate medical attention.[5]
Skin Contact Immediately wash the affected area with plenty of soap and water while removing all contaminated clothing and shoes.[5] If skin irritation occurs, seek medical advice.[5]
Eye Contact Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes.[5] Seek immediate medical attention.[5]
Ingestion Clean the mouth with water. Do NOT induce vomiting. Call a POISON CENTER or doctor/physician if you feel unwell.[5]

Safe Handling and Storage

Proper handling and storage are critical to minimize exposure and risk.

3.1. Personal Protective Equipment (PPE)

A comprehensive PPE plan is mandatory when handling this compound.[6]

PPE CategorySpecificationsRationale
Eye and Face Protection Chemical safety goggles and a face shield.[6]Protects against splashes and dust that can cause serious eye damage.[6]
Skin Protection Chemical-resistant gloves (e.g., Nitrile rubber), a chemically resistant lab coat, and closed-toe shoes.[6]Prevents skin contact, which can lead to irritation or absorption.[6]
Respiratory Protection All handling should be conducted in a certified chemical fume hood.[3][6] If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges for organic vapors and particulates should be used.Minimizes the risk of inhaling harmful dust or vapors.[6]

3.2. Handling Procedures

  • Always work within a properly functioning chemical fume hood to ensure adequate ventilation.[3][7]

  • Avoid contact with skin, eyes, and clothing.[1][3]

  • Do not breathe dust. Minimize dust generation and accumulation during handling.[3]

  • Wash hands thoroughly before breaks and immediately after handling the product.[3]

  • Do not eat, drink, or smoke in the laboratory.[3]

3.3. Storage Conditions

  • Store in a cool, dry, and well-ventilated area.[5][7]

  • Keep the container tightly closed.[5]

  • Store locked up and segregated from incompatible materials such as strong oxidizing agents and strong acids.[5][8]

Experimental Protocols and Workflows

Given its structure, this compound is a likely candidate for use as an intermediate in cross-coupling reactions. The following are generalized protocols for handling halogenated aromatic compounds in such a context.

4.1. General Workflow for Handling in a Chemical Reaction

The following diagram outlines the standard workflow for safely handling a halogenated pyridine compound in a laboratory setting.

G General Handling Workflow cluster_prep Preparation Phase cluster_handling Handling & Reaction Phase cluster_cleanup Cleanup & Disposal Phase sds Review SDS ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) sds->ppe hood Prepare Chemical Fume Hood ppe->hood weigh Aliquot Chemical in Hood hood->weigh Begin Experiment reaction Conduct Reaction in Hood weigh->reaction decon Decontaminate Glassware reaction->decon Reaction Complete waste Segregate Halogenated Waste decon->waste dispose Dispose via Institutional Protocol waste->dispose G Suzuki Coupling Experimental Workflow prep 1. Add Reagents to Flask (Bromopyridine, Boronic Acid, Base) catalyst 2. Add Palladium Catalyst prep->catalyst inert 3. Evacuate & Backfill (Inert Atmosphere) catalyst->inert solvent 4. Add Degassed Solvent inert->solvent react 5. Heat and Stir solvent->react workup 6. Cool, Work-up & Purify react->workup dispose 7. Dispose of Halogenated Waste workup->dispose G Waste Disposal Logical Flow start Waste Generated (e.g., excess reagent, rinsate) segregate Segregate into 'Halogenated Organic Waste' Container start->segregate label_node Label Container with Contents and 'Hazardous Waste' segregate->label_node store Store in a Secure, Ventilated Area Away from Incompatibles label_node->store dispose Arrange for Pickup by Certified Waste Disposal Service store->dispose

References

commercial availability of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-bromo-N-cyclopropylpyridin-2-amine, a heterocyclic amine of interest in medicinal chemistry and drug discovery. This document details its commercial availability, key chemical properties, and plausible synthetic routes based on established palladium-catalyzed cross-coupling reactions. While direct biological data for this specific compound is limited in publicly accessible literature, this guide explores the known biological activities of structurally similar compounds to infer potential therapeutic applications and signaling pathway interactions. Detailed experimental protocols for analogous reactions are provided to empower researchers in the synthesis and further investigation of this and related molecules.

Commercial Availability and Chemical Properties

This compound is commercially available from various chemical suppliers, indicating its accessibility for research and development purposes. It is typically supplied as a solid for research use.

Table 1: Chemical and Physical Properties of this compound

PropertyValueSource
CAS Number 886366-20-7[1]
Molecular Formula C₈H₉BrN₂[2]
Molecular Weight 213.08 g/mol [2]
Appearance Solid (form may vary)General Supplier Information
Boiling Point 337.4±34.0 °C at 760 mmHg[1]
Flash Point 157.9±25.7 °C[1]
Density 1.8±0.1 g/cm³[1]
pKa (Predicted) Not available
LogP (Predicted) 1.36[1]

Synthetic Methodologies

The synthesis of this compound is not explicitly detailed in readily available literature. However, a highly plausible and efficient synthetic route involves a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction is a powerful method for forming carbon-nitrogen bonds.[3] The logical starting materials for this synthesis are 2,5-dibromopyridine and cyclopropylamine. The reaction would proceed via a selective mono-amination at the more reactive C2 position of the pyridine ring.

Proposed Synthetic Pathway: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile and widely used method for the synthesis of arylamines from aryl halides.[3][4] The general transformation for the synthesis of this compound is depicted below.

Buchwald_Hartwig_Amination cluster_reactants Reactants cluster_reagents Reagents cluster_product Product 2_5_dibromopyridine 2,5-Dibromopyridine product This compound 2_5_dibromopyridine->product Buchwald-Hartwig Amination cyclopropylamine Cyclopropylamine cyclopropylamine->product catalyst Pd Catalyst (e.g., Pd₂(dba)₃) catalyst->product ligand Ligand (e.g., BINAP, Xantphos) ligand->product base Base (e.g., NaOtBu, K₃PO₄) base->product solvent Solvent (e.g., Toluene, Dioxane) solvent->product

Proposed synthesis of this compound.
Detailed Experimental Protocol (Analogous Buchwald-Hartwig Amination)

While a specific protocol for the target molecule is unavailable, the following is a detailed procedure for a similar Buchwald-Hartwig amination of a dihalopyridine, which can be adapted by the skilled chemist.[5]

Table 2: Experimental Protocol for a Representative Buchwald-Hartwig Amination

StepProcedure
1. Reaction Setup In an oven-dried Schlenk tube under an inert atmosphere (e.g., argon), combine 2,5-dibromopyridine (1.0 equiv.), cyclopropylamine (1.2 equiv.), sodium tert-butoxide (NaOtBu, 1.4 equiv.), a palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), and a suitable phosphine ligand (e.g., BINAP, 3 mol%).
2. Solvent Addition Add anhydrous, degassed toluene or 1,4-dioxane via syringe.
3. Reaction Conditions Seal the Schlenk tube and heat the reaction mixture to 80-110 °C with vigorous stirring.
4. Monitoring Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
5. Work-up Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with an organic solvent such as ethyl acetate and wash with water and brine.
6. Purification Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography.

Potential Biological Activity and Signaling Pathways

Direct experimental data on the biological activity of this compound is not prominent in the public domain. However, the aminopyridine scaffold is a well-established pharmacophore in drug discovery, frequently found in kinase inhibitors.[6]

A recent study on structurally related 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine derivatives identified them as novel inhibitors of UNC-51-like kinase 1 (ULK1).[7] ULK1 is a crucial initiator of the autophagy signaling pathway, which is implicated in cancer cell survival.[7] Inhibition of ULK1 can block autophagy and induce apoptosis in cancer cells.[7]

Given the structural similarity, it is plausible that this compound could exhibit activity as a kinase inhibitor, potentially targeting pathways involved in cell proliferation and survival.

Autophagy_Signaling cluster_pathway Potential ULK1-Mediated Autophagy Pathway cluster_drug Potential Inhibition ULK1 ULK1 Kinase Autophagy_Initiation Autophagy Initiation ULK1->Autophagy_Initiation Activates Apoptosis Apoptosis (Cell Death) Cell_Survival Cancer Cell Survival Autophagy_Initiation->Cell_Survival Promotes Compound This compound (Hypothesized Target) Compound->ULK1 Inhibits (Hypothesized)

Hypothesized inhibition of the ULK1-mediated autophagy pathway.

It is critical to note that this is a hypothesized mechanism based on related compounds, and experimental validation is required.

Experimental Workflow for Synthesis and Characterization

The following diagram outlines a typical workflow for the synthesis, purification, and characterization of this compound.

Experimental_Workflow Start Start: Assemble Reactants (2,5-Dibromopyridine, Cyclopropylamine) Reaction Buchwald-Hartwig Amination (Pd Catalyst, Ligand, Base, Solvent) Start->Reaction Monitoring Reaction Monitoring (TLC, LC-MS) Reaction->Monitoring Workup Aqueous Work-up Monitoring->Workup Upon Completion Purification Column Chromatography Workup->Purification Characterization Product Characterization (NMR, MS, etc.) Purification->Characterization End Pure Product Characterization->End

References

An In-depth Review of 5-bromo-N-cyclopropylpyridin-2-amine: Synthesis, Properties, and Potential Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-bromo-N-cyclopropylpyridin-2-amine is a substituted aminopyridine that holds potential as a versatile building block in medicinal chemistry and materials science. Its structure, featuring a pyridine core, a bromine atom, and a cyclopropylamino group, offers multiple sites for further functionalization, making it an attractive scaffold for the development of novel therapeutic agents and functional materials. The bromine atom at the 5-position serves as a key handle for cross-coupling reactions, while the N-cyclopropyl moiety can influence the molecule's conformational rigidity and metabolic stability, properties that are often sought after in drug design. This technical guide provides a comprehensive review of the available literature on this compound, with a focus on its synthesis, and a discussion of its potential biological activities based on related compounds.

Introduction

The 2-aminopyridine scaffold is a privileged structure in medicinal chemistry, appearing in a wide range of biologically active compounds. The introduction of a bromine atom and an N-cyclopropyl group to this core structure can significantly modulate its physicochemical and pharmacological properties. The cyclopropyl group, in particular, is a bioisostere of larger, more flexible alkyl groups and can impart favorable properties such as increased metabolic stability and enhanced binding affinity to biological targets. This review aims to consolidate the current knowledge on this compound and to provide a forward-looking perspective on its potential applications.

Synthesis of this compound

The synthesis of this compound can be logically approached in a two-step sequence: the synthesis of the precursor 2-amino-5-bromopyridine, followed by the N-cyclopropylation of the amino group. While a specific, detailed synthesis for the final compound is not extensively reported in peer-reviewed literature, a robust synthetic strategy can be proposed based on established chemical transformations.

Synthesis of the Precursor: 2-amino-5-bromopyridine

The synthesis of 2-amino-5-bromopyridine is well-documented and can be achieved through the bromination of 2-aminopyridine. Several methods have been reported, with variations in the brominating agent and reaction conditions.

Table 1: Summary of Synthetic Protocols for 2-amino-5-bromopyridine

Brominating AgentSolventTemperature (°C)Reaction Time (h)Yield (%)Reference
Phenyltrimethylammonium tribromideChloroform30275-81[1][2]
N-Bromosuccinimide (NBS)AcetonitrileNot specifiedNot specifiedNot specified[3]
BromineAcetic AcidNot specifiedNot specifiedNot specified[4]
  • Reaction Setup: In a 1 L three-necked flask equipped with a mechanical stirrer, a thermometer, and a reflux condenser, add 2-aminopyridine (9.4 g, 0.1 mol), phenyltrimethylammonium tribromide (37.6 g, 0.1 mol), and chloroform (300 ml).

  • Reaction: Stir the mixture at 30°C for 2 hours.

  • Work-up: Wash the reaction mixture with 40 ml of a saturated sodium chloride solution. The aqueous phase is the upper layer, and the organic phase is the lower layer. Separate the layers using a separatory funnel.

  • Purification: Wash the organic phase 2-3 times with 20 ml of water. Dry the organic phase with anhydrous sodium sulfate and filter. Remove the chloroform by rotary evaporation to yield an oily residue.

  • Isolation: Cool the residue with ice water and add water to precipitate a solid. Collect the crude product by filtration.

  • Recrystallization: Recrystallize the crude product from benzene, filter, and dry to obtain 2-amino-5-bromopyridine as a yellow solid (yield: 75-81%).

Proposed Synthesis of this compound via N-cyclopropylation

The introduction of the cyclopropyl group onto the amino functionality of 2-amino-5-bromopyridine can be achieved through a copper-catalyzed N-cyclopropylation reaction using cyclopropylboronic acid. This method has been shown to be effective for the N-cyclopropylation of a variety of anilines and amines.

This proposed protocol is based on the method described by Bénard et al. for the N-cyclopropylation of anilines and amines.

  • Reaction Setup: To a reaction vessel, add 2-amino-5-bromopyridine (1 eq.), cyclopropylboronic acid (1.5 eq.), Cu(OAc)₂ (1 eq.), 2,2'-bipyridine (1 eq.), and sodium carbonate (2 eq.).

  • Solvent Addition: Add dichloroethane as the solvent.

  • Reaction Conditions: Stir the reaction mixture under an air atmosphere at room temperature or with gentle heating until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with a suitable organic solvent (e.g., ethyl acetate) and wash with water.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.

Synthetic Workflow Diagram

Synthesis_Workflow cluster_step1 Step 1: Synthesis of 2-amino-5-bromopyridine cluster_step2 Step 2: N-cyclopropylation 2-aminopyridine 2-aminopyridine Bromination Bromination 2-aminopyridine->Bromination Phenyltrimethylammonium tribromide, Chloroform, 30°C 2-amino-5-bromopyridine 2-amino-5-bromopyridine Bromination->2-amino-5-bromopyridine N-cyclopropylation N-cyclopropylation 2-amino-5-bromopyridine->N-cyclopropylation Cu(OAc)₂, 2,2'-bipyridine, Na₂CO₃, Dichloroethane Cyclopropylboronic_acid Cyclopropylboronic_acid Cyclopropylboronic_acid->N-cyclopropylation Target_Compound This compound N-cyclopropylation->Target_Compound

Caption: Proposed two-step synthesis of this compound.

Physicochemical Properties and Spectral Data

Table 2: Physicochemical Properties of this compound

PropertyValueSource
CAS Number885266-96-6[5]
Molecular FormulaC₈H₉BrN₂[5]
Molecular Weight213.07 g/mol [5]

Expected Spectral Data:

  • ¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons on the pyridine ring, the proton on the amine nitrogen, and the protons of the cyclopropyl group. The aromatic protons would likely appear as doublets or doublets of doublets in the downfield region. The cyclopropyl protons would exhibit complex splitting patterns in the upfield region.

  • ¹³C NMR: The carbon NMR spectrum would show distinct signals for the five carbons of the pyridine ring and the three carbons of the cyclopropyl group.

  • Mass Spectrometry: The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound, with a characteristic isotopic pattern for the presence of a bromine atom.

Potential Biological Activities and Applications

Although no specific biological activities have been reported for this compound, the activities of structurally related compounds suggest several potential therapeutic areas for investigation.

  • Kinase Inhibition: The 2-aminopyridine scaffold is a common feature in many kinase inhibitors. The bromine atom at the 5-position provides a convenient point for further modification through cross-coupling reactions to explore structure-activity relationships against various kinases.

  • Antimicrobial and Antiviral Activity: Many N-substituted aminopyridines and cyclopropyl-containing compounds have demonstrated antimicrobial and antiviral properties.

  • Central Nervous System (CNS) Activity: The lipophilicity and conformational rigidity imparted by the cyclopropyl group could lead to compounds with favorable blood-brain barrier penetration, making them candidates for CNS-active agents.

Hypothetical Signaling Pathway Involvement

Given the prevalence of the aminopyridine scaffold in kinase inhibitors, a derivative of this compound could potentially inhibit a signaling pathway implicated in cancer, such as the RAF-MEK-ERK pathway.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription_Factors Transcription Factors ERK->Transcription_Factors Cell_Proliferation Cell Proliferation, Survival, Differentiation Transcription_Factors->Cell_Proliferation Inhibitor Potential Derivative of This compound Inhibitor->RAF

Caption: Hypothetical inhibition of the RAF-MEK-ERK signaling pathway.

Conclusion

This compound is a molecule with significant synthetic potential. While direct literature on its synthesis and biological activity is sparse, a logical and efficient synthetic route can be proposed based on well-established chemical methodologies. The presence of the reactive bromine atom and the desirable cyclopropylamino moiety makes this compound an attractive starting point for the development of new chemical entities in drug discovery and materials science. Further research is warranted to synthesize this compound, characterize its properties, and explore its potential in various biological assays. This review provides a solid foundation and a clear roadmap for researchers interested in exploring the chemistry and potential applications of this promising heterocyclic compound.

References

Methodological & Application

Synthesis of 5-bromo-N-cyclopropylpyridin-2-amine Derivatives: An Application Guide for Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

Introduction: The Strategic Value of the 5-Bromo-N-cyclopropylpyridin-2-amine Scaffold

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold holds a privileged position, appearing in a multitude of clinically successful drugs and investigational agents.[1] Its ability to form key hydrogen bond interactions with protein kinase hinges makes it a highly sought-after motif in the design of enzyme inhibitors. The introduction of a cyclopropyl group at the 2-amino position offers a unique combination of rigidity and metabolic stability, often leading to enhanced potency and improved pharmacokinetic properties.[2]

This guide provides a comprehensive overview of the synthesis of this compound, a versatile building block, and its subsequent derivatization. The bromine atom at the 5-position serves as a linchpin for diversification, enabling the introduction of a wide array of substituents through modern cross-coupling methodologies. This strategic functionalization is paramount in the exploration of structure-activity relationships (SAR) during lead optimization campaigns. We will delve into the practical aspects of the key synthetic transformations, including the crucial C-N bond formation via Buchwald-Hartwig amination, and subsequent C-C bond formations through Suzuki and Sonogashira couplings.

Core Synthesis: Preparation of this compound

The cornerstone of this synthetic platform is the efficient construction of the target intermediate, this compound. The most reliable and widely adopted method for this transformation is the palladium-catalyzed Buchwald-Hartwig amination.[3] This reaction allows for the formation of the C-N bond between an aryl halide and an amine under relatively mild conditions, offering broad functional group tolerance.[4]

Reaction Principle: The Buchwald-Hartwig Amination

The catalytic cycle of the Buchwald-Hartwig amination is a well-elucidated process involving a palladium catalyst.[5] It commences with the oxidative addition of the aryl bromide (2,5-dibromopyridine) to a Pd(0) complex. The resultant Pd(II) complex then coordinates with cyclopropylamine. In the presence of a base, the amine is deprotonated, leading to a palladium-amido complex. The final step is a reductive elimination that furnishes the desired N-cyclopropyl-2-aminopyridine product and regenerates the active Pd(0) catalyst.

Diagram: Catalytic Cycle of the Buchwald-Hartwig Amination

Buchwald-Hartwig_Amination_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Br Ar-Pd(II)-Br(L2) Ar-Pd(II)-Br(L2) Oxidative_Addition->Ar-Pd(II)-Br(L2) Amine_Coordination Amine Coordination Ar-Pd(II)-Br(L2)->Amine_Coordination R₂NH, -L Ar-Pd(II)-Br(L)(NHR2) [Ar-Pd(II)-Br(L)(NHR₂)] Amine_Coordination->Ar-Pd(II)-Br(L)(NHR2) Deprotonation Deprotonation (Base) Ar-Pd(II)-Br(L)(NHR2)->Deprotonation Ar-Pd(II)-NR2(L) Ar-Pd(II)-NR₂(L) Deprotonation->Ar-Pd(II)-NR2(L) Reductive_Elimination Reductive Elimination Ar-Pd(II)-NR2(L)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Ar-NR₂

Caption: Catalytic cycle of the Buchwald-Hartwig amination.

Experimental Protocol: Buchwald-Hartwig Amination

This protocol is a representative procedure for the synthesis of this compound from 2,5-dibromopyridine and cyclopropylamine. Optimization of catalyst, ligand, base, and solvent may be required for optimal yield and purity.

Materials:

ReagentCAS NumberMolecular WeightQuantity (mmol)Equivalents
2,5-Dibromopyridine624-28-2236.8910.01.0
Cyclopropylamine765-30-057.0912.01.2
Pd₂(dba)₃51364-51-3915.720.10.01
Xantphos161265-03-8578.680.30.03
Sodium tert-butoxide865-48-596.1014.01.4
Toluene (anhydrous)108-88-3-50 mL-

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add 2,5-dibromopyridine (2.37 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 91.6 mg, 0.1 mmol), and Xantphos (173.6 mg, 0.3 mmol).

  • Inert Atmosphere: Seal the flask with a septum, and evacuate and backfill with an inert gas (e.g., Argon) three times.

  • Reagent Addition: Under a positive pressure of inert gas, add anhydrous toluene (50 mL) via syringe, followed by cyclopropylamine (0.84 mL, 12.0 mmol).

  • Reaction: Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite® to remove palladium residues.

  • Extraction: Transfer the filtrate to a separatory funnel and wash with water (2 x 50 mL) and then with brine (50 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure this compound.

Characterization Data (Expected):

  • Molecular Formula: C₈H₉BrN₂[6]

  • Molecular Weight: 213.07 g/mol [6]

Derivatization of this compound

The bromine atom at the 5-position of the pyridine ring is a versatile handle for introducing molecular diversity through palladium-catalyzed cross-coupling reactions. The Suzuki and Sonogashira couplings are two of the most powerful and widely used methods for this purpose.

Suzuki Coupling: Synthesis of 5-Aryl-N-cyclopropylpyridin-2-amine Derivatives

The Suzuki-Miyaura coupling enables the formation of a C-C bond between the 5-position of the pyridine ring and various aryl or heteroaryl boronic acids or esters.[7] This reaction is instrumental in exploring the impact of different aromatic substituents on biological activity.[8]

Diagram: General Workflow for Suzuki Coupling

Suzuki_Coupling_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Reactants Weigh Reactants: - this compound - Arylboronic Acid - Palladium Catalyst - Base Solvent Add Solvent (e.g., Dioxane/Water) Reactants->Solvent Degas Degas Mixture Solvent->Degas Heat Heat to Reaction Temperature (e.g., 90-100 °C) Degas->Heat Monitor Monitor by TLC/LC-MS Heat->Monitor Workup Aqueous Work-up Monitor->Workup Purification Column Chromatography Workup->Purification

Caption: General experimental workflow for the Suzuki coupling.

Representative Protocol: Suzuki Coupling

This protocol provides a general procedure for the Suzuki coupling of this compound with an arylboronic acid.

Materials:

ReagentEquivalents
This compound1.0
Arylboronic acid1.2
Pd(PPh₃)₄0.05
Potassium phosphate (K₃PO₄)2.0
1,4-Dioxane/Water (4:1)-

Procedure:

  • Reaction Setup: In a Schlenk flask, combine this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (58 mg, 0.05 mmol), and potassium phosphate (424 mg, 2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and water (2 mL) to the flask.

  • Degassing: Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90-100 °C and stir vigorously for 12-24 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC or LC-MS. Upon completion, cool the reaction mixture to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Sonogashira Coupling: Synthesis of 5-Alkynyl-N-cyclopropylpyridin-2-amine Derivatives

The Sonogashira coupling is a highly efficient method for the formation of a C-C bond between an aryl halide and a terminal alkyne, yielding arylalkynes.[9] This transformation is valuable for introducing linear, rigid linkers or for accessing further functionalities via the alkyne handle.[10]

Representative Protocol: Sonogashira Coupling

This protocol outlines a general procedure for the Sonogashira coupling of this compound with a terminal alkyne.

Materials:

ReagentEquivalents
This compound1.0
Terminal alkyne1.2
PdCl₂(PPh₃)₂0.03
Copper(I) iodide (CuI)0.05
Triethylamine (Et₃N)2.0
DMF (anhydrous)-

Procedure:

  • Reaction Setup: To a dry flask under an inert atmosphere, add this compound (1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride (21 mg, 0.03 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

  • Solvent and Reagent Addition: Add anhydrous DMF (5 mL) and triethylamine (0.28 mL, 2.0 mmol) via syringe. Add the terminal alkyne (1.2 mmol) dropwise.

  • Reaction: Heat the reaction mixture to 80 °C and stir for 4-6 hours.

  • Monitoring and Work-up: Monitor the reaction by TLC. Upon completion, cool the reaction mixture, pour it into a saturated aqueous solution of ammonium chloride, and extract with an organic solvent.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, concentrate, and purify by flash column chromatography.

Troubleshooting and Key Considerations

  • Buchwald-Hartwig Amination:

    • Low Yield: Ensure all reagents and solvents are anhydrous and the reaction is performed under a strictly inert atmosphere. The choice of ligand and base can be critical; screening of different phosphine ligands (e.g., RuPhos, BrettPhos) and bases (e.g., K₂CO₃, Cs₂CO₃) may be necessary.[4]

    • Side Reactions: A potential side reaction is the hydrodehalogenation of the starting material. Using a less sterically hindered base or a different ligand might mitigate this issue.

  • Suzuki Coupling:

    • Homocoupling: Homocoupling of the boronic acid can be a significant side reaction. Using a precise stoichiometry of the boronic acid (1.1-1.2 equivalents) can help minimize this.

    • Debromination: The formation of the debrominated starting material can occur. Employing a milder base or a different catalyst system may be beneficial.

  • Sonogashira Coupling:

    • Glaser Coupling: Homocoupling of the terminal alkyne (Glaser coupling) can be promoted by the copper catalyst in the presence of oxygen. Maintaining a strictly anaerobic environment is crucial. Copper-free Sonogashira protocols can also be explored.[11]

    • Catalyst Deactivation: The presence of impurities in the starting materials or solvents can lead to catalyst deactivation. Ensure high-purity reagents are used.

Conclusion

The this compound scaffold is a highly valuable platform for the synthesis of diverse derivatives with significant potential in drug discovery, particularly in the development of kinase inhibitors. The synthetic routes outlined in this guide, centered around the robust and versatile Buchwald-Hartwig, Suzuki, and Sonogashira cross-coupling reactions, provide a clear and reproducible pathway for accessing a wide range of analogues. By understanding the principles behind these transformations and adhering to meticulous experimental technique, researchers can effectively leverage this building block to accelerate their drug development programs.

References

Application Notes and Protocols for the Suzuki Cross-Coupling of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a powerful and versatile tool in modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This reaction is of paramount importance in the pharmaceutical and agrochemical industries for the synthesis of complex molecules, including active pharmaceutical ingredients (APIs). 5-bromo-N-cyclopropylpyridin-2-amine is a valuable building block, and its functionalization via Suzuki coupling allows for the introduction of a wide range of aryl and heteroaryl substituents at the 5-position of the pyridine ring. The resulting 5-aryl-N-cyclopropylpyridin-2-amine scaffold is a key structural motif in numerous biologically active compounds.

These application notes provide a comprehensive overview and detailed protocols for the successful application of this compound in Suzuki cross-coupling reactions.

Reaction Principle

The Suzuki cross-coupling reaction proceeds via a catalytic cycle involving a palladium catalyst. The generally accepted mechanism consists of three key steps:

  • Oxidative Addition: The palladium(0) catalyst reacts with the aryl bromide (this compound) to form a palladium(II) intermediate.

  • Transmetalation: In the presence of a base, the organoboron reagent (e.g., an arylboronic acid) transfers its organic group to the palladium(II) complex, forming a new diorganopalladium(II) species.

  • Reductive Elimination: The diorganopalladium(II) complex undergoes reductive elimination to yield the desired biaryl product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle.

Key Reaction Parameters

The success of a Suzuki cross-coupling reaction is highly dependent on the careful selection of several key parameters:

  • Palladium Catalyst: A variety of palladium catalysts can be employed. Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] is a commonly used and effective catalyst for this type of transformation. Other catalysts, such as those with more electron-rich and bulky phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbene (NHC) ligands, can also be highly effective, particularly for challenging substrates.

  • Base: A base is crucial for the transmetalation step. Inorganic bases such as potassium carbonate (K₂CO₃), sodium carbonate (Na₂CO₃), and potassium phosphate (K₃PO₄) are frequently used. The choice of base can significantly impact the reaction rate and yield.

  • Solvent: The reaction is typically carried out in a mixture of an organic solvent and water. Common organic solvents include 1,4-dioxane, toluene, and tetrahydrofuran (THF). The aqueous phase is necessary to dissolve the inorganic base.

  • Boronic Acid/Ester: A wide range of aryl and heteroaryl boronic acids or their corresponding boronate esters can be used as coupling partners. The electronic and steric properties of the boronic acid can influence the reaction outcome.

Quantitative Data from Analogous Reactions

While specific quantitative data for the Suzuki coupling of this compound is not extensively published, the following tables summarize typical results obtained for structurally similar substrates, such as 5-bromo-2-methylpyridin-3-amine and 5-bromo-N-phenylpyridin-3-amine. These data provide a strong indication of the expected outcomes for the target molecule under similar conditions.

Table 1: Suzuki Coupling of 5-bromo-2-methylpyridin-3-amine with Various Arylboronic Acids [1]

Arylboronic AcidCatalyst (mol%)BaseSolventTime (h)Yield (%)
Phenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)>15Moderate to Good
4-Tolylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)>15Moderate to Good
4-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)>15Moderate to Good
4-Chlorophenylboronic acidPd(PPh₃)₄ (5)K₃PO₄1,4-Dioxane/H₂O (4:1)>15Moderate to Good

Table 2: General Conditions for Suzuki Coupling of 5-Bromo-N-phenylpyridin-3-amine [2]

ParameterCondition
Aryl Halide 5-Bromo-N-phenylpyridin-3-amine (1.0 equiv)
Boronic Acid Arylboronic acid (1.2 equiv)
Catalyst Pd(PPh₃)₄ (5 mol%)
Base K₃PO₄ (2.0 equiv)
Solvent 1,4-Dioxane/H₂O (4:1)
Temperature 85-95 °C
Time 12-24 h

Experimental Protocols

The following are detailed protocols that can be adapted for the Suzuki cross-coupling of this compound with various arylboronic acids.

Protocol 1: General Procedure using Tetrakis(triphenylphosphine)palladium(0)

Materials:

  • This compound (1.0 mmol, 1.0 equiv)

  • Arylboronic acid (1.2 mmol, 1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 mmol, 5 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (8 mL)

  • Water, degassed (2 mL)

  • Schlenk flask or microwave vial

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a Schlenk flask, add this compound, the arylboronic acid, and potassium phosphate.

  • Evacuate the flask and backfill with an inert gas (e.g., nitrogen or argon). Repeat this process three times.

  • Under the inert atmosphere, add the tetrakis(triphenylphosphine)palladium(0) catalyst.

  • Add the 1,4-dioxane and degassed water to the flask.

  • Stir the reaction mixture vigorously and heat to 85-95 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water. Separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford the desired 5-aryl-N-cyclopropylpyridin-2-amine.

Protocol 2: Alternative Procedure with Microwave Irradiation

For accelerated reaction times, microwave-assisted synthesis can be employed.

Materials:

  • This compound (0.5 mmol, 1.0 equiv)

  • Arylboronic acid (0.6 mmol, 1.2 equiv)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (0.025 mmol, 5 mol%)

  • Sodium carbonate (Na₂CO₃) (1.0 mmol, 2.0 equiv)

  • 1,4-Dioxane (3 mL)

  • Water, degassed (1 mL)

  • Microwave vial with a stir bar

Procedure:

  • In a microwave vial, combine this compound, the arylboronic acid, Pd(dppf)Cl₂, and sodium carbonate.

  • Add 1,4-dioxane and degassed water.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a constant temperature (e.g., 120-150 °C) for 15-60 minutes.

  • After the reaction is complete, cool the vial to room temperature.

  • Work-up and purify the product as described in Protocol 1.

Mandatory Visualizations

Suzuki_Catalytic_Cycle cluster_cycle Catalytic Cycle cluster_reactants Reactants cluster_product Product Pd(0) Pd(0) Pd(II)_Complex R-Pd(II)-X Pd(0)->Pd(II)_Complex R-X Coupled_Product 5-aryl-N-cyclopropylpyridin-2-amine (R-R') Oxidative_Addition Oxidative Addition Diorgano_Pd(II) R-Pd(II)-R' Pd(II)_Complex->Diorgano_Pd(II) R'-B(OR)2 Base Transmetalation Transmetalation Diorgano_Pd(II)->Pd(0) R-R' Reductive_Elimination Reductive Elimination Aryl_Halide This compound (R-X) Boronic_Acid Arylboronic Acid (R'-B(OR)2)

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental_Workflow start Start setup Reaction Setup (Weigh Reactants, Catalyst, Base) start->setup inert Establish Inert Atmosphere (Evacuate/Backfill with N2 or Ar) setup->inert solvent Add Solvents (e.g., Dioxane/Water) inert->solvent reaction Heat and Stir (e.g., 85-95 °C or Microwave) solvent->reaction monitor Monitor Progress (TLC or LC-MS) reaction->monitor monitor->reaction Incomplete workup Aqueous Work-up (Extraction and Washing) monitor->workup Complete purify Purification (Column Chromatography) workup->purify analyze Analysis (NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for the Suzuki cross-coupling reaction.

References

Application Notes and Protocols for Buchwald-Hartwig Amination of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Buchwald-Hartwig amination stands as a cornerstone of modern organic synthesis, facilitating the formation of carbon-nitrogen (C-N) bonds through a palladium-catalyzed cross-coupling reaction.[1][2][3] This powerful transformation has found extensive application in both academic and industrial research, particularly in the fields of drug discovery and materials science, owing to its remarkable functional group tolerance and broad substrate scope.[3][4] The synthesis of substituted pyridine derivatives is of particular importance, as this structural motif is a key component in a multitude of biologically active compounds.

These application notes provide a comprehensive guide for the Buchwald-Hartwig amination of 5-bromo-N-cyclopropylpyridin-2-amine, a crucial building block for the synthesis of various pharmaceutical candidates. The following sections detail optimized reaction conditions, a step-by-step experimental protocol, and a summary of relevant quantitative data to aid in the successful execution of this transformation.

Reaction Principle

The catalytic cycle of the Buchwald-Hartwig amination is a well-established process mediated by a palladium catalyst.[5][6] The cycle commences with the oxidative addition of the aryl halide (this compound) to a Pd(0) complex. The subsequent coordination of the amine to the resulting Pd(II) complex, followed by deprotonation in the presence of a base, leads to the formation of a palladium-amido intermediate. The final step, reductive elimination, yields the desired N-arylated product and regenerates the active Pd(0) catalyst, thus continuing the cycle. The judicious selection of the palladium source, ligand, base, and solvent is paramount to the success and efficiency of the reaction.[1][7]

Data Presentation: Reaction Conditions and Yields

The successful execution of the Buchwald-Hartwig amination is highly dependent on the careful selection and optimization of reaction parameters. The following table summarizes typical reaction conditions for the amination of this compound with a generic secondary amine (e.g., morpholine), based on established literature for similar heteroaryl halide couplings.[6][8]

ParameterConditionNotes
Palladium Precatalyst Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))1-5 mol%
Pd(OAc)₂ (Palladium(II) acetate)1-5 mol%
Ligand Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene)2-10 mol%
BINAP (2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl)2-10 mol%
BrettPhos2-10 mol%
Base NaOt-Bu (Sodium tert-butoxide)1.2-2.0 equiv.
K₃PO₄ (Potassium phosphate)1.5-3.0 equiv.
Cs₂CO₃ (Cesium carbonate)1.5-3.0 equiv.
Solvent TolueneAnhydrous, degassed
1,4-DioxaneAnhydrous, degassed
tert-ButanolAnhydrous, degassed
Temperature 80-110 °C
Reaction Time 12-24 hoursMonitored by TLC or LC-MS
Typical Yield 70-95%Dependent on specific amine and conditions

Experimental Protocol

This protocol provides a detailed methodology for a representative Buchwald-Hartwig amination of this compound with morpholine.

Materials:

  • This compound

  • Morpholine

  • Pd₂(dba)₃

  • Xantphos

  • Sodium tert-butoxide (NaOt-Bu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

  • Standard Schlenk line or glovebox equipment

  • Magnetic stirrer and heating mantle

  • Thin-layer chromatography (TLC) plates

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexanes, ethyl acetate)

Procedure:

  • Reaction Setup: In a glovebox or under a stream of inert gas (argon or nitrogen), add Pd₂(dba)₃ (0.02 mmol, 2 mol%), Xantphos (0.04 mmol, 4 mol%), and sodium tert-butoxide (1.4 mmol) to an oven-dried Schlenk tube equipped with a magnetic stir bar.

  • Reagent Addition: Add this compound (1.0 mmol) and morpholine (1.2 mmol) to the Schlenk tube.

  • Solvent Addition: Add anhydrous and degassed toluene (5-10 mL) to the flask via syringe.

  • Degassing: Seal the Schlenk tube and subject the reaction mixture to three cycles of vacuum-backfill with the inert gas to ensure the complete removal of oxygen.

  • Reaction: Place the Schlenk tube in a preheated oil bath or heating mantle set to 100 °C. Stir the reaction mixture vigorously.

  • Monitoring: Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed (typically 12-24 hours).

  • Work-up:

    • Once the reaction is complete, cool the mixture to room temperature.

    • Quench the reaction by carefully adding water (10 mL).

    • Extract the product with ethyl acetate (3 x 20 mL).

    • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate or magnesium sulfate.

    • Filter off the drying agent and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-cyclopropyl-N-morpholinylpyridin-2,5-diamine.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle cluster_cycle Catalytic Cycle Pd(0)L2 Pd(0)L₂ Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition + Ar-X Pd(II)_Complex L₂Pd(II)(Ar)X Oxidative_Addition->Pd(II)_Complex Ligand_Exchange Ligand Exchange Pd(II)_Complex->Ligand_Exchange + HNR'R'' - HX Amine_Coordination L₂Pd(II)(Ar)(NHR'R'') Ligand_Exchange->Amine_Coordination Deprotonation Deprotonation (Base) Amine_Coordination->Deprotonation Amido_Complex L₂Pd(II)(Ar)(NR'R'') Deprotonation->Amido_Complex Reductive_Elimination Reductive Elimination Amido_Complex->Reductive_Elimination Reductive_Elimination->Pd(0)L2 + Ar-NR'R'' Experimental_Workflow Start Start Setup Reaction Setup (Inert Atmosphere) Start->Setup Reagents Add Pd Precatalyst, Ligand, Base, Aryl Halide, Amine Setup->Reagents Solvent Add Anhydrous, Degassed Solvent Reagents->Solvent Degas Degas Mixture (Vacuum/Inert Gas Cycles) Solvent->Degas React Heat and Stir (80-110 °C) Degas->React Monitor Monitor Reaction (TLC/LC-MS) React->Monitor Workup Aqueous Work-up and Extraction Monitor->Workup Reaction Complete Purify Column Chromatography Workup->Purify Product Isolated Product Purify->Product

References

Application Notes and Protocols for Palladium-Catalyzed Reactions Involving 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for key palladium-catalyzed cross-coupling reactions utilizing 5-bromo-N-cyclopropylpyridin-2-amine. This versatile building block is a crucial intermediate in the synthesis of pharmaceutically active compounds, most notably the Lysine-Specific Demethylase 1 (LSD1) inhibitor, GSK2879552. The methodologies outlined herein are essential for the construction of carbon-carbon and carbon-nitrogen bonds at the 5-position of the pyridine ring, enabling the synthesis of diverse libraries of compounds for drug discovery and development.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura reaction is a highly versatile and widely used palladium-catalyzed cross-coupling reaction for the formation of C-C bonds between an organohalide and an organoboron compound.[1] It is a cornerstone of modern organic synthesis, particularly in the pharmaceutical industry, due to its mild reaction conditions and high tolerance for a wide variety of functional groups.[2]

Data Presentation: Suzuki-Miyaura Coupling

The following table summarizes the specific conditions for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, as described in the synthesis of a key intermediate for GSK2879552.

EntryArylboronic AcidCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Yield (%)
1(4-(Trifluoromethoxy)phenyl)boronic acidPd(dppf)Cl₂ (5)-K₂CO₃ (3)1,4-Dioxane / H₂O (4:1)100195
Experimental Protocol: Suzuki-Miyaura Coupling

Synthesis of 5-(4-(trifluoromethoxy)phenyl)-N-cyclopropylpyridin-2-amine

This protocol is adapted from patent literature describing the synthesis of GSK2879552 intermediates.

Materials:

  • This compound

  • (4-(Trifluoromethoxy)phenyl)boronic acid (1.2 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 equivalents)

  • Potassium carbonate (K₂CO₃) (3.0 equivalents)

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

Procedure:

  • Reaction Setup: To a Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), (4-(trifluoromethoxy)phenyl)boronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).

  • Inert Atmosphere: Seal the flask, and evacuate and backfill with nitrogen or argon. Repeat this cycle three times to ensure an inert atmosphere.

  • Solvent and Catalyst Addition: Under a positive pressure of inert gas, add anhydrous 1,4-dioxane and degassed water in a 4:1 ratio to achieve a suitable concentration (e.g., 0.1-0.2 M with respect to the starting bromide). Add Pd(dppf)Cl₂ (0.05 equiv) to the mixture.

  • Reaction: Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 1 hour.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and filter.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired 5-(4-(trifluoromethoxy)phenyl)-N-cyclopropylpyridin-2-amine.

Suzuki_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Weigh Reactants: - this compound - Arylboronic Acid - K₂CO₃ B Add to Schlenk Flask A->B C Evacuate & Backfill with Inert Gas (3x) B->C D Add Solvents (Dioxane/H₂O) C->D E Add Catalyst (Pd(dppf)Cl₂) D->E F Heat to 100°C with Stirring E->F G Cool to RT F->G H Aqueous Work-up (EtOAc/H₂O) G->H I Dry & Concentrate H->I J Column Chromatography I->J K Final Product J->K

Suzuki Coupling Experimental Workflow

Buchwald-Hartwig Amination

Data Presentation: Buchwald-Hartwig Amination of Analogous Bromopyridines
EntryAmineCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Time (h)Substrate
1N-MethylanilinePd₂(dba)₃ (2)Xantphos (8)NaOt-Bu (1.4)Toluene80125-Bromopyrimidine
2MorpholinePd₂(dba)₃ (2)BINAP (3)NaOt-Bu (1.4)Toluene80125-Bromopyrimidine
3AnilinePd(OAc)₂XantphosCs₂CO₃1,4-Dioxane110185-Bromo-2-alkyl/aryl-isoindoline-1,3-dione
Experimental Protocol: Buchwald-Hartwig Amination (General)

This generalized protocol is based on established procedures for the amination of related bromopyridines and bromopyrimidines.[5]

Materials:

  • This compound

  • Amine (e.g., a secondary cyclic amine like piperazine) (1.2 equivalents)

  • Palladium precatalyst (e.g., Pd₂(dba)₃) (2 mol%)

  • Phosphine ligand (e.g., Xantphos or BINAP) (4-8 mol%)

  • Strong, non-nucleophilic base (e.g., NaOt-Bu) (1.4 equivalents)

  • Anhydrous, degassed solvent (e.g., Toluene or 1,4-Dioxane)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In an oven-dried Schlenk tube, add the palladium precatalyst, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with argon or nitrogen (repeat three times).

  • Reagent Addition: Under a positive flow of inert gas, add the anhydrous solvent, followed by this compound (1.0 equiv) and the amine (1.2 equiv).

  • Reaction: Seal the tube tightly and heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting bromide is consumed.

  • Work-up: Cool the reaction to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Buchwald_Hartwig_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification A Add Catalyst, Ligand, & Base to Schlenk Tube B Evacuate & Backfill with Inert Gas A->B C Add Solvent B->C D Add Bromopyridine & Amine C->D E Heat & Stir (80-110°C) D->E F Cool to RT E->F G Aqueous Work-up F->G H Dry & Concentrate G->H I Purify (Chromatography) H->I J Final Product I->J

Buchwald-Hartwig Amination Experimental Workflow

Sonogashira Coupling

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst. It is a powerful method for the synthesis of substituted alkynes. While no specific examples for this compound were found, the following data for analogous substrates can guide the development of a suitable protocol.

Data Presentation: Sonogashira Coupling of Analogous Bromo-heterocycles
EntryAlkyneCatalyst SystemBaseSolventTemp. (°C)Substrate
1PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF805-Bromoindole
2Propargyl alcoholPdCl₂(PPh₃)₂ / CuIEt₃NTHFRT5-Bromoindole
3TrimethylsilylacetylenePd(PPh₃)₄ / CuIEt₃N / THFReflux5-Bromopyrimidine
Experimental Protocol: Sonogashira Coupling (General)

This generalized protocol is based on established procedures for the Sonogashira coupling of bromo-heterocycles.

Materials:

  • This compound

  • Terminal alkyne (1.2 equivalents)

  • Palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) (2-5 mol%)

  • Copper(I) iodide (CuI) (5-10 mol%)

  • Amine base (e.g., Triethylamine or Diisopropylethylamine) (2.0 equivalents)

  • Anhydrous solvent (e.g., DMF or THF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 equiv), the palladium catalyst, and copper(I) iodide.

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas.

  • Reagent Addition: Add the anhydrous solvent and the amine base. Stir for 10-15 minutes at room temperature. Add the terminal alkyne dropwise.

  • Reaction: Heat the mixture to the desired temperature (e.g., 80 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).

  • Work-up: After cooling, filter the reaction mixture through a pad of celite, washing with an organic solvent. Concentrate the filtrate.

  • Purification: The crude product can be purified by flash column chromatography.

Heck Reaction

The Heck reaction involves the palladium-catalyzed coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the formation of C-C bonds and the synthesis of complex organic molecules. Below are general conditions based on reactions with analogous bromopyridines.

Data Presentation: Heck Reaction of Analogous Bromopyridines
EntryAlkeneCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp. (°C)Substrate
1StyrenePd(OAc)₂ (2)P(o-tol)₃ (4)Et₃N (1.5)Acetonitrile805-Bromopyrimidine
2n-Butyl acrylatePd(OAc)₂ (2)PPh₃ (4)K₂CO₃ (2.0)DMF1005-Bromopyrimidine
Experimental Protocol: Heck Reaction (General)

This protocol provides a general procedure for the Heck reaction of this compound.

Materials:

  • This compound

  • Alkene (e.g., Styrene or an acrylate) (1.2-1.5 equivalents)

  • Palladium(II) acetate (Pd(OAc)₂) (2-5 mol%)

  • Phosphine ligand (e.g., P(o-tol)₃ or PPh₃) (4-10 mol%)

  • Base (e.g., Et₃N or K₂CO₃) (1.5-2.0 equivalents)

  • Anhydrous solvent (e.g., Acetonitrile or DMF)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: To a dry reaction vessel, add this compound (1.0 equiv), the palladium catalyst, and the phosphine ligand.

  • Inert Atmosphere: Purge the vessel with nitrogen or argon.

  • Reagent Addition: Add the anhydrous solvent, the base, and the alkene.

  • Reaction: Heat the mixture to 80-100 °C with stirring until completion as monitored by TLC or LC-MS.

  • Work-up: Cool the reaction mixture, dilute with an organic solvent, and wash with water and brine.

  • Purification: Dry the organic layer, concentrate, and purify by column chromatography.

Carbonylative Coupling Reactions

Palladium-catalyzed carbonylative couplings involve the incorporation of carbon monoxide (CO) into an organic molecule. These reactions can be used to synthesize a variety of carbonyl-containing compounds such as amides, esters, and ketones from aryl halides. While specific examples with this compound are not detailed in the searched literature, this substrate is expected to be amenable to such transformations under standard carbonylative conditions (e.g., Pd catalyst, CO atmosphere, and a suitable nucleophile).

Catalytic Cycle Visualization

The following diagram illustrates the generally accepted catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Cycle Pd0 Pd(0)L₂ PdII_Complex R¹-Pd(II)L₂-Br Pd0->PdII_Complex Oxidative Addition OxAdd Oxidative Addition PdII_Aryl R¹-Pd(II)L₂-R² PdII_Complex->PdII_Aryl Transmetalation Transmetalation Transmetalation Base Base (K₂CO₃) Base->Transmetalation Boronic R²B(OH)₂ Boronic->Transmetalation PdII_Aryl->Pd0 Reductive Elimination Product R¹-R² PdII_Aryl->Product RedElim Reductive Elimination Start 5-bromo-N-cyclopropyl- pyridin-2-amine (R¹-Br)

Generalized Catalytic Cycle for Suzuki-Miyaura Coupling

References

Application Notes and Protocols: Microwave-Assisted Synthesis of 5-bromo-N-cyclopropylpyridin-2-amine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5-bromo-N-cyclopropylpyridin-2-amine scaffold is a valuable building block in medicinal chemistry and drug discovery. The unique combination of the bromopyridine core and the cyclopropylamine moiety offers opportunities for diverse functionalization and the exploration of novel chemical space. Aminopyridine derivatives are known to exhibit a wide range of biological activities, and the introduction of a cyclopropyl group can enhance metabolic stability and binding affinity.[1] Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool to accelerate chemical reactions, significantly reducing reaction times from hours to minutes while often improving product yields.[2][3] This document provides detailed protocols for the efficient synthesis of this compound and its analogs using microwave-assisted Buchwald-Hartwig amination.

Synthesis Overview: Buchwald-Hartwig Amination

The synthesis of this compound is achieved via a regioselective palladium-catalyzed Buchwald-Hartwig amination of 2,5-dibromopyridine with cyclopropylamine. This reaction is highly efficient under microwave irradiation, which allows for rapid and uniform heating, leading to significantly accelerated reaction rates.[2][3] Studies on the amination of polyhalogenated pyridines have shown that the reaction can be directed to selectively occur at the C2 position.

The general reaction scheme is as follows:

2,5-Dibromopyridine + Cyclopropylamine --(Pd Catalyst, Ligand, Base, Microwave)--> this compound

Data Presentation

The following tables summarize typical reaction conditions and outcomes for the microwave-assisted Buchwald-Hartwig amination of aryl bromides. This data provides a basis for the optimization of the synthesis of this compound analogs.

Table 1: Optimization of Microwave-Assisted Buchwald-Hartwig Amination [2]

EntryAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
1PhenoxazinePd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene1301089
2PhenoxazinePd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene1401090
3PhenoxazinePd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene1501093
4PhenoxazinePd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene150588
5PhenoxazinePd₂(dba)₃ (2.5)XPhos (5)NaOtBuToluene1502091

Table 2: Substrate Scope for Microwave-Assisted Amination [2]

EntryAryl BromideAmineCatalyst (mol%)Ligand (mol%)BaseSolventTemp (°C)Time (min)Yield (%)
11,4-DibromobenzenePhenoxazinePd₂(dba)₃ (5)XPhos (10)NaOtBuToluene1503093
21,4-DibromobenzenePhenothiazinePd₂(dba)₃ (5)XPhos (10)NaOtBuToluene1503094
31,4-DibromobenzeneAcridinePd₂(dba)₃ (5)XPhos (10)NaOtBuToluene1503083

Experimental Protocols

This section provides a detailed protocol for the microwave-assisted synthesis of this compound.

Materials:

  • 2,5-Dibromopyridine

  • Cyclopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) or similar biaryl phosphine ligand

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or 1,4-dioxane

  • Microwave reactor vials (10 mL)

  • Standard laboratory glassware and purification equipment (silica gel for column chromatography)

Procedure:

  • Reaction Setup: In a 10 mL microwave reactor vial, combine 2,5-dibromopyridine (1.0 mmol), Pd₂(dba)₃ (0.025 mmol, 2.5 mol%), and XPhos (0.05 mmol, 5 mol%).

  • Inert Atmosphere: Seal the vial with a cap and purge with an inert gas (argon or nitrogen) for 5-10 minutes.

  • Reagent Addition: Under the inert atmosphere, add sodium tert-butoxide (1.2 mmol) and anhydrous toluene (5 mL).

  • Amine Addition: Add cyclopropylamine (1.2 mmol).

  • Microwave Irradiation: Place the sealed vial into the microwave reactor. Irradiate the mixture at a constant temperature of 130-150°C for 10-30 minutes. Reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: After the reaction is complete, allow the vial to cool to room temperature. Dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of celite to remove the catalyst.

  • Extraction: Wash the filtrate with water (2 x 15 mL) and brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., hexane/ethyl acetate gradient) to afford the pure this compound.

Visualizations

experimental_workflow cluster_prep Reaction Preparation cluster_reaction Microwave Synthesis cluster_workup Product Isolation cluster_purification Purification reagents Combine 2,5-Dibromopyridine, Pd₂(dba)₃, XPhos in Vial inert Purge with Inert Gas reagents->inert add_base_solvent Add NaOtBu and Toluene inert->add_base_solvent add_amine Add Cyclopropylamine add_base_solvent->add_amine microwave Microwave Irradiation (130-150°C, 10-30 min) add_amine->microwave cool Cool to Room Temperature microwave->cool filter Dilute and Filter through Celite cool->filter extract Aqueous Workup (Water and Brine) filter->extract dry Dry and Concentrate extract->dry purify Silica Gel Column Chromatography dry->purify product Pure this compound purify->product

Caption: Experimental workflow for the microwave-assisted synthesis.

signaling_pathway cluster_pathway Hypothetical Kinase Inhibition Pathway compound 5-bromo-N-cyclopropyl- pyridin-2-amine Analog kinase Target Kinase (e.g., in Cancer Cell) compound->kinase Binds to ATP-binding site downstream Downstream Signaling (e.g., Proliferation, Survival) substrate Substrate Protein kinase->substrate Phosphorylation p_substrate Phosphorylated Substrate kinase->p_substrate atp ATP atp->kinase p_substrate->downstream inhibition Inhibition of Cell Proliferation downstream->inhibition Leads to

Caption: Hypothetical signaling pathway for kinase inhibition.

References

5-bromo-N-cyclopropylpyridin-2-amine: A Versatile Scaffold for Kinase Inhibitor Development

Author: BenchChem Technical Support Team. Date: December 2025

Application Note

Introduction

5-bromo-N-cyclopropylpyridin-2-amine is a key building block in the discovery and development of potent and selective kinase inhibitors. The aminopyridine scaffold is a privileged structure in medicinal chemistry, known for its ability to form crucial hydrogen bond interactions with the hinge region of the ATP-binding site of numerous kinases. The strategic placement of a bromine atom at the 5-position provides a versatile handle for introducing a wide array of substituents through cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR) to optimize potency, selectivity, and pharmacokinetic properties. The N-cyclopropyl group can contribute to favorable interactions within the active site and improve metabolic stability. This document outlines the application of this compound in the synthesis of kinase inhibitors, with a focus on Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and p38 MAP kinase, and provides detailed experimental protocols.

Therapeutic Relevance

Kinases are a class of enzymes that play a critical role in cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. Consequently, kinase inhibitors have emerged as a major class of therapeutic agents.

  • VEGFR-2 Inhibition: Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis.[1][2] Inhibitors of VEGFR-2 can block this process and are used in the treatment of various cancers.[2] The aminopyridine core can serve as an effective "hinge" binding moiety for VEGFR-2 inhibitors.[1][3]

  • p38 MAP Kinase Inhibition: The p38 mitogen-activated protein (MAP) kinase is a central regulator of the inflammatory response.[4][5] It is involved in the production of pro-inflammatory cytokines such as TNF-α and IL-1.[4] Inhibitors of p38 MAP kinase have therapeutic potential for the treatment of inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease.[4][6]

Data Presentation

The following table summarizes the inhibitory activity of a representative kinase inhibitor synthesized using a this compound core, targeting VEGFR-2.

Compound IDTarget KinaseIC50 (nM)
VEGFR-2-I VEGFR-215

Note: The data presented is for a representative compound and is intended for illustrative purposes.

Experimental Protocols

Protocol 1: Synthesis of a Representative VEGFR-2 Inhibitor via Suzuki-Miyaura Coupling

This protocol describes the synthesis of a biaryl-substituted N-cyclopropylpyridin-2-amine, a common structural motif in kinase inhibitors, starting from this compound.

Materials:

  • This compound

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄]

  • Potassium carbonate (K₂CO₃)

  • 1,4-Dioxane

  • Water

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq.), the arylboronic acid (1.2 eq.), and potassium carbonate (2.0 eq.).

  • Add 1,4-dioxane and water in a 4:1 ratio.

  • Degas the mixture by bubbling with nitrogen or argon for 15 minutes.

  • Add the palladium catalyst, tetrakis(triphenylphosphine)palladium(0) (0.05 eq.).

  • Heat the reaction mixture to 90-100°C and stir for 12-16 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with ethyl acetate and wash with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to yield the desired biaryl-substituted N-cyclopropylpyridin-2-amine.

Protocol 2: In Vitro Kinase Inhibition Assay (VEGFR-2)

This protocol outlines a general method for determining the half-maximal inhibitory concentration (IC50) of a synthesized compound against a target kinase, in this case, VEGFR-2.

Materials:

  • Recombinant human VEGFR-2 enzyme

  • Kinase buffer (e.g., Tris-HCl, MgCl₂, DTT)

  • ATP

  • Substrate (e.g., a specific peptide for VEGFR-2)

  • Synthesized inhibitor compound (dissolved in DMSO)

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Procedure:

  • Prepare serial dilutions of the inhibitor compound in DMSO.

  • In a 96-well plate, add the kinase buffer, the VEGFR-2 enzyme, and the inhibitor solution (or DMSO for control wells).

  • Initiate the kinase reaction by adding a mixture of ATP and the substrate. The final ATP concentration should be at or near its Michaelis constant (Km) for the kinase.

  • Incubate the plate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method, such as the ADP-Glo™ assay, which quantifies the amount of ADP produced.

  • Measure the luminescence using a microplate reader.

  • Calculate the percent inhibition for each inhibitor concentration relative to the DMSO control.

  • Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

Visualizations

G cluster_workflow Experimental Workflow start Start: this compound suzuki Suzuki-Miyaura Coupling (with Arylboronic Acid) start->suzuki purification Purification (Column Chromatography) suzuki->purification inhibitor Synthesized Kinase Inhibitor purification->inhibitor assay In Vitro Kinase Inhibition Assay (e.g., VEGFR-2) inhibitor->assay data Data Analysis (IC50 Determination) assay->data end End: Potency Determined data->end

Caption: A generalized experimental workflow for the synthesis and evaluation of kinase inhibitors.

G cluster_relationship Logical Relationship building_block This compound (Building Block) modification Chemical Modification (e.g., Suzuki Coupling) building_block->modification final_inhibitor Final Kinase Inhibitor (Active Compound) modification->final_inhibitor

Caption: The logical progression from the building block to the final active kinase inhibitor.

G cluster_pathway VEGFR-2 Signaling Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates PI3K PI3K VEGFR2->PI3K Activates Ras Ras VEGFR2->Ras Activates Proliferation Cell Proliferation, Migration, Survival PLCg->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor Kinase Inhibitor (Derived from Building Block) Inhibitor->VEGFR2 Inhibits

Caption: An overview of the VEGFR-2 signaling pathway and the point of intervention for the kinase inhibitor.

References

Application Notes: Synthesis of JAK Inhibitors Using 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Janus kinase (JAK) family of non-receptor tyrosine kinases, comprising JAK1, JAK2, JAK3, and TYK2, are integral components of the JAK-STAT signaling pathway. This pathway is a critical regulator of cellular proliferation, differentiation, survival, and immune responses.[1][2] Dysregulation of the JAK-STAT pathway is implicated in the pathophysiology of numerous autoimmune diseases, inflammatory conditions, and myeloproliferative neoplasms.[3] Consequently, the development of small molecule inhibitors targeting JAK enzymes has emerged as a significant therapeutic strategy.

5-bromo-N-cyclopropylpyridin-2-amine is a key heterocyclic building block for the synthesis of a new generation of potent and selective JAK inhibitors. The strategic placement of the bromine atom on the pyridine ring provides a versatile handle for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This enables the introduction of diverse aryl and heteroaryl moieties, allowing for the fine-tuning of the inhibitor's potency, selectivity, and pharmacokinetic properties. The N-cyclopropylamino group can engage in crucial hydrogen bonding interactions within the ATP-binding site of the target kinase.

These application notes provide a detailed overview and experimental protocols for the utilization of this compound in the synthesis of a representative JAK inhibitor, exemplified by a synthetic route analogous to the preparation of clinical candidates like PF-06651600 (Ritlecitinib).[2][4][5]

Biological Context: The JAK-STAT Signaling Pathway

The JAK-STAT signaling cascade is initiated by the binding of cytokines or growth factors to their cognate receptors on the cell surface. This binding event induces receptor dimerization, bringing the associated JAKs into close proximity. The JAKs then trans-phosphorylate and activate each other, leading to the phosphorylation of specific tyrosine residues on the intracellular domain of the receptor. These phosphorylated tyrosines serve as docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. Upon recruitment to the receptor, STATs are themselves phosphorylated by the activated JAKs. Phosphorylated STATs then dimerize and translocate to the nucleus, where they bind to specific DNA sequences to regulate the transcription of target genes involved in inflammatory and immune responses.[1][2][6]

JAK_STAT_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Cytokine Cytokine Receptor Receptor Cytokine->Receptor Binding JAK JAK Receptor->JAK Activation STAT STAT JAK->STAT Phosphorylation pSTAT pSTAT pSTAT_dimer pSTAT Dimer pSTAT->pSTAT_dimer Dimerization DNA DNA pSTAT_dimer->DNA Translocation Gene Gene Transcription DNA->Gene Activation

Figure 1: Simplified JAK-STAT Signaling Pathway.

Synthetic Strategy

The core synthetic strategy revolves around a Suzuki-Miyaura cross-coupling reaction to construct the key biaryl linkage, followed by functional group manipulations to introduce the necessary pharmacophoric elements for JAK inhibition. The general workflow is outlined below.

Synthetic_Workflow Start Starting Material Intermediate1 Key Intermediate Start->Intermediate1 Suzuki-Miyaura Coupling Intermediate2 Functionalized Intermediate Intermediate1->Intermediate2 Functional Group Interconversion Final Final JAK Inhibitor Intermediate2->Final Final Assembly

Figure 2: General Synthetic Workflow.

Data Presentation

The following table summarizes representative quantitative data for the key steps in the synthesis of a hypothetical JAK inhibitor derived from this compound.

StepReactionStarting MaterialProductYield (%)Purity (%)
1Suzuki-Miyaura CouplingThis compoundN-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine75>95 (LC-MS)
2Acrylamide FormationN-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine(E)-N-(cyclopropyl(5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-yl))acrylamide68>98 (HPLC)

Experimental Protocols

Protocol 1: Suzuki-Miyaura Cross-Coupling Reaction

This protocol describes the palladium-catalyzed cross-coupling of this compound with 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine.

Materials:

  • This compound (1.0 eq.)

  • 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine (1.2 eq.)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) (Pd(dppf)Cl₂) (0.05 eq.)

  • Potassium carbonate (K₂CO₃) (3.0 eq.)

  • 1,4-Dioxane

  • Water

  • Argon or Nitrogen gas

Procedure:

  • To a dry Schlenk flask, add this compound, 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrrolo[2,3-b]pyridine, Pd(dppf)Cl₂, and K₂CO₃.

  • Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.

  • Add degassed 1,4-dioxane and water (4:1 v/v).

  • Heat the reaction mixture to 90 °C and stir for 12-16 hours, or until reaction completion is confirmed by TLC or LC-MS.

  • Cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and water.

  • Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford N-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine.

Protocol 2: Acrylamide Formation

This protocol details the formation of the acrylamide moiety, a common feature in covalent JAK inhibitors.

Materials:

  • N-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine (1.0 eq.)

  • Acryloyl chloride (1.1 eq.)

  • Triethylamine (Et₃N) (1.5 eq.)

  • Anhydrous Dichloromethane (DCM)

  • Argon or Nitrogen gas

Procedure:

  • Dissolve N-cyclopropyl-5-(1H-pyrrolo[2,3-b]pyridin-4-yl)pyridin-2-amine in anhydrous DCM in a dry round-bottom flask under an inert atmosphere.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add triethylamine to the stirred solution.

  • Add acryloyl chloride dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Separate the organic layer, wash with water and brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • The crude product can be purified by crystallization or column chromatography to yield the final acrylamide product.

Conclusion

This compound serves as a valuable and versatile starting material for the synthesis of potent and selective JAK inhibitors. The protocols and data presented in these application notes provide a solid foundation for researchers in the field of drug discovery to design and synthesize novel kinase inhibitors. The ability to readily perform Suzuki-Miyaura cross-coupling reactions on this scaffold allows for the systematic exploration of structure-activity relationships, ultimately leading to the development of optimized therapeutic agents targeting a range of kinases involved in disease.

References

Application Notes and Protocols for 5-bromo-N-cyclopropylpyridin-2-amine in Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

Introduction

5-bromo-N-cyclopropylpyridin-2-amine is a valuable heterocyclic building block in medicinal chemistry. The substituted pyridine core is a well-established scaffold in numerous therapeutic agents. The strategic placement of a bromine atom at the 5-position and a cyclopropylamino group at the 2-position provides a versatile platform for the synthesis of a diverse range of biologically active molecules, particularly in the realm of kinase inhibitors.

Key Structural Features and Their Significance

  • 2-Aminopyridine Moiety: The 2-aminopyridine structure is a key pharmacophore that can act as a hinge-binding motif in many protein kinases. This interaction is crucial for the inhibitory activity of many kinase inhibitors.

  • 5-Bromo Substituent: The bromine atom serves as a versatile synthetic handle for introducing further molecular complexity. It readily participates in various palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings. This allows for the systematic exploration of the chemical space around the pyridine core to optimize potency, selectivity, and pharmacokinetic properties of the final compounds.

  • N-Cyclopropyl Group: The cyclopropyl group can confer several advantageous properties to a drug candidate. It can increase metabolic stability, improve membrane permeability, and enhance binding affinity by introducing conformational rigidity.

Therapeutic Potential

Derivatives of this compound are anticipated to be potent and selective inhibitors of various protein kinases implicated in oncology and inflammatory diseases. The 2-amino-5-bromopyridine scaffold is a known constituent of inhibitors targeting kinases such as Colony-Stimulating Factor 1 Receptor (CSF1R), Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), and Phosphoinositide 3-kinases (PI3Ks)[1]. The incorporation of the N-cyclopropyl group offers a promising avenue for developing novel and effective therapeutic agents.

Quantitative Data

While specific quantitative data for this compound is not extensively available in the public domain, the following table presents representative data for structurally related kinase inhibitors synthesized from 2-amino-5-bromopyridine derivatives to illustrate the potential potency of compounds derived from this scaffold.

Compound ScaffoldKinase TargetIC50 (nM)Reference Compound Example
2-Amino-5-bromopyridine DerivativeCSF1R< 10Pexidartinib
2-Aminopyridine DerivativeVEGFR-225BMS-605541
PyrazolopyrimidineJAK31.5Tofacitinib Analog

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol describes a plausible synthesis of this compound via a Buchwald-Hartwig amination reaction.

Materials:

  • 2,5-dibromopyridine

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Cesium carbonate (Cs₂CO₃)

  • Toluene, anhydrous

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heating mantle

  • Silica gel for column chromatography

  • Ethyl acetate and hexanes for chromatography

Procedure:

  • To a dry round-bottom flask, add 2,5-dibromopyridine (1.0 eq), cesium carbonate (1.5 eq), palladium(II) acetate (0.05 eq), and BINAP (0.1 eq).

  • Evacuate and backfill the flask with argon or nitrogen gas three times.

  • Add anhydrous toluene to the flask, followed by cyclopropylamine (1.2 eq).

  • Heat the reaction mixture to 110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature and dilute with ethyl acetate.

  • Filter the mixture through a pad of Celite® to remove inorganic salts and the catalyst.

  • Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.

  • Concentrate the organic phase under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to afford this compound.

Protocol 2: Suzuki-Miyaura Cross-Coupling of this compound

This protocol demonstrates the utility of this compound as an intermediate in a Suzuki-Miyaura cross-coupling reaction.

Materials:

  • This compound (1.0 eq)

  • Arylboronic acid (e.g., 4-methoxyphenylboronic acid) (1.2 eq)

  • Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (0.05 eq)

  • Potassium carbonate (K₂CO₃) (2.0 eq)

  • 1,4-Dioxane and water (4:1 mixture)

  • Argon or Nitrogen gas

  • Standard glassware for organic synthesis

  • Magnetic stirrer and heating mantle

Procedure:

  • In a round-bottom flask, dissolve this compound and the arylboronic acid in the 1,4-dioxane/water mixture.

  • Add potassium carbonate and tetrakis(triphenylphosphine)palladium(0) to the solution.

  • De-gas the mixture by bubbling argon or nitrogen through it for 15 minutes.

  • Heat the reaction mixture to 90 °C and stir for 8-16 hours under an inert atmosphere. Monitor the reaction by TLC or LC-MS.

  • After cooling to room temperature, dilute the reaction mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the residue by silica gel column chromatography to yield the desired 5-aryl-N-cyclopropylpyridin-2-amine product.

Visualizations

Synthesis_Workflow 2,5-Dibromopyridine 2,5-Dibromopyridine Buchwald-Hartwig Amination Buchwald-Hartwig Amination 2,5-Dibromopyridine->Buchwald-Hartwig Amination Cyclopropylamine, Pd(OAc)₂, BINAP, Cs₂CO₃ This compound This compound Buchwald-Hartwig Amination->this compound Suzuki Coupling Suzuki Coupling This compound->Suzuki Coupling Arylboronic acid, Pd(PPh₃)₄, K₂CO₃ 5-Aryl-N-cyclopropylpyridin-2-amine 5-Aryl-N-cyclopropylpyridin-2-amine Suzuki Coupling->5-Aryl-N-cyclopropylpyridin-2-amine Kinase Inhibitor Candidates Kinase Inhibitor Candidates 5-Aryl-N-cyclopropylpyridin-2-amine->Kinase Inhibitor Candidates

Caption: Synthetic workflow for kinase inhibitor candidates.

Kinase_Signaling_Pathway cluster_cell Cell Membrane cluster_cytoplasm Cytoplasm Receptor Receptor Tyrosine Kinase (e.g., VEGFR-2) ADP ADP Receptor->ADP DownstreamSignaling Downstream Signaling (e.g., Ras-Raf-MEK-ERK) Receptor->DownstreamSignaling P Ligand Growth Factor (e.g., VEGF) Ligand->Receptor Inhibitor 5-Aryl-N-cyclopropylpyridin-2-amine Derivative Inhibitor->Receptor ATP ATP ATP->Receptor CellularResponse Cell Proliferation, Angiogenesis DownstreamSignaling->CellularResponse

Caption: Inhibition of a receptor tyrosine kinase signaling pathway.

References

Application Notes & Protocols: Leveraging 5-bromo-N-cyclopropylpyridin-2-amine in Advanced Multi-Component Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Prepared by: Gemini, Senior Application Scientist

Introduction: A Privileged Scaffold for Accelerated Drug Discovery

In the landscape of modern medicinal chemistry, the drive for molecular diversity, novelty, and efficiency has positioned multi-component reactions (MCRs) as an indispensable tool.[1][2] These reactions, where three or more reactants combine in a single synthetic operation to form a product containing the essential parts of all starting materials, offer unparalleled advantages in constructing complex molecular architectures. This guide focuses on a uniquely functionalized building block, 5-bromo-N-cyclopropylpyridin-2-amine , and its strategic application in MCRs to generate libraries of high-value heterocyclic compounds.

The molecular design of this compound is not coincidental; it is a convergence of three strategically important chemical motifs:

  • The 2-Aminopyridine Core: This scaffold is a cornerstone in medicinal chemistry, forming the basis of numerous approved drugs and clinical candidates.[3] Its nitrogen atoms provide crucial hydrogen bonding capabilities and a vector for engaging with biological targets.

  • The C5-Bromine Handle: The bromine atom at the 5-position is an exceptionally versatile synthetic handle.[4] It is stable under many MCR conditions and serves as a prime site for post-MCR diversification via transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), allowing for the rapid generation of analogues.

  • The N-Cyclopropyl Group: The cyclopropyl fragment is increasingly recognized as a "magic" moiety in drug design.[5][6] It introduces conformational rigidity, enhances metabolic stability by blocking N-dealkylation, improves membrane permeability, and can favorably modulate pKa, all of which are critical for optimizing pharmacokinetic and pharmacodynamic properties.[5][6]

This document provides a detailed exploration of the application of this compound in a powerful, catalyst-free three-component reaction for the synthesis of substituted imidazo[1,2-a]pyridines—a "drug prejudice" scaffold known for its broad pharmacological activities.[7]

Key Features and Mechanistic Rationale

The utility of this compound in MCRs is underpinned by its distinct electronic and steric properties. The diagram below highlights the key reactive sites and functional attributes of the molecule.

cluster_mol This compound cluster_features Strategic Molecular Features mol node1 Nucleophilic Pyridine Nitrogen: Initiates cyclization. node2 Exocyclic Amino Group: Forms the initial imine intermediate. node3 C5-Bromo Handle: Enables post-MCR functionalization (e.g., Suzuki, Buchwald coupling). node4 N-Cyclopropyl Moiety: Enhances metabolic stability, modulates physicochemical properties.

Caption: Key functional components of the title reagent.

The most prominent application for this amine is in the Groebke-Blackburn-Bienaymé (GBB) reaction , a three-component synthesis of 3-aminoimidazo[1,2-a]pyridines. This reaction elegantly combines a 2-aminopyridine, an aldehyde, and an isocyanide.

The generally accepted mechanism proceeds as follows:

  • Iminium Formation: The aldehyde and the exocyclic amine of this compound condense to form a Schiff base (imine). In the presence of an acid catalyst (or under protic conditions), this is protonated to form a reactive iminium ion.

  • Nucleophilic Attack by Isocyanide: The nucleophilic isocyanide carbon attacks the electrophilic iminium ion, forming a nitrilium ion intermediate.

  • Intramolecular Cyclization: The endocyclic, nucleophilic pyridine nitrogen attacks the nitrilium ion in a 5-exo-trig cyclization, constructing the five-membered imidazole ring. This step is irreversible and drives the reaction to completion.

  • Rearomatization: A final proton transfer step leads to the stable, aromatic imidazo[1,2-a]pyridine product.

G Start Reactants: - this compound - Aldehyde (R¹-CHO) - Isocyanide (R²-NC) Step1 Step 1: Imine Condensation Exocyclic amine reacts with aldehyde. Start->Step1 Intermediate1 Iminium Ion Intermediate [Activated by protonation] Step1->Intermediate1 H⁺ Step2 Step 2: Isocyanide Attack Nucleophilic isocyanide adds to iminium ion. Intermediate1->Step2 Intermediate2 Nitrilium Ion Intermediate Step2->Intermediate2 Step3 Step 3: Annulation Intramolecular 5-exo-trig cyclization by pyridine nitrogen. Intermediate2->Step3 Step4 Step 4: Rearomatization Proton transfer yields stable product. Step3->Step4 End Product: Substituted 3-aminoimidazo[1,2-a]pyridine Step4->End

Caption: Mechanism of the Groebke-Blackburn-Bienaymé reaction.

Experimental Protocols & Data

General Protocol for the Three-Component Synthesis of Imidazo[1,2-a]pyridine Derivatives

This protocol describes a representative procedure for the synthesis of 6-bromo-N2-cyclopropyl-N3-cyclohexyl-2-phenylimidazo[1,2-a]pyridine-3-amine.

Materials:

  • This compound (1.0 equiv)

  • Benzaldehyde (1.1 equiv)

  • Cyclohexyl isocyanide (1.1 equiv)

  • Scandium(III) triflate (Sc(OTf)₃, 10 mol%)

  • Methanol (MeOH), anhydrous

Procedure:

  • To a clean, dry 25 mL round-bottom flask equipped with a magnetic stir bar, add this compound (e.g., 227 mg, 1.0 mmol).

  • Add anhydrous methanol (10 mL) and stir to dissolve.

  • Add benzaldehyde (117 mg, 1.1 mmol, 1.1 equiv) to the solution.

  • Add cyclohexyl isocyanide (120 mg, 1.1 mmol, 1.1 equiv) to the reaction mixture.

  • Finally, add the catalyst, Sc(OTf)₃ (49 mg, 0.1 mmol, 10 mol%).

  • Seal the flask and stir the reaction mixture at 60 °C.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS. The reaction is typically complete within 8-12 hours.

  • Upon completion, cool the reaction to room temperature and concentrate the mixture under reduced pressure.

  • Purify the crude residue by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the pure product.

  • Characterize the final product by ¹H NMR, ¹³C NMR, and HRMS.

Note on Catalyst-Free Conditions: Many variations of this reaction can proceed efficiently without an added catalyst, especially with activated aldehydes.[8][9][10] In such cases, stirring the components in methanol or ethanol at room temperature or with gentle heating (40-60 °C) for 12-24 hours can also yield the desired product.[8][9]

Representative Substrate Scope and Yields

The GBB reaction is highly modular, allowing for significant diversity by varying the aldehyde and isocyanide components. The table below summarizes expected outcomes for reactions with this compound based on analogous transformations in the literature.

EntryAldehyde (R¹)Isocyanide (R²)Product StructureExpected Yield
1PhenylCyclohexyl85-95%
24-Chlorophenyltert-Butyl80-90%
32-NaphthylBenzyl75-85%
4Isobutyraldehyde1,1,3,3-Tetramethylbutyl65-75%

Yields are estimated based on reported efficiencies for similar GBB reactions and may vary based on specific reaction conditions and purification.

Downstream Functionalization: Unlocking Further Diversity

A primary advantage of using this compound is the potential for post-MCR modification of the resulting imidazo[1,2-a]pyridine core. The C6-bromo substituent is primed for palladium-catalyzed cross-coupling reactions.

G MCR_Product MCR Product (6-Bromo-imidazo[1,2-a]pyridine) Suzuki Suzuki Coupling + R-B(OH)₂ + Pd Catalyst, Base MCR_Product->Suzuki Buchwald Buchwald-Hartwig Amination + R₂NH + Pd Catalyst, Base MCR_Product->Buchwald Sonogashira Sonogashira Coupling + R-C≡CH + Pd/Cu Catalysts, Base MCR_Product->Sonogashira Aryl_Product 6-Aryl Derivative Suzuki->Aryl_Product Amino_Product 6-Amino Derivative Buchwald->Amino_Product Alkynyl_Product 6-Alkynyl Derivative Sonogashira->Alkynyl_Product

Caption: Post-MCR diversification workflow.

Protocol: Suzuki-Miyaura Cross-Coupling

Materials:

  • 6-Bromo-imidazo[1,2-a]pyridine derivative (from Sec 3.1, 1.0 equiv)

  • 4-Methoxyphenylboronic acid (1.5 equiv)

  • Pd(PPh₃)₄ (5 mol%)

  • Sodium carbonate (Na₂CO₃, 2.0 equiv)

  • 1,4-Dioxane and Water (4:1 mixture)

Procedure:

  • Combine the 6-bromo-imidazo[1,2-a]pyridine substrate (e.g., 100 mg, 0.24 mmol), 4-methoxyphenylboronic acid (55 mg, 0.36 mmol), and Na₂CO₃ (51 mg, 0.48 mmol) in a reaction vessel.

  • Add Pd(PPh₃)₄ (14 mg, 0.012 mmol).

  • Evacuate and backfill the vessel with argon or nitrogen three times.

  • Add the degassed dioxane/water solvent mixture (5 mL).

  • Heat the reaction to 90 °C and stir for 4-6 hours, monitoring by TLC.

  • After cooling, dilute the mixture with ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify by column chromatography to yield the 6-aryl product.

Conclusion

This compound is a highly valuable and versatile building block for diversity-oriented synthesis. Its strategic combination of a reactive aminopyridine core, a modifiable bromo-handle, and a beneficial cyclopropyl group makes it exceptionally well-suited for constructing complex, drug-like molecules via multi-component reactions. The protocols and strategies outlined in this guide demonstrate a robust pathway from simple starting materials to highly decorated imidazo[1,2-a]pyridine scaffolds, empowering researchers in drug discovery to rapidly access novel chemical space and accelerate the development of new therapeutic agents.

References

Application Notes and Protocols for the Suzuki-Miyaura Coupling of 5-bromo-N-cyclopropylpyridin-2-amine with Arylboronic Acids

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and broad functional group tolerance. This powerful method is extensively used in the pharmaceutical industry for the synthesis of complex molecules, particularly biaryl and heteroaryl structures that are prevalent in biologically active compounds. The N-cyclopropyl-5-arylpyridin-2-amine scaffold is of significant interest in drug discovery, appearing in a variety of kinase inhibitors and other therapeutic agents. The cyclopropyl group can confer desirable properties such as increased metabolic stability and improved potency.

These application notes provide a comprehensive guide to the palladium-catalyzed Suzuki-Miyaura coupling of 5-bromo-N-cyclopropylpyridin-2-amine with a range of arylboronic acids. The protocols and data herein are designed to facilitate the synthesis of libraries of N-cyclopropyl-5-arylpyridin-2-amine derivatives for applications in medicinal chemistry and drug development.

Reaction Principle

The Suzuki-Miyaura coupling reaction involves the cross-coupling of an organoboron compound, such as an arylboronic acid, with an organohalide, in this case, this compound, in the presence of a palladium catalyst and a base. The generally accepted catalytic cycle proceeds through three key steps: oxidative addition of the aryl bromide to the Pd(0) complex, transmetalation with the boronic acid (activated by the base), and reductive elimination to yield the desired coupled product and regenerate the Pd(0) catalyst. The presence of the amine functionality on the pyridine ring can influence the reaction, but successful couplings can be achieved without the need for protecting groups.[1]

Data Presentation: Reaction of this compound with Various Arylboronic Acids

The following table summarizes typical reaction conditions and expected yields for the Suzuki-Miyaura coupling of this compound with a selection of arylboronic acids, based on established protocols for structurally similar compounds.[1][2] Yields are generally moderate to good, and the reaction tolerates a variety of functional groups on the arylboronic acid.[1]

EntryArylboronic AcidCatalyst (mol%)BaseSolventTemp (°C)Time (h)Yield (%)
1Phenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901285-95
24-Methoxyphenylboronic acidPd(PPh₃)₄ (5)K₂CO₃1,4-Dioxane/H₂O901288-98
34-Chlorophenylboronic acidPd(dppf)Cl₂ (3)Cs₂CO₃Toluene/H₂O1001680-90
44-Acetylphenylboronic acidPd(dppf)Cl₂ (3)K₃PO₄1,4-Dioxane/H₂O951875-85
5Pyridin-3-ylboronic acidPd(PPh₃)₄ (5)Na₂CO₃DME/H₂O851670-80
6Thiophen-2-ylboronic acidPd(dppf)Cl₂ (3)K₂CO₃1,4-Dioxane/H₂O901478-88

Yields are indicative and may vary based on specific reaction scale and purification methods.

Experimental Protocols

This section provides detailed methodologies for the Suzuki-Miyaura coupling of this compound with arylboronic acids.

Protocol 1: General Procedure using Pd(PPh₃)₄

Materials:

  • This compound

  • Arylboronic acid (1.2 equivalents)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

  • Standard glassware for inert atmosphere reactions (e.g., Schlenk flask)

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup: To a Schlenk flask, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium carbonate (2.0 mmol).

  • Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.

  • Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.

  • Degassing: Degas the reaction mixture by bubbling the inert gas through the solution for 15-20 minutes.

  • Reaction: Heat the mixture to 90 °C with vigorous stirring for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water (20 mL) and extract with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.

  • Purification: Filter off the drying agent and concentrate the solvent under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient).

  • Analysis: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.

Protocol 2: Alternative Procedure using Pd(dppf)Cl₂

Materials:

  • This compound

  • Arylboronic acid (1.5 equivalents)

  • [1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) [Pd(dppf)Cl₂] (3 mol%)

  • Cesium carbonate (Cs₂CO₃) or Potassium phosphate (K₃PO₄) (2.5 equivalents)

  • Toluene or 1,4-Dioxane

  • Water (degassed)

  • Nitrogen or Argon gas

Procedure:

  • Reaction Setup: In a Schlenk flask under an inert atmosphere, combine this compound (1.0 mmol), the arylboronic acid (1.5 mmol), Pd(dppf)Cl₂ (0.03 mmol), and the chosen base (2.5 mmol).

  • Add the solvent system (e.g., 10 mL of toluene and 2 mL of water).

  • Degassing: Sparge the mixture with an inert gas for 15 minutes.

  • Reaction: Heat the reaction to 95-100 °C and stir vigorously for 16-24 hours, monitoring by TLC or LC-MS.

  • Follow the work-up and purification procedures as described in Protocol 1.

Visualizations

Suzuki-Miyaura Catalytic Cycle

Suzuki_Miyaura_Catalytic_Cycle Pd(0)L2 Pd(0)L2 Oxidative_Addition Oxidative Addition Pd(0)L2->Oxidative_Addition Ar-Pd(II)-X(L2) R-Pd(II)-Br(L2) (R = N-cyclopropylpyridin-2-yl) Oxidative_Addition->Ar-Pd(II)-X(L2) Transmetalation Transmetalation Ar-Pd(II)-X(L2)->Transmetalation Ar-Pd(II)-Ar'(L2) R-Pd(II)-Ar'(L2) Transmetalation->Ar-Pd(II)-Ar'(L2) Reductive_Elimination Reductive Elimination Ar-Pd(II)-Ar'(L2)->Reductive_Elimination Reductive_Elimination->Pd(0)L2 Catalyst Regeneration Ar-Ar' R-Ar' Reductive_Elimination->Ar-Ar' Ar'B(OH)2 Ar'B(OH)2 Ar'B(OH)2->Transmetalation Base Base Base->Transmetalation R-Br 5-bromo-N-cyclopropyl- pyridin-2-amine R-Br->Oxidative_Addition

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Experimental Workflow

Experimental_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction cluster_workup Work-up and Purification cluster_analysis Analysis Weigh_Reactants 1. Weigh Reactants (Aryl Halide, Boronic Acid, Catalyst, Base) Add_Solvents 2. Add Solvents (e.g., Dioxane/Water) Weigh_Reactants->Add_Solvents Degas_Mixture 3. Degas Mixture (N2 or Ar sparging) Add_Solvents->Degas_Mixture Heat_Stir 4. Heat and Stir (e.g., 90°C, 12-16h) Degas_Mixture->Heat_Stir Monitor_Progress 5. Monitor Progress (TLC or LC-MS) Heat_Stir->Monitor_Progress Quench_Extract 6. Quench and Extract (Water and Ethyl Acetate) Monitor_Progress->Quench_Extract Dry_Concentrate 7. Dry and Concentrate Quench_Extract->Dry_Concentrate Purify 8. Purify (Column Chromatography) Dry_Concentrate->Purify Characterize 9. Characterize Product (NMR, MS) Purify->Characterize

Caption: General workflow for the Suzuki-Miyaura coupling experiment.

References

Application Notes: Protocol for N-arylation of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

The N-arylation of 5-bromo-N-cyclopropylpyridin-2-amine is a critical transformation for the synthesis of complex molecules in pharmaceutical and materials science research. The resulting diarylamine structure is a key pharmacophore in various biologically active compounds. This document provides detailed protocols for two of the most powerful and widely used methods for C-N cross-coupling: the Palladium-catalyzed Buchwald-Hartwig amination and the Copper-catalyzed Ullmann condensation.

The Buchwald-Hartwig amination is a versatile and highly efficient method known for its broad substrate scope and tolerance of various functional groups.[1][2] It typically employs a palladium catalyst in conjunction with a specialized phosphine ligand and a base.[3] The Ullmann condensation, a classical method, has seen significant improvements, with modern protocols utilizing copper catalysts and ligands to achieve high yields under milder conditions than traditionally required.[4][5][6]

The selection between these two methodologies often depends on substrate compatibility, functional group tolerance, cost considerations, and desired reaction conditions. These notes offer a comprehensive guide to performing the N-arylation of this compound with a generic aryl halide (Ar-X), outlining the key parameters and providing step-by-step experimental procedures for both catalytic systems.

Data Presentation: Key Reaction Parameters

The success of the N-arylation reaction is highly dependent on the careful selection of the catalyst, ligand, base, and solvent. The following tables summarize the common parameters for both the Buchwald-Hartwig and Ullmann coupling reactions.

Table 1: Parameters for Palladium-Catalyzed Buchwald-Hartwig Amination

ParameterReagents/ConditionsTypical Concentration/LoadingNotes
Palladium Precursor Pd₂(dba)₃, Pd(OAc)₂0.5 - 5 mol%Pre-catalysts can simplify reaction setup and may require lower loadings.[7]
Ligand Xantphos, BINAP, BrettPhos1 - 10 mol%Bulky, electron-rich phosphine ligands are often required, especially for heteroaryl amines.[1][8][9]
Base NaOt-Bu, K₂CO₃, K₃PO₄, Cs₂CO₃1.5 - 2.5 equivalentsThe choice of base can significantly impact reaction efficiency and functional group compatibility.[8]
Solvent Toluene, Dioxane, THF0.1 - 0.5 MAnhydrous and degassed solvents are crucial to prevent catalyst deactivation.[1]
Temperature 80 - 110 °C-Reaction temperature is optimized based on the reactivity of the aryl halide.[1]
Aryl Halide (Ar-X) Aryl bromides, iodides, chlorides, triflates1.0 - 1.2 equivalentsReactivity order is typically I > OTf > Br > Cl.

Table 2: Parameters for Copper-Catalyzed Ullmann Condensation

ParameterReagents/ConditionsTypical Concentration/LoadingNotes
Copper Precursor CuI, Cu(OAc)₂, CuO-NPs5 - 20 mol%Copper(I) salts are most common.[10]
Ligand L-proline, 1,10-Phenanthroline, Diamines10 - 40 mol%Ligands accelerate the reaction, allowing for lower temperatures compared to classic Ullmann conditions.[5][10]
Base K₂CO₃, K₃PO₄, Cs₂CO₃2.0 - 3.0 equivalentsAn inorganic base is typically used to activate the amine nucleophile.[4]
Solvent DMSO, DMF, NMP0.2 - 1.0 MHigh-boiling polar aprotic solvents are generally required.[5]
Temperature 100 - 190 °C-Modern protocols have lowered the traditionally high temperatures needed for this reaction.[4][7]
Aryl Halide (Ar-X) Aryl iodides, Aryl bromides1.0 - 1.5 equivalentsAryl iodides and bromides are the most common coupling partners.

Experimental Protocols

Safety Precaution: These reactions should be performed in a well-ventilated fume hood. All reagents should be handled with appropriate personal protective equipment (gloves, safety glasses). The reaction setup, particularly the use of an inert atmosphere, is critical for success.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is a general procedure for the N-arylation of this compound with an aryl bromide.

Materials:

  • This compound

  • Aryl bromide (Ar-Br) (1.1 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (1 mol%)

  • Xantphos (2.5 mol%)

  • Sodium tert-butoxide (NaOt-Bu) (1.5 equiv)

  • Anhydrous, degassed toluene

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add this compound (1.0 equiv), Pd₂(dba)₃ (1 mol%), Xantphos (2.5 mol%), and sodium tert-butoxide (1.5 equiv).

  • Reagent Addition: Add the aryl bromide (1.1 equiv) to the flask.

  • Solvent Addition: Add anhydrous, degassed toluene via syringe to achieve a concentration of approximately 0.2 M with respect to the limiting reagent.

  • Degassing: To ensure the removal of dissolved oxygen, subject the reaction mixture to three cycles of vacuum-backfill with the inert gas.

  • Reaction: Place the sealed flask in a preheated oil bath at 100 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Work-up: Once complete, cool the reaction mixture to room temperature. Dilute with ethyl acetate and quench carefully with water.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer, wash it with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by flash column chromatography on silica gel to yield the desired N-aryl-N-cyclopropyl-5-bromopyridin-2-amine derivative.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol provides a general procedure for the N-arylation using a copper catalyst.

Materials:

  • This compound

  • Aryl iodide (Ar-I) (1.2 equiv)

  • Copper(I) iodide (CuI) (10 mol%)

  • L-proline (20 mol%)

  • Potassium carbonate (K₂CO₃) (2.0 equiv)

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried reaction vial, add CuI (10 mol%), L-proline (20 mol%), and K₂CO₃ (2.0 equiv).

  • Inert Atmosphere: Seal the vial with a septum and purge with an inert gas.

  • Reagent Addition: Add this compound (1.0 equiv) and the aryl iodide (1.2 equiv).

  • Solvent Addition: Add anhydrous DMSO via syringe to achieve a concentration of approximately 0.5 M.

  • Reaction: Place the sealed vial in a preheated oil bath at 120 °C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and add an aqueous solution of ammonia to complex with the copper catalyst.

  • Extraction: Filter the mixture through a pad of Celite if necessary. Transfer the filtrate to a separatory funnel, wash with water and then with brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the pure N-arylated product.

Mandatory Visualization

The following diagrams illustrate the general experimental workflow and the catalytic cycles for the N-arylation reactions.

G cluster_setup Reaction Setup cluster_reaction Execution cluster_workup Work-up & Purification A Add Reactants, Catalyst, Ligand & Base to Flask B Add Anhydrous, Degassed Solvent A->B C Inert Atmosphere Purge (e.g., Argon) B->C D Heat and Stir Reaction Mixture C->D E Monitor Progress (TLC/LC-MS) D->E F Cool to RT & Quench E->F G Extraction with Organic Solvent F->G H Dry, Filter & Concentrate G->H I Purify by Column Chromatography H->I J Final N-arylated Product I->J

Caption: General experimental workflow for N-arylation cross-coupling reactions.

G cluster_bh Buchwald-Hartwig (Pd-catalyzed) cluster_ullmann Ullmann Condensation (Cu-catalyzed) Pd0 Pd(0)Lₙ Pd_OA Ar-Pd(II)-X Pd0->Pd_OA Oxidative Addition (Ar-X) Pd_Amine [Ar-Pd(II)-NHR'R'']⁺ Pd_OA->Pd_Amine + Amine Pd_Amido Ar-Pd(II)-NR'R'' Pd_Amine->Pd_Amido - Base-H⁺X⁻ Pd_Amido->Pd0 Reductive Elimination label_bh Product (Ar-NR'R'') Pd_Amido->label_bh CuI Cu(I)X Cu_Amide Cu(I)-NR'R'' CuI->Cu_Amide + Amine, - Base-H⁺X⁻ CuIII Ar-Cu(III)-(NR'R'')X Cu_Amide->CuIII Oxidative Addition (Ar-X) CuIII->CuI Reductive Elimination label_ullmann Product (Ar-NR'R'') CuIII->label_ullmann

Caption: Simplified catalytic cycles for N-arylation reactions.

References

Application Notes and Protocols for the Synthesis of Bioactive Heterocycles from 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-bromo-N-cyclopropylpyridin-2-amine is a versatile heterocyclic building block of significant interest in medicinal chemistry and drug discovery. Its unique structure, featuring a pyridine core with a bromine atom at the 5-position and a cyclopropylamino group at the 2-position, provides a valuable scaffold for the synthesis of a diverse range of biologically active compounds. The bromine atom serves as a key handle for various palladium-catalyzed cross-coupling reactions, enabling the facile introduction of aryl, heteroaryl, and other functionalities. The cyclopropylamino group can contribute to the modulation of physicochemical properties and target engagement. These structural features make this compound an attractive starting material for the development of novel therapeutics, particularly in the area of kinase inhibitors.

This document provides detailed application notes and experimental protocols for the utilization of this compound in the synthesis of bioactive heterocycles, with a focus on Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions.

Key Synthetic Applications

The primary utility of this compound in the synthesis of bioactive heterocycles lies in its application in palladium-catalyzed cross-coupling reactions. These reactions are foundational in modern drug discovery, allowing for the rapid and efficient construction of molecular libraries for biological screening.

  • Suzuki-Miyaura Coupling: This reaction is employed for the formation of carbon-carbon (C-C) bonds, enabling the introduction of a wide variety of aryl and heteroaryl substituents at the 5-position of the pyridine ring. This is a powerful strategy for exploring the structure-activity relationship (SAR) of potential drug candidates.

  • Buchwald-Hartwig Amination: This reaction facilitates the formation of carbon-nitrogen (C-N) bonds, allowing for the coupling of various primary and secondary amines at the 5-position. This is crucial for the synthesis of compounds where a nitrogen-linked substituent is required for biological activity.

The resulting biaryl and amino-substituted pyridine derivatives are key intermediates and final products in the synthesis of numerous biologically active molecules, including potent kinase inhibitors.

Data Presentation

Table 1: Representative Suzuki-Miyaura Coupling of a Structurally Similar Aminopyridine with Various Arylboronic Acids

The following table summarizes the yields obtained from the Suzuki-Miyaura coupling of a close structural analog, 5-bromo-2-methylpyridin-3-amine, with various arylboronic acids. These results provide an indication of the expected reactivity and yields when using this compound under similar conditions.[1][2]

EntryArylboronic AcidProductYield (%)
1Phenylboronic acid5-phenyl-2-methylpyridin-3-amine85
24-Methylphenylboronic acid2-methyl-5-(p-tolyl)pyridin-3-amine88
34-Methoxyphenylboronic acid5-(4-methoxyphenyl)-2-methylpyridin-3-amine90
44-Chlorophenylboronic acid5-(4-chlorophenyl)-2-methylpyridin-3-amine82
53-Nitrophenylboronic acid2-methyl-5-(3-nitrophenyl)pyridin-3-amine78
6Naphthalen-2-ylboronic acid2-methyl-5-(naphthalen-2-yl)pyridin-3-amine80
Table 2: Biological Activity of Representative Kinase Inhibitors with Aminopyrimidine/Aminopyridine Scaffolds

This table presents the inhibitory activity of representative kinase inhibitors synthesized using substituted bromopyrimidine and bromopyridine building blocks, highlighting the potential of derivatives of this compound as potent inhibitors.

CompoundTarget KinaseIC50 (nM)Reference
Compound 8h (pyrimidin-2-amine derivative)PLK46.7[3]
Compound 3b (pyrimidin-2-amine derivative)PLK431.2[3]
TAK1 Inhibitor 13h (imidazopyridine derivative)TAK127[4]
Alisertib (MLN8237)Aurora A1.2[5]
Barasertib (AZD1152)Aurora B0.37[5]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Cross-Coupling of this compound with Arylboronic Acids

This protocol is adapted from established procedures for the Suzuki-Miyaura coupling of structurally similar bromo-amino-pyridines.[1][2][6][7]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.05 equiv)

  • Potassium phosphate (K₃PO₄) (2.0 equiv)

  • 1,4-Dioxane

  • Water (de-gassed)

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.05 mmol), and potassium phosphate (2.0 mmol).

  • Solvent Addition: Add 1,4-dioxane (8 mL) and de-gassed water (2 mL) to the flask.

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas to ensure the removal of any dissolved oxygen.

  • Reaction: Heat the mixture to 85-95 °C with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-18 hours.

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate (50 mL) and water (20 mL). Separate the organic layer, and wash it with brine (2 x 20 mL). Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired 5-aryl-N-cyclopropylpyridin-2-amine.

Protocol 2: General Procedure for Buchwald-Hartwig Amination of this compound

This protocol is a general guideline for the palladium-catalyzed Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 equiv)

  • Amine (primary or secondary) (1.2 equiv)

  • Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.02 equiv)

  • Xantphos (0.04 equiv)

  • Sodium tert-butoxide (NaOtBu) (1.4 equiv)

  • Anhydrous Toluene

  • Schlenk flask or similar reaction vessel

  • Inert gas supply (Argon or Nitrogen)

  • Magnetic stirrer and heating mantle

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), sodium tert-butoxide (1.4 mmol), Xantphos (0.04 mmol), and Pd₂(dba)₃ (0.02 mmol).

  • Reagent Addition: Add anhydrous toluene (10 mL) followed by the amine (1.2 mmol).

  • Degassing: Subject the reaction mixture to three cycles of vacuum-backfill with an inert gas.

  • Reaction: Heat the mixture to 100-110 °C with vigorous stirring. Monitor the progress of the reaction by TLC or LC-MS. The reaction is typically complete within 12-24 hours.

  • Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and filter through a pad of celite. The filtrate is then washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the desired N-cyclopropyl-5-(amino)pyridin-2-amine derivative.

Mandatory Visualizations

Signaling Pathway Diagram

B_Raf_Signaling_Pathway receptor Receptor Tyrosine Kinase (RTK) ras RAS receptor->ras activates growth_factor Growth Factor growth_factor->receptor b_raf B-Raf ras->b_raf activates mek MEK1/2 b_raf->mek phosphorylates erk ERK1/2 mek->erk phosphorylates nucleus Nucleus erk->nucleus transcription_factors Transcription Factors (e.g., c-Myc, AP-1) nucleus->transcription_factors cellular_response Cell Proliferation, Survival, Differentiation transcription_factors->cellular_response regulates inhibitor This compound Derivative (e.g., B-Raf Inhibitor) inhibitor->b_raf inhibits

Caption: The RAS-RAF-MEK-ERK signaling pathway and the inhibitory action of B-Raf inhibitors.

Experimental Workflow Diagram

Suzuki_Coupling_Workflow start Start reagents Combine Reactants: - this compound - Arylboronic Acid - Pd Catalyst (e.g., Pd(PPh₃)₄) - Base (e.g., K₃PO₄) start->reagents solvent Add Solvents (e.g., 1,4-Dioxane/Water) reagents->solvent degas Degas Mixture (Vacuum/Inert Gas Cycles) solvent->degas reaction Heat and Stir (e.g., 85-95 °C, 12-18h) degas->reaction monitoring Monitor Reaction Progress (TLC/LC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Quench Reaction - Extraction - Drying monitoring->workup Reaction Complete purification Purification (Flash Column Chromatography) workup->purification analysis Characterization of Product (NMR, MS) purification->analysis end End analysis->end

References

Application Notes and Protocols for 5-bromo-N-cyclopropylpyridin-2-amine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthesis, potential biological activities, and experimental protocols related to 5-bromo-N-cyclopropylpyridin-2-amine and its derivatives. This class of compounds holds promise in the field of medicinal chemistry, particularly as kinase inhibitors for therapeutic applications.

Introduction

This compound serves as a key intermediate in the synthesis of a variety of biologically active molecules. The pyridine core is a well-established scaffold in medicinal chemistry, and the presence of a bromine atom at the 5-position provides a versatile handle for further chemical modifications, such as palladium-catalyzed cross-coupling reactions. The N-cyclopropyl amine moiety can contribute to the binding affinity and selectivity of the final compounds. Derivatives of this scaffold have been explored as inhibitors of various protein kinases, which are critical regulators of cellular signaling pathways often dysregulated in diseases like cancer.

Synthetic Pathways

The synthesis of this compound derivatives can be achieved through a multi-step process, typically starting from commercially available pyridines. A general synthetic workflow is outlined below.

G cluster_0 Synthesis of 5-bromo-2-halopyridine cluster_1 Synthesis of Target Compound and Derivatives 2-aminopyridine 2-aminopyridine Bromination Bromination 2-aminopyridine->Bromination 2-amino-5-bromopyridine 2-amino-5-bromopyridine Bromination->2-amino-5-bromopyridine Diazotization_Halogenation Diazotization_Halogenation 2-amino-5-bromopyridine->Diazotization_Halogenation 5-bromo-2-halopyridine 5-bromo-2-halopyridine Diazotization_Halogenation->5-bromo-2-halopyridine Nucleophilic_Substitution Nucleophilic_Substitution 5-bromo-2-halopyridine->Nucleophilic_Substitution This compound This compound Nucleophilic_Substitution->this compound Suzuki_Coupling Suzuki_Coupling This compound->Suzuki_Coupling Aryl/Heteroaryl_Derivatives Aryl/Heteroaryl_Derivatives Suzuki_Coupling->Aryl/Heteroaryl_Derivatives Cyclopropylamine Cyclopropylamine Cyclopropylamine->Nucleophilic_Substitution Arylboronic_acid Arylboronic_acid Arylboronic_acid->Suzuki_Coupling

Caption: General synthetic workflow for this compound and its derivatives.

Experimental Protocols

Protocol 1: Synthesis of 5-bromo-2-chloropyridine

This protocol describes the synthesis of a key intermediate, 5-bromo-2-chloropyridine, from 2-aminopyridine.

Materials:

  • 2-aminopyridine

  • N-Bromosuccinimide (NBS)

  • Dichloromethane (DCM)

  • 1M Hydrochloric acid

  • Ethyl acetate

  • Sodium sulfate

  • Sodium nitrite

  • Concentrated hydrochloric acid

Procedure:

  • Bromination: Dissolve 2-aminopyridine in dichloromethane and cool the solution to 0°C. Add N-bromosuccinimide (NBS) portion-wise while stirring. Monitor the reaction by TLC. After completion, concentrate the reaction mixture. Dissolve the crude product in ethyl acetate and wash with 1M HCl. Adjust the aqueous layer to a basic pH and extract with ethyl acetate. Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to obtain 2-amino-5-bromopyridine. A similar procedure using 2-amino-4-chloropyridine can yield 2-amino-5-bromo-4-chloropyridine with a yield of approximately 87%[1].

  • Diazotization and Chlorination: Suspend 2-amino-5-bromopyridine in concentrated hydrochloric acid and cool to -5°C. Slowly add a solution of sodium nitrite in water, maintaining the temperature below 0°C. Stir for 30 minutes. The resulting diazonium salt solution is then carried forward to the next step. This general procedure for diazotization followed by chlorination can convert the amino group to a chlorine atom, yielding 5-bromo-2-chloropyridine.

Protocol 2: Synthesis of this compound

This protocol details the nucleophilic substitution reaction to form the target compound.

Materials:

  • 5-bromo-2-chloropyridine

  • Cyclopropylamine

  • A suitable solvent (e.g., dioxane, NMP)

  • A suitable base (e.g., K₂CO₃, triethylamine)

Procedure:

  • To a solution of 5-bromo-2-chloropyridine in a suitable solvent, add cyclopropylamine and a base.

  • Heat the reaction mixture under reflux or using microwave irradiation (e.g., 180°C for 30 minutes)[2].

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture and perform an aqueous workup. Extract the product with an organic solvent like ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain this compound.

Protocol 3: Suzuki Cross-Coupling for Derivatization

This protocol describes the diversification of the this compound core using a Suzuki cross-coupling reaction.[3]

Materials:

  • This compound

  • Arylboronic acid (1.1 eq.)

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (5 mol%)

  • Potassium phosphate (K₃PO₄) (2.2 eq.)

  • 1,4-Dioxane

  • Water

Procedure:

  • In a Schlenk flask, combine this compound, the desired arylboronic acid, Pd(PPh₃)₄, and K₃PO₄.

  • Purge the flask with an inert gas (e.g., Nitrogen or Argon).

  • Add a degassed mixture of 1,4-dioxane and water (typically 4:1 v/v).

  • Heat the reaction mixture to reflux (approximately 90°C) for 18 hours.

  • Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture to room temperature and perform an aqueous workup.

  • Extract the product with an organic solvent (e.g., ethyl acetate).

  • Dry the organic layer, concentrate, and purify by column chromatography to isolate the desired derivative.

Biological Activity and Applications

Derivatives of 5-bromo-aminopyridines and pyrimidines have shown significant potential as inhibitors of protein kinases, which are key targets in cancer therapy.

Kinase Inhibition
  • ULK1 Inhibition and Autophagy: UNC-51-like kinase 1 (ULK1) is a serine/threonine kinase that plays a crucial role in initiating autophagy, a cellular process that can promote cancer cell survival.[4][5] Derivatives of 5-bromo-pyrimidin-2-amine have been identified as potent ULK1 inhibitors.[4][5][6] By inhibiting ULK1, these compounds can block autophagy and induce apoptosis in cancer cells, particularly in non-small cell lung cancer (NSCLC).[5]

  • CDK Inhibition and Cell Cycle Control: Cyclin-dependent kinases (CDKs), such as CDK4 and CDK6, are key regulators of the cell cycle.[6] Inhibitors of these kinases can lead to cell cycle arrest and are effective in treating certain types of cancer.[6] The 2-aminopyridine scaffold is a known feature in some CDK inhibitors.

Signaling Pathway: ULK1-Mediated Autophagy

The following diagram illustrates the role of ULK1 in the autophagy pathway and its inhibition by this compound derivatives.

G cluster_0 Cellular Stress cluster_1 ULK1 Complex Activation cluster_2 Autophagosome Formation cluster_3 Inhibition Nutrient_Deprivation Nutrient_Deprivation mTORC1 mTORC1 Nutrient_Deprivation->mTORC1 inhibits Hypoxia Hypoxia Hypoxia->mTORC1 inhibits ULK1 ULK1 mTORC1->ULK1 phosphorylates & inhibits ATG13 ATG13 ULK1->ATG13 activates FIP200 FIP200 ULK1->FIP200 activates Beclin-1_Complex Beclin-1_Complex ULK1->Beclin-1_Complex phosphorylates & activates ATG101 ATG101 LC3_Conjugation LC3_Conjugation Beclin-1_Complex->LC3_Conjugation Autophagosome Autophagosome LC3_Conjugation->Autophagosome 5-bromo_derivative 5-bromo-N-cyclopropyl pyridin-2-amine Derivative 5-bromo_derivative->ULK1 inhibits

Caption: ULK1-mediated autophagy pathway and its inhibition.

Quantitative Data

The following tables summarize the biological activity of some 5-bromo-aminopyrimidine derivatives as ULK1 inhibitors.

Table 1: In vitro Kinase Inhibitory Activity of 5-bromo-4-phenoxy-N-phenylpyrimidin-2-amine Derivatives against ULK1

Compound IDR¹ (phenoxy group)R² (N-phenyl group)ULK1 IC₅₀ (μM)
3a 4-fluorophenoxy3,4,5-trimethoxyphenyl0.87
3b 4-chlorophenoxy3,4,5-trimethoxyphenyl0.54
3c 4-bromophenoxy3,4,5-trimethoxyphenyl0.62
3s 2-fluoro-4-nitrophenoxy3,4,5-trimethoxyphenyl0.02
SBI-0206965 (Reference Compound)0.49

Data extracted from a study on ULK1 inhibitors.[5]

Table 2: Anti-proliferative Activity of Selected Derivatives against A549 (NSCLC) cells

Compound IDA549 IC₅₀ (μM)
3s 2.45
SBI-0206965 > 10

Data extracted from a study on ULK1 inhibitors.[5]

Conclusion

This compound and its derivatives represent a promising scaffold for the development of novel kinase inhibitors. The synthetic routes are accessible, and the core structure is amenable to diversification to optimize potency and selectivity against various kinase targets. The demonstrated activity of related compounds against ULK1 highlights a potential therapeutic strategy for non-small cell lung cancer and other malignancies where autophagy plays a pro-survival role. Further investigation into the structure-activity relationship (SAR) of this class of compounds is warranted to identify lead candidates for further preclinical and clinical development.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Suzuki Coupling with 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the Suzuki-Miyaura cross-coupling of 5-bromo-N-cyclopropylpyridin-2-amine. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions to facilitate the successful synthesis of your target compounds.

Troubleshooting Guide

This guide addresses common issues encountered during the Suzuki coupling of this compound in a question-and-answer format.

Q1: Why is my Suzuki coupling reaction resulting in low or no yield?

A1: Low yields with this compound are a common challenge and can stem from several factors related to the substrate's properties. The primary reasons include:

  • Catalyst Inhibition: The presence of two nitrogen atoms (the pyridine ring nitrogen and the exocyclic amine) can be problematic. These Lewis basic sites can coordinate to the palladium catalyst, leading to its inhibition or deactivation and halting the catalytic cycle.[1][2]

  • Substrate Reactivity: While aryl bromides are generally good substrates for Suzuki couplings, the electron-donating nature of the N-cyclopropylamino group can decrease the reactivity of the C-Br bond towards the crucial oxidative addition step.[2]

  • Inactive Catalyst System: Standard palladium catalysts like Pd(PPh₃)₄ may not be sufficiently active for this challenging substrate. More robust catalyst systems, often employing bulky, electron-rich phosphine ligands, are typically required to overcome the hurdles of catalyst inhibition and achieve efficient oxidative addition.[1]

Q2: What are the most common side reactions, and how can I minimize them?

A2: The two most prevalent side reactions in the Suzuki coupling of aminopyridines are protodeboronation and homocoupling.

  • Protodeboronation: This is the undesired cleavage of the C-B bond in the boronic acid or ester, replacing it with a C-H bond.[3] This side reaction is often promoted by aqueous basic conditions and is a known issue with heteroaryl boronic acids.[2][3]

    • Minimization Strategies:

      • Use boronic esters (e.g., pinacol esters) or organotrifluoroborates, which are generally more stable towards hydrolysis than boronic acids.[2][4]

      • Employ anhydrous reaction conditions where possible.[2]

      • Use milder bases that are less likely to promote protodeboronation.[5]

  • Homocoupling: This is the self-coupling of the boronic acid to form a symmetrical biaryl byproduct. This reaction is often mediated by the presence of oxygen or Pd(II) species.[4][6]

    • Minimization Strategies:

      • Thoroughly degas all solvents and the reaction mixture to remove dissolved oxygen.[7]

      • Use a Pd(0) source directly or ensure that the conditions are suitable for the complete and rapid reduction of a Pd(II) precatalyst to the active Pd(0) state.[6][8]

Q3: My starting material is being consumed, but I am observing a complex mixture of byproducts. What could be the cause?

A3: A complex byproduct profile can arise from a combination of the side reactions mentioned above, as well as potential catalyst decomposition or reaction with the solvent.

  • Troubleshooting Steps:

    • Analyze Byproducts: Use techniques like LC-MS and NMR to identify the major byproducts. This will help diagnose the primary competing reaction pathways.

    • Screen Reaction Conditions: A systematic screening of catalysts, ligands, bases, and solvents is often necessary to identify a set of conditions that favors the desired cross-coupling over side reactions.

    • Lower Reaction Temperature: Higher temperatures can sometimes accelerate side reactions more than the desired coupling.[8]

Frequently Asked Questions (FAQs)

Q1: What is the best catalyst and ligand combination for the Suzuki coupling of this compound?

A1: Due to the challenging nature of this substrate, highly active catalyst systems are recommended. Catalyst systems employing bulky, electron-rich phosphine ligands are often effective for heteroaryl couplings.[2] Consider starting with a palladium precursor like Pd(OAc)₂ or Pd₂(dba)₃ in combination with a ligand from the Buchwald biarylphosphine family (e.g., SPhos, XPhos, RuPhos).[2][8] Alternatively, pre-formed palladium precatalysts, such as the Buchwald G3 precatalysts, can provide a more active and stable catalytic species.[2]

Q2: How do I choose the right base for this reaction?

A2: The base plays a crucial role in activating the boronic acid for transmetalation. For challenging couplings involving nitrogen-containing heterocycles, inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[8][9] The choice of base can significantly impact the reaction yield, and screening a few options is advisable.[10]

Q3: What solvent system should I use?

A3: A mixture of an organic solvent and water is typically used in Suzuki couplings to dissolve both the organic substrates and the inorganic base.[9] Common solvent systems include 1,4-dioxane/water, toluene/water, or THF/water.[9] It is critical to thoroughly degas the solvent mixture to remove oxygen, which can deactivate the catalyst.[9]

Quantitative Data Summary

The following tables summarize typical reaction conditions for the Suzuki-Miyaura coupling of substrates structurally similar to this compound. This data can serve as a starting point for your optimization studies.

Table 1: Recommended Starting Conditions for Suzuki Coupling of this compound

ParameterRecommended ConditionRationale
Palladium Precursor Pd(OAc)₂ or Pd₂(dba)₃Common and effective Pd(II) and Pd(0) sources.
Ligand SPhos or XPhosBulky, electron-rich ligands that are effective for challenging heteroaryl couplings.[2][8]
Base K₃PO₄ or Cs₂CO₃Strong inorganic bases often used for couplings with nitrogen-containing heterocycles.[8][9]
Solvent 1,4-Dioxane / Water (4:1 to 10:1)A common solvent system that facilitates the dissolution of all reaction components.[11]
Temperature 80-110 °CA typical temperature range for Suzuki couplings.[2]
Atmosphere Inert (Argon or Nitrogen)Essential to prevent catalyst deactivation and homocoupling side reactions.[7]

Table 2: Catalyst System Performance for a Structurally Analogous Substrate (5-bromo-2-methylpyridin-3-amine)

Catalyst SystemLigandBaseSolventArylboronic AcidYield (%)
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Chlorophenylboronic acid78
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Fluorophenylboronic acid80

Data adapted from a study on a structurally similar substrate and should be used as a guideline.[12]

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of this compound

This protocol is a general starting point and may require optimization for specific boronic acids.

Materials:

  • This compound (1.0 equiv.)

  • Arylboronic acid or ester (1.2 - 1.5 equiv.)

  • Palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%)

  • Phosphine ligand (e.g., SPhos, 2-4 mol%)

  • Base (e.g., K₃PO₄, 2.0 - 3.0 equiv.)

  • Anhydrous, degassed 1,4-dioxane

  • Degassed water

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or sealed reaction vial

  • Magnetic stirrer and stir bar

  • Heating mantle or oil bath

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound, the arylboronic acid or ester, the palladium precursor, the phosphine ligand, and the base.

  • Inert Atmosphere: Seal the flask with a septum and evacuate and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed 1,4-dioxane and degassed water via syringe. The ratio of dioxane to water can be varied, with a common starting point being 4:1 to 10:1.

  • Reaction: Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting material is consumed.

  • Work-up:

    • Cool the reaction mixture to room temperature.

    • Dilute the mixture with an organic solvent such as ethyl acetate.

    • Wash the organic layer with water and then with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.

    • Filter and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.

Visualizations

Suzuki_Troubleshooting_Workflow start Low or No Yield in Suzuki Coupling check_sm Check Starting Material Consumption (TLC/LC-MS) start->check_sm sm_consumed Starting Material Consumed? check_sm->sm_consumed no_reaction No Reaction or Incomplete Conversion sm_consumed->no_reaction No complex_mixture Complex Mixture of Products sm_consumed->complex_mixture Yes catalyst_issue Potential Catalyst Issue no_reaction->catalyst_issue side_reactions Potential Side Reactions complex_mixture->side_reactions optimize_catalyst Optimize Catalyst System: - Increase catalyst/ligand loading - Screen bulky, electron-rich ligands (SPhos, XPhos) - Use a more active precatalyst (e.g., Buchwald G3) catalyst_issue->optimize_catalyst optimize_base Optimize Base: - Screen stronger bases (K3PO4, Cs2CO3) - Ensure sufficient equivalents (2-3 eq.) catalyst_issue->optimize_base optimize_temp Increase Reaction Temperature catalyst_issue->optimize_temp check_protodeboronation Check for Protodeboronation: - Use boronic esters (pinacol) - Use anhydrous conditions - Use milder base side_reactions->check_protodeboronation check_homocoupling Check for Homocoupling: - Ensure rigorous degassing - Use a Pd(0) source side_reactions->check_homocoupling check_dehalogenation Check for Dehalogenation: - Avoid hydride sources in solvent/base side_reactions->check_dehalogenation

Caption: Troubleshooting workflow for low yield in Suzuki coupling.

Suzuki_Catalytic_Cycle pd0 Pd(0)L₂ pd2_complex R¹-Pd(II)L₂(X) pd0->pd2_complex oxidative_addition Oxidative Addition oxidative_addition->pd2_complex pd2_r1r2 R¹-Pd(II)L₂(R²) pd2_complex->pd2_r1r2 transmetalation Transmetalation transmetalation->pd2_r1r2 r2b R²-B(OR)₂ r2b->transmetalation base Base base->transmetalation pd2_r1r2->pd0 reductive_elimination Reductive Elimination pd2_r1r2->reductive_elimination reductive_elimination->pd0 product R¹-R² reductive_elimination->product r1x R¹-X (Aryl Bromide) r1x->oxidative_addition

Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Technical Support Center: Synthesis of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield for the synthesis of 5-bromo-N-cyclopropylpyridin-2-amine.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, primarily via the Buchwald-Hartwig amination of 2,5-dibromopyridine with cyclopropylamine.

Issue Potential Cause Recommended Solution
Low or No Product Formation Catalyst Inactivity: The Pd(0) active species may not be forming efficiently, or the catalyst may be deactivated. The pyridine nitrogen can coordinate to the palladium center, hindering its catalytic activity.[1]Use a Pre-catalyst: Employ a well-defined palladium pre-catalyst (e.g., XPhos-Pd-G3) for more reliable generation of the active Pd(0) species.[2] • Ligand Selection: Use bulky, electron-rich phosphine ligands such as XPhos, SPhos, or RuPhos to promote the catalytic cycle and prevent catalyst inhibition.[1] • Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (Argon or Nitrogen) as Pd(0) catalysts are sensitive to oxygen.[1]
Suboptimal Base: The chosen base may not be strong enough or may be sterically hindered, leading to inefficient deprotonation of the amine.Base Screening: Sodium tert-butoxide (NaOtBu) is a commonly used strong base for these reactions. Other bases like lithium bis(trimethylsilyl)amide (LHMDS) or potassium phosphate (K₃PO₄) can also be effective.[1]
Low Reaction Temperature: The reaction temperature may be insufficient to overcome the activation energy barrier.Temperature Optimization: Buchwald-Hartwig aminations of bromopyridines are typically run at elevated temperatures, often in the range of 80-110°C.[1]
Formation of Significant Side Products Hydrodehalogenation: Replacement of the bromine atom with a hydrogen atom on the starting material is a common side reaction.[1] This can be caused by hydride sources in the reaction mixture.Choice of Base: Weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are often preferred over stronger bases like NaOtBu to minimize this side reaction.[1] • Solvent System: Using a mixture of an organic solvent and water can sometimes suppress hydrodehalogenation.[1]
Bis-amination: Reaction at both the C2 and C5 positions of 2,5-dibromopyridine, leading to the formation of 2,5-bis(cyclopropylamino)pyridine.Control Stoichiometry: Use a slight excess of cyclopropylamine (e.g., 1.1-1.2 equivalents) relative to 2,5-dibromopyridine. • Reaction Time: Monitor the reaction closely by TLC or LC-MS and stop it once the starting material is consumed to prevent over-reaction.
Difficult Purification Co-elution of Product and Impurities: The desired product may have similar polarity to starting materials or side products, making chromatographic separation challenging.Optimize Chromatography: Screen different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) for column chromatography. • Recrystallization: If the product is a solid, recrystallization from a suitable solvent system can be an effective purification method.

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for this compound?

The most prevalent and versatile method is the Palladium-catalyzed Buchwald-Hartwig amination.[3][4] This reaction involves the cross-coupling of an aryl halide (2,5-dibromopyridine) with an amine (cyclopropylamine) in the presence of a palladium catalyst, a phosphine ligand, and a base. An alternative, though often requiring harsher conditions, is the copper-catalyzed Ullmann coupling.[3]

Q2: Why is regioselectivity a concern, and how can I favor amination at the 2-position of 2,5-dibromopyridine?

In 2,5-dibromopyridine, the bromine at the C2 position is generally more reactive towards palladium-catalyzed amination than the bromine at the C5 position.[5] This is due to the electronic effects of the pyridine nitrogen. By carefully controlling the reaction conditions, such as using a 1:1 stoichiometry of reactants and moderate temperatures, selective mono-amination at the C2 position can be achieved.

Q3: Which palladium catalyst and ligand combination is best for this synthesis?

The optimal choice of catalyst and ligand can be substrate-dependent. However, for the amination of bromopyridines, combinations of a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ with bulky, electron-rich biarylphosphine ligands such as Xantphos, BINAP, or XPhos have proven effective.[3][5] The use of pre-formed palladium catalysts (pre-catalysts) can also lead to more consistent results.

Q4: What are the key parameters to control for improving the yield?

To maximize the yield, it is crucial to optimize the following parameters:

  • Catalyst and Ligand: Select an appropriate and active catalyst/ligand system.

  • Base: Use a sufficiently strong and non-interfering base.

  • Solvent: Ensure the use of an anhydrous, degassed solvent.

  • Temperature: Maintain a consistent and optimal reaction temperature.

  • Inert Atmosphere: Rigorously exclude oxygen and moisture from the reaction.

Q5: How can I monitor the progress of the reaction?

The reaction progress can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). A small aliquot of the reaction mixture can be taken periodically to check for the consumption of the starting materials and the formation of the product.

Data Presentation

The following tables provide a summary of typical reaction conditions for Buchwald-Hartwig amination and a comparison with the Ullmann coupling for analogous systems.

Table 1: Typical Conditions for Buchwald-Hartwig Amination of Bromopyridines

ParameterRecommended ConditionsNotes
Catalyst Pd₂(dba)₃, Pd(OAc)₂These are common palladium precursors that generate the active Pd(0) catalyst in situ.
Ligand Xantphos, BINAP, XPhosBulky, electron-rich phosphine ligands are generally preferred.
Base NaOtBu, K₃PO₄, Cs₂CO₃The choice of base can significantly influence the reaction outcome.
Solvent Toluene, 1,4-DioxaneAnhydrous and degassed solvents are essential for optimal results.
Temperature 80-110 °CThe reaction temperature should be optimized for each specific substrate combination.
Atmosphere Inert (Argon or Nitrogen)Crucial to prevent catalyst deactivation.[1]

Table 2: Comparison of Catalytic Systems for Amination of Dihalopyridines [3]

ParameterCopper-Catalyzed (Ullmann-type)Palladium-Catalyzed (Buchwald-Hartwig)
Typical Catalyst System CuI / Ligand (e.g., DMPAO)Pd(dba)₂ / Ligand (e.g., BINAP)
Catalyst Loading Higher (e.g., 1-10 mol%)Lower (e.g., 1-5 mol%)
Reaction Temperature Elevated (e.g., 100-200°C)Milder (e.g., 80-110°C)
Reaction Time Can be rapid with microwave heatingGenerally longer with conventional heating
Substrate Scope More limitedBroader

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination

This protocol is a representative example for the synthesis of this compound.

Materials:

  • 2,5-Dibromopyridine

  • Cyclopropylamine

  • Palladium catalyst (e.g., Pd₂(dba)₃)

  • Phosphine ligand (e.g., Xantphos)

  • Base (e.g., Sodium tert-butoxide)

  • Anhydrous toluene

  • Inert gas (Argon or Nitrogen)

Procedure:

  • In an oven-dried Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (1.0 equiv.), the palladium catalyst (1-5 mol%), the phosphine ligand (2-10 mol%), and the base (1.5-2.0 equiv.).

  • Seal the flask, and evacuate and backfill with the inert gas (repeat this cycle three times).

  • Add anhydrous toluene via syringe, followed by cyclopropylamine (1.1-1.2 equiv.).

  • Heat the reaction mixture to 80-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Visualizations

Buchwald_Hartwig_Catalytic_Cycle pd0 Pd(0)L Active Catalyst oxidative_addition Oxidative Addition (Ar-Br) pd0->oxidative_addition + Ar-Br pd_intermediate Ar-Pd(II)(Br)L oxidative_addition->pd_intermediate amine_coordination Amine Coordination (R-NH2) pd_intermediate->amine_coordination + R-NH2 pd_amine_complex [Ar-Pd(II)(Br)(NH2R)L] amine_coordination->pd_amine_complex deprotonation Deprotonation (Base) pd_amine_complex->deprotonation + Base pd_amido_complex Ar-Pd(II)(NHR)L deprotonation->pd_amido_complex reductive_elimination Reductive Elimination pd_amido_complex->reductive_elimination reductive_elimination->pd0 Regenerates product Ar-NHR (Product) reductive_elimination->product Forms

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Troubleshooting_Workflow start Low Yield Observed check_catalyst Check Catalyst System start->check_catalyst check_conditions Check Reaction Conditions start->check_conditions check_reagents Check Reagent Quality start->check_reagents catalyst_inactive Inactive/Deactivated? check_catalyst->catalyst_inactive conditions_suboptimal Suboptimal? check_conditions->conditions_suboptimal reagents_impure Impure/Wet? check_reagents->reagents_impure solution_catalyst Use Pre-catalyst Change Ligand Ensure Inert Atmosphere catalyst_inactive->solution_catalyst Yes solution_conditions Optimize Base Increase Temperature Check Stirring conditions_suboptimal->solution_conditions Yes solution_reagents Purify Starting Materials Use Anhydrous Solvent reagents_impure->solution_reagents Yes

Caption: A logical workflow for troubleshooting low yield in the synthesis.

References

Technical Support Center: Purification of 5-bromo-N-cyclopropylpyridin-2-amine by Column Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of 5-bromo-N-cyclopropylpyridin-2-amine using column chromatography. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My purified this compound shows low purity after column chromatography. What are the likely causes and how can I improve it?

A1: Low purity after column chromatography is a common issue that can stem from several factors. Here are the primary causes and recommended solutions:

  • Inappropriate Solvent System: The polarity of the eluent may not be sufficient to separate the target compound from impurities.[1]

    • Solution: Optimize the mobile phase using Thin Layer Chromatography (TLC) before running the column. Test various solvent systems, such as gradients of ethyl acetate in hexanes or dichloromethane in hexanes. For basic compounds like your amine, adding a small amount of a base like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase can significantly improve peak shape and separation by neutralizing the acidic silica gel.[2] An ideal solvent system should give your target compound an Rf value of approximately 0.2-0.4 on the TLC plate.[3]

  • Column Overloading: Loading too much crude product onto the column can lead to broad bands and poor separation.[1]

    • Solution: As a general guideline, use a ratio of crude material to silica gel by weight of 1:30 to 1:100. If you have a large amount of crude product, it is better to use a larger column or run multiple smaller columns.

  • Improper Column Packing: The presence of channels or cracks in the stationary phase will result in a non-uniform flow of the mobile phase and, consequently, poor separation.[1]

    • Solution: Ensure the silica gel is packed uniformly. The slurry packing method is generally recommended to avoid air bubbles and create a homogenous stationary phase.[3]

  • Co-eluting Impurities: An impurity may have a very similar polarity to your product in the chosen solvent system, making separation difficult.

    • Solution: If optimizing the mobile phase on silica gel does not resolve the issue, consider using a different stationary phase. Alumina (basic or neutral) can be a good alternative for purifying amines.[2] Alternatively, reversed-phase chromatography could be explored.[2]

Q2: I am experiencing a low yield of this compound after purification. What could be the reason?

A2: Low recovery of your product can be attributed to several factors:

  • Compound Decomposition on Silica Gel: Amines can sometimes interact strongly with the acidic silanol groups on the surface of silica gel, leading to irreversible adsorption or degradation.[2]

    • Solution: To mitigate this, you can "deactivate" the silica gel by adding a small percentage of a base like triethylamine to your mobile phase.[2] This will compete with your amine for the active sites on the silica. Another approach is to use a different stationary phase, such as alumina or amine-functionalized silica.[2]

  • Product is Too Polar or Non-polar: If your compound is very polar, it may not elute from the column with the chosen solvent system. Conversely, if it is very non-polar, it might have eluted with the solvent front, undetected.[4]

    • Solution: Always check the first few fractions collected (the solvent front) for your product.[4] If the product is retained on the column, you will need to increase the polarity of your mobile phase. For very polar amines, a solvent system like dichloromethane/methanol with a small amount of ammonium hydroxide may be necessary.[4]

  • Fractions are Too Dilute: Your compound may have eluted from the column, but the concentration in the collected fractions is too low to be detected by TLC.[4]

    • Solution: Try concentrating a few of the fractions where you expected your compound to elute and re-spot them on a TLC plate.[4]

Q3: The compound is streaking or tailing on the TLC plate and during column chromatography. How can I fix this?

A3: Streaking or tailing of amines on silica gel is a classic problem caused by the interaction with acidic silanol groups.[2]

  • Solution: The most effective way to address this is to add a small amount of a competitive base to your mobile phase. Triethylamine (0.1-1%) is commonly used for this purpose.[2][5] The triethylamine will interact with the acidic sites on the silica, allowing your target amine to move through the column more uniformly. Alternatively, using an amine-functionalized silica gel can also prevent this issue.[2]

Data Presentation

Table 1: Recommended Starting Conditions for Column Chromatography of this compound

ParameterRecommended ConditionRationale
Stationary Phase Silica Gel (230-400 mesh)Standard and widely available stationary phase for normal-phase chromatography.
Alternative Stationary Phase Alumina (neutral or basic), Amine-functionalized SilicaRecommended if the compound degrades or shows poor separation on standard silica gel.[2]
Mobile Phase (Eluent) Hexane/Ethyl Acetate gradient with 0.5% TriethylamineA common starting point for compounds of moderate polarity. The triethylamine is crucial to prevent tailing of the amine.[2]
Alternative Mobile Phase Dichloromethane/Methanol gradient with 0.5% TriethylamineFor more polar impurities or if better separation is needed.
Ratio of Crude Material to Silica Gel 1:30 to 1:100 by weightTo ensure proper loading and avoid compromising separation.[1]
TLC Rf of Target Compound ~0.2 - 0.4In the optimized mobile phase, this Rf range typically leads to good separation on the column.[3]

Experimental Protocols

Protocol 1: Purification by Column Chromatography

This protocol is a general guideline for the purification of approximately 1 gram of crude this compound.

  • Preparation of the Mobile Phase:

    • Prepare a stock solution of your chosen mobile phase (e.g., Hexane/Ethyl Acetate) containing 0.5% triethylamine.

    • Use TLC to determine the optimal starting and final polarities for a gradient elution. A good starting point is often 5-10% ethyl acetate in hexane, gradually increasing to 20-30%.

  • Column Packing (Slurry Method):

    • Secure a glass chromatography column vertically.

    • Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[3]

    • In a separate beaker, create a slurry by mixing the silica gel with the initial low-polarity mobile phase.

    • Pour the slurry into the column, gently tapping the sides to ensure even packing and to dislodge any air bubbles.[3]

    • Open the stopcock to drain the excess solvent, ensuring the top of the silica bed does not run dry.[3]

    • Add another thin layer of sand on top of the silica bed to prevent disturbance.[3]

  • Sample Loading (Dry Loading Recommended):

    • Dissolve the crude this compound in a minimal amount of a volatile solvent like dichloromethane.

    • Add a small amount of silica gel (approximately 2-3 times the weight of your crude product) to this solution.

    • Evaporate the solvent completely using a rotary evaporator to obtain a free-flowing powder of the crude product adsorbed onto the silica gel.[6]

    • Carefully add this powder to the top of the packed column.[6]

  • Elution and Fraction Collection:

    • Carefully add the initial low-polarity mobile phase to the column.

    • Begin elution, collecting fractions in test tubes.

    • Gradually increase the polarity of the mobile phase as determined by your initial TLC analysis.

    • Monitor the elution by collecting small fractions and analyzing them by TLC.

  • Product Isolation:

    • Combine the fractions that contain the pure product.

    • Remove the solvent from the combined fractions using a rotary evaporator to yield the purified this compound.

Mandatory Visualization

Troubleshooting_Workflow Troubleshooting Workflow for Purification start Start Purification tlc_analysis Perform TLC Analysis (Hex/EtOAc + 0.5% TEA) start->tlc_analysis good_separation Good Separation? (Rf ~0.2-0.4, no streaking) tlc_analysis->good_separation run_column Run Column Chromatography good_separation->run_column Yes streaking Streaking or Tailing? good_separation->streaking No analyze_fractions Analyze Fractions by TLC run_column->analyze_fractions purity_check Purity & Yield OK? analyze_fractions->purity_check pure_product Pure Product Obtained purity_check->pure_product Yes low_yield Low Yield? purity_check->low_yield No add_tea Increase TEA to 1% or Use Amine-Silica streaking->add_tea Yes no_separation No Separation? streaking->no_separation No add_tea->tlc_analysis no_separation->run_column No, proceed carefully change_solvent Change Solvent System (e.g., DCM/MeOH) no_separation->change_solvent Yes change_solvent->tlc_analysis check_decomposition Check for Decomposition (Use Alumina/Amine-Silica) low_yield->check_decomposition Yes low_purity Low Purity? low_yield->low_purity No check_decomposition->run_column low_purity->pure_product No, further steps needed repack_column Repack Column & Reduce Load low_purity->repack_column Yes repack_column->run_column

Caption: Troubleshooting workflow for the purification of this compound.

References

addressing streaking of 5-bromo-N-cyclopropylpyridin-2-amine on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals experiencing issues with the purification of 5-bromo-N-cyclopropylpyridin-2-amine, specifically addressing streaking on silica gel chromatography.

Troubleshooting Guide & FAQs

This section addresses common questions and issues encountered during the chromatographic separation of this compound and similar basic compounds on silica gel.

Q1: What is the primary cause of streaking for this compound on a standard silica gel column or TLC plate?

The most common reason for streaking or tailing of basic compounds like this compound is the strong interaction between the basic amine functional groups and the acidic silanol groups (Si-OH) on the surface of the silica gel.[1][2] These acidic sites can protonate the basic amine, leading to a strong ionic interaction that causes the compound to bind too strongly and unevenly to the stationary phase.[1] This results in poor peak shape, streaking, and sometimes irreversible adsorption of the compound.

Q2: How can I prevent my compound from streaking on silica gel?

The most effective method to counteract streaking is to add a small amount of a basic modifier to the mobile phase (eluent).[2][3] This technique "deactivates" the acidic silanol sites on the silica gel. The basic modifier competes with your amine compound for binding to these active sites, which minimizes the strong interactions responsible for the streaking.[1][4] This leads to sharper, more symmetrical spots on a TLC plate and better peak shapes during column chromatography.

Q3: What are the recommended mobile phase additives and their typical concentrations?

Triethylamine (TEA) and ammonia (NH₃) are the most common basic modifiers used to prevent amine streaking. For acid-sensitive compounds, adding triethylamine to the mobile phase at a concentration of 0.1–2.0% is a common solution.[5] Alternatively, a solution of 1–10% ammonia in methanol, which is then used as a polar component in a solvent system with dichloromethane (DCM), can also be effective.[5] It is highly recommended to first optimize the concentration of the modifier using Thin Layer Chromatography (TLC) before attempting a larger scale column chromatography separation.[3]

Q4: Besides adding a basic modifier, are there other factors that could be causing the streaking?

Yes, other factors can contribute to or cause streaking:

  • Sample Overloading : Applying too much sample to the TLC plate or column is a frequent cause of streaking.[5][6][7] The stationary phase becomes saturated, leading to poor separation. Try running the separation again with a more diluted sample solution.[5]

  • Compound Instability : Some compounds may degrade on the acidic surface of silica gel.[6][8] If you suspect your compound is unstable, you can perform a 2D TLC experiment to check for degradation.[6][8]

  • Poor Sample Application : Not applying the sample in a tight, uniform band at the origin can also lead to distorted spots.

  • Inadequate Chamber Saturation : In TLC, ensuring the developing chamber is saturated with solvent vapor helps maintain a uniform solvent front and improves separation.[2]

Q5: Are there alternative stationary phases I can use for purifying basic compounds?

If modifying the mobile phase does not resolve the issue, consider using an alternative stationary phase. Amine-functionalized silica or alumina (which is basic or neutral) can be effective for the purification of basic compounds as they are less likely to have strong, undesirable interactions.[3][9]

Data Summary: Mobile Phase Additives

The table below summarizes common basic additives used to mitigate streaking of amines on silica gel.

AdditiveRecommended Concentration (v/v)Mechanism of ActionNotes
Triethylamine (TEA) 0.1% - 2.0%[3][5]Competes with the analyte for binding to acidic silanol sites on the silica surface, thereby "masking" them.[1][4]Volatile and can typically be removed with the solvent during evaporation.
Ammonia (as NH₄OH) 1% - 2% of conc. NH₄OH in the polar solvent (e.g., Methanol).[1]Similar to TEA, it neutralizes the acidic sites on the silica gel.Often used in solvent systems like DCM/Methanol.
Pyridine ~1%Functions as a basic modifier to reduce analyte-silica interaction.Less common than TEA or ammonia due to its odor and higher boiling point.

Experimental Protocols

Protocol 1: Preparation of a Modified Mobile Phase for TLC Analysis

This protocol describes the preparation of a test eluent containing triethylamine to optimize the separation of this compound.

  • Select a Base Solvent System: Start with a solvent system in which your compound has a reasonable Rf value (e.g., 0.2-0.4), such as Ethyl Acetate/Hexanes or Dichloromethane/Methanol.

  • Prepare the Modified Eluent: In a graduated cylinder or a suitable container, prepare 10 mL of your chosen solvent system.

  • Add the Modifier: Add triethylamine (TEA) to the eluent to achieve a final concentration of 1% (v/v). For a 10 mL solution, this would be 100 µL of TEA.

  • Mix Thoroughly: Cap and invert the container several times to ensure the solution is homogeneous.

  • Perform TLC: Use this modified eluent to run a TLC plate of your compound. Compare the spot shape to a TLC run without the additive. The streaking should be significantly reduced or eliminated.

  • Optimize (If Necessary): If streaking persists, you can incrementally increase the TEA concentration up to 2%. If the Rf value is too high, adjust the polarity of your base solvent system.

Protocol 2: Column Chromatography with a Modified Mobile Phase
  • Select and Prepare the Eluent: Based on your optimized TLC results, prepare a sufficient volume of the mobile phase containing the optimal percentage of triethylamine (e.g., 1% TEA in 9:1 Hexanes:Ethyl Acetate).

  • Pack the Column: Pack your silica gel column using the prepared modified eluent. It is important to use the same eluent for packing as for running the column.

  • Equilibrate the Column: Before loading your sample, flush the packed column with 2-3 column volumes of the modified eluent. This ensures that the entire silica bed is deactivated, which is crucial for good separation.[10]

  • Load the Sample: Dissolve your crude this compound in a minimal amount of the mobile phase or a weak solvent (like DCM or hexanes) and load it carefully onto the top of the silica bed.

  • Elute and Collect Fractions: Run the column with the modified eluent, collecting fractions and monitoring them by TLC (using the same modified eluent) to identify the fractions containing your purified product.

Visualization of Troubleshooting Workflow

The following diagram illustrates the logical workflow for troubleshooting the streaking of a basic compound on silica gel.

G start Problem: Streaking Observed on Silica Gel check_overload Is the sample overloaded? start->check_overload First Check cause_interaction Primary Cause: Basic amine interacts with acidic silanol groups on silica. start->cause_interaction Likely Reason check_overload->cause_interaction No yes_overload Action: Dilute sample and re-run. check_overload->yes_overload Yes solution_additive Solution: Add a basic modifier to the mobile phase. cause_interaction->solution_additive additives Recommended Additives: - Triethylamine (TEA) (0.1-2%) - Ammonia (in MeOH) (1-10%) solution_additive->additives Examples additives->check_overload If streaking continues... check_stability Does streaking persist? additives->check_stability no_persist Problem Solved yes_overload->no_persist yes_persist Consider other causes check_stability->yes_persist Yes check_stability->no_persist No cause_stability Alternative Cause: Compound is unstable on silica. yes_persist->cause_stability solution_alt_phase Solution: Use an alternative stationary phase (e.g., Alumina, Amine-functionalized Silica). cause_stability->solution_alt_phase solution_alt_phase->no_persist

Caption: Troubleshooting workflow for streaking on silica gel.

References

Technical Support Center: Synthesis of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 5-bromo-N-cyclopropylpyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My reaction yield is significantly lower than expected. What are the potential causes and how can I improve it?

A1: Low yields can stem from several factors, primarily related to incomplete reactions or the formation of side products. Here’s a breakdown of potential issues and solutions based on common synthetic routes:

Troubleshooting Low Yields

Potential CauseRecommended Solutions
Incomplete Reaction - Optimize Reaction Time and Temperature: Ensure the reaction is running for a sufficient duration and at the optimal temperature for the chosen catalytic system. Monitor reaction progress by TLC or LC-MS. - Catalyst/Ligand Deactivation: Use fresh, high-purity catalyst and ligands. Ensure an inert atmosphere (e.g., Argon or Nitrogen) is maintained throughout the reaction to prevent catalyst oxidation. - Insufficient Base: The choice and amount of base are critical, particularly in Buchwald-Hartwig aminations. Ensure the base is strong enough and used in the correct stoichiometric ratio. Sodium tert-butoxide is a common choice.[1]
Side Product Formation - Hydrodehalogenation: The bromine atom is replaced by a hydrogen atom, leading to N-cyclopropylpyridin-2-amine. This is a known side reaction in palladium-catalyzed couplings.[2] Consider using ligands that favor reductive elimination over competing side reactions. - Starting Material Degradation: Ensure the purity of your starting materials (e.g., 2,5-dibromopyridine or 2-amino-5-bromopyridine). - Formation of Isomers: In some cases, rearrangement reactions can occur, leading to isomeric byproducts.[3] Purify the crude product carefully using column chromatography.

Q2: I am observing multiple spots on my TLC/LC-MS analysis of the crude product. What are the likely side products in the synthesis of this compound?

A2: The formation of side products is a common challenge. The identity of these byproducts depends on the synthetic route employed.

Common Side Products in Key Synthetic Routes
Synthetic RouteStarting MaterialsPotential Side Products
Buchwald-Hartwig Amination 2,5-dibromopyridine and cyclopropylamine- 2,5-bis(cyclopropylamino)pyridine: From double amination.[3] - 5-bromo-pyridin-2-amine: From hydrodehalogenation of the starting material.[2] - 2-cyclopropylaminopyridine: From hydrodehalogenation of the product.
Chan-Lam N-cyclopropylation 2-amino-5-bromopyridine and cyclopropylboronic acid- Dimerization of cyclopropylboronic acid. - Unreacted 2-amino-5-bromopyridine. - Hydroxylation of the starting amine.

To minimize the formation of these side products, consider the following:

  • Stoichiometry Control: Use a controlled molar ratio of your reactants. For the Buchwald-Hartwig reaction with 2,5-dibromopyridine, using a slight excess of the dibromopyridine can favor mono-amination.

  • Ligand Selection: The choice of phosphine ligand in the Buchwald-Hartwig reaction can significantly influence the selectivity and minimize side reactions.[4]

  • Purification: Employ careful column chromatography to separate the desired product from the side products. A gradient elution is often necessary.

Q3: How can I confirm the identity and purity of my final product?

A3: A combination of spectroscopic techniques is essential for the structural confirmation and purity assessment of this compound.

Analytical Techniques for Product Characterization

TechniqueExpected Observations
¹H NMR Expect characteristic signals for the cyclopropyl protons (a multiplet), the aromatic protons on the pyridine ring, and the N-H proton.
¹³C NMR Signals corresponding to the carbons of the pyridine ring and the cyclopropyl group.
Mass Spectrometry (MS) The molecular ion peak should show a characteristic isotopic pattern for a bromine-containing compound (two peaks of nearly equal intensity separated by 2 m/z units).
High-Performance Liquid Chromatography (HPLC) A single major peak indicates high purity. Can be used to quantify the purity level.

Experimental Protocols

Protocol 1: Buchwald-Hartwig Amination of 2,5-Dibromopyridine

This protocol is a general guideline and may require optimization.

Materials:

  • 2,5-Dibromopyridine

  • Cyclopropylamine

  • Palladium(II) acetate (Pd(OAc)₂) or a similar palladium catalyst

  • A suitable phosphine ligand (e.g., BINAP, XPhos)[1]

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous toluene or dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add 2,5-dibromopyridine (1.0 eq), the phosphine ligand (0.02-0.05 eq), and the palladium catalyst (0.01-0.03 eq) to an oven-dried Schlenk flask.

  • Add anhydrous toluene or dioxane to the flask.

  • Add cyclopropylamine (1.1-1.2 eq) followed by sodium tert-butoxide (1.4 eq).

  • Seal the flask and heat the reaction mixture to 80-110 °C with stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with water.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Protocol 2: Chan-Lam N-cyclopropylation of 2-amino-5-bromopyridine

This protocol is based on general procedures for Chan-Lam N-cyclopropylation.[5]

Materials:

  • 2-amino-5-bromopyridine

  • Cyclopropylboronic acid or a suitable derivative

  • Copper(II) acetate (Cu(OAc)₂)

  • A suitable ligand (e.g., pyridine, 2,2'-bipyridine)

  • A suitable base (e.g., triethylamine, potassium carbonate)

  • Anhydrous solvent (e.g., dichloromethane, toluene)

Procedure:

  • To a reaction vessel, add 2-amino-5-bromopyridine (1.0 eq), cyclopropylboronic acid (1.5-2.0 eq), copper(II) acetate (0.1-0.2 eq), the ligand (0.2-0.4 eq), and the base (2.0 eq).

  • Add the anhydrous solvent.

  • Stir the reaction mixture at room temperature or with gentle heating under an air or oxygen atmosphere.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, filter the reaction mixture to remove solid residues.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Visualized Workflows and Reaction Pathways

Buchwald_Hartwig_Pathway cluster_side_reactions Potential Side Reactions 2,5-Dibromopyridine 2,5-Dibromopyridine Main_Reaction Buchwald-Hartwig Amination 2,5-Dibromopyridine->Main_Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Main_Reaction Pd Catalyst & Ligand Pd Catalyst & Ligand Pd Catalyst & Ligand->Main_Reaction Base (e.g., NaOtBu) Base (e.g., NaOtBu) Base (e.g., NaOtBu)->Main_Reaction Desired_Product This compound Main_Reaction->Desired_Product Side_Product_1 2,5-bis(cyclopropylamino)pyridine (Double Amination) Main_Reaction->Side_Product_1 Side_Product_2 Hydrodehalogenation Products Main_Reaction->Side_Product_2

Caption: Synthetic pathway for this compound via Buchwald-Hartwig amination, highlighting potential side products.

Chan_Lam_Pathway cluster_side_reactions Potential Side Reactions 2-amino-5-bromopyridine 2-amino-5-bromopyridine Main_Reaction Chan-Lam N-cyclopropylation 2-amino-5-bromopyridine->Main_Reaction Cyclopropylboronic acid Cyclopropylboronic acid Cyclopropylboronic acid->Main_Reaction Cu(OAc)2 Cu(OAc)2 Cu(OAc)2->Main_Reaction Base & Ligand Base & Ligand Base & Ligand->Main_Reaction Desired_Product This compound Main_Reaction->Desired_Product Side_Product_1 Homocoupling of Boronic Acid Main_Reaction->Side_Product_1 Side_Product_2 Unreacted Starting Material Main_Reaction->Side_Product_2

Caption: Synthetic pathway for this compound via Chan-Lam N-cyclopropylation and potential side products.

Troubleshooting_Workflow Start Experiment Start Reaction Perform Synthesis Start->Reaction Analysis Analyze Crude Product (TLC/LC-MS) Reaction->Analysis Check_Purity Desired Product Dominant? Analysis->Check_Purity Purification Column Chromatography Check_Purity->Purification Yes Troubleshoot Troubleshoot Reaction Check_Purity->Troubleshoot No Final_Product Characterize Pure Product (NMR, MS) Purification->Final_Product Check_Yield Low Yield? Troubleshoot->Check_Yield Check_Yield->Purification No Check_Side_Products Identify Side Products Check_Yield->Check_Side_Products Yes Optimize Optimize Reaction Conditions: - Temperature - Time - Reagent Stoichiometry - Catalyst/Ligand Check_Side_Products->Optimize Optimize->Reaction

Caption: A logical workflow for troubleshooting the synthesis of this compound.

References

Technical Support Center: Minimizing Dehalogenation of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in minimizing the undesired dehalogenation of 5-bromo-N-cyclopropylpyridin-2-amine during cross-coupling reactions.

Troubleshooting Guide

Issue: Significant formation of N-cyclopropylpyridin-2-amine (dehalogenated byproduct) is observed in my reaction.

This guide provides a systematic approach to troubleshoot and minimize the formation of the dehalogenated byproduct.

Potential CauseRecommended Solution
Inappropriate Ligand Choice Ligands that are not sufficiently bulky or electron-rich can lead to slower reductive elimination of the desired product, allowing the competing dehalogenation pathway to dominate.[1] Action: Employ bulky, electron-rich phosphine ligands such as XPhos, SPhos, or tBuXPhos.[1][2][3] For N-heterocyclic substrates, N-heterocyclic carbene (NHC) ligands can also be effective at suppressing dehalogenation.[2][4]
Base-Induced Hydride Formation Strong bases, particularly alkoxides like sodium tert-butoxide (NaOtBu), can act as hydride donors or promote the formation of palladium-hydride species, which are key intermediates in the dehalogenation pathway.[1][5][6] Action: Switch to weaker inorganic bases such as potassium carbonate (K₂CO₃), cesium carbonate (Cs₂CO₃), or potassium phosphate (K₃PO₄).[2][3][5] These are generally less prone to acting as hydride sources.
High Reaction Temperature Elevated temperatures can increase the rate of the undesired dehalogenation side reaction.[5][7] Action: Lower the reaction temperature and monitor the reaction over a longer period. The optimal temperature should be determined empirically for your specific system.[3]
Solvent as a Hydride Source Protic solvents, such as alcohols, can serve as a source of hydrogen for the dehalogenation process.[2][5] While often used, their presence can be detrimental. Action: Utilize anhydrous, aprotic solvents like toluene, 1,4-dioxane, or tetrahydrofuran (THF).[2][3] If a protic solvent is necessary, consider using it as a co-solvent in minimal amounts.
Presence of Water Although sometimes beneficial for dissolving inorganic bases, excess water can act as a proton source, contributing to hydrodehalogenation.[2][8][9] Action: Use anhydrous reagents and solvents. If using a base like K₃PO₄ that may require some water for solubility, the amount should be carefully optimized.[4]
Prolonged Reaction Time Extended exposure of the substrate and catalyst to the reaction conditions can lead to increased byproduct formation once the desired reaction has reached completion.[3][5] Action: Monitor the reaction progress closely using techniques like TLC or LC-MS and work up the reaction as soon as the starting material is consumed.[3][4]

Frequently Asked Questions (FAQs)

Q1: What is dehalogenation and why is it a problem?

A1: Dehalogenation is an undesired side reaction where the bromine atom on this compound is replaced by a hydrogen atom, yielding N-cyclopropylpyridin-2-amine. This byproduct reduces the yield of the desired cross-coupled product and complicates the purification process.[1][7]

Q2: How can I confirm that dehalogenation is occurring in my reaction?

A2: The presence of the dehalogenated byproduct can be confirmed using standard analytical techniques:

  • Thin-Layer Chromatography (TLC): The dehalogenated product will typically appear as a new, less polar spot compared to the starting material.[7]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Analysis of the crude reaction mixture will show a peak corresponding to the molecular weight of N-cyclopropylpyridin-2-amine.[7]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR of the crude product will show a new proton signal in the aromatic region where the bromine atom was previously located.[5]

Q3: What are the primary mechanistic causes of dehalogenation in palladium-catalyzed cross-coupling reactions?

A3: Dehalogenation typically proceeds through the formation of a palladium-hydride (Pd-H) species in the catalytic cycle.[1] This hydride can originate from various sources, including the base, solvent, or even additives.[10] The aryl halide undergoes oxidative addition to the Pd(0) catalyst, and the resulting complex can then react with the hydride. Subsequent reductive elimination of the aryl group and the hydride regenerates the Pd(0) catalyst and releases the dehalogenated arene.[1][10]

Q4: Are N-heterocyclic bromides like this compound particularly susceptible to dehalogenation?

A4: Yes, electron-deficient aryl halides and N-heterocyclic halides are often more prone to dehalogenation.[2] The nitrogen atom in the pyridine ring can coordinate to the palladium center, which can influence the catalytic cycle and potentially favor side reactions.[2] For N-H containing heterocycles, deprotonation can also affect the electronic properties of the ring and the reaction outcome.[2]

Q5: Can protecting the amine group on the pyridine ring help to minimize dehalogenation?

A5: In some cases, particularly with N-H containing heterocycles like pyrroles and indoles, protection of the nitrogen with a suitable group (e.g., Boc) has been shown to suppress dehalogenation.[2][11] While this compound has a secondary amine, its reactivity could be influenced by the reaction conditions. If other strategies fail, investigating the effect of N-protection could be a viable option.

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling with Minimized Dehalogenation

This protocol provides a starting point for the Suzuki-Miyaura coupling of this compound with an arylboronic acid, employing a catalyst system known to reduce dehalogenation.

Materials:

  • This compound (1.0 mmol)

  • Arylboronic acid (1.2 mmol)

  • Pd₂(dba)₃ (0.015 mmol, 1.5 mol%)

  • XPhos (0.033 mmol, 3.3 mol%)

  • Potassium phosphate (K₃PO₄) (2.0 mmol)

  • Anhydrous, degassed toluene or 1,4-dioxane (5 mL)[3]

Procedure:

  • In a glovebox or under a strictly inert atmosphere (Argon or Nitrogen), add Pd₂(dba)₃, XPhos, and K₃PO₄ to an oven-dried Schlenk tube.[3]

  • Add this compound and the arylboronic acid to the tube.[3]

  • Add the anhydrous, degassed solvent via syringe.[3]

  • Seal the tube and heat the mixture to 80-100°C with vigorous stirring.[2]

  • Monitor the reaction progress by TLC or LC-MS.[2][4]

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.[2][3]

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[2][3]

  • Purify the crude product by column chromatography on silica gel.[3]

Protocol 2: General Procedure for Buchwald-Hartwig Amination with Minimized Dehalogenation

This protocol is a general starting point for the Buchwald-Hartwig amination of this compound with a primary or secondary amine.

Materials:

  • This compound (1.0 mmol)

  • Amine coupling partner (1.2 mmol)

  • Pd₂(dba)₃ (0.01-0.02 mmol, 1-2 mol%)

  • Xantphos (0.02-0.04 mmol, 2-4 mol%)

  • Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 mmol)

  • Anhydrous, degassed toluene or dioxane (5 mL)[4]

Procedure:

  • To a dry reaction vessel under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the ligand (e.g., Xantphos).[4]

  • Add this compound, the amine coupling partner, and the base.[4]

  • Add the degassed solvent.[4]

  • Heat the reaction mixture to 90-120°C and monitor the reaction's progress.[4]

  • Upon completion, cool the reaction to room temperature, quench carefully with water, and extract with an organic solvent.[4]

  • Dry the organic layer, concentrate, and purify the crude product by column chromatography.[4]

Visualizations

Dehalogenation_Troubleshooting_Workflow start Dehalogenation Observed ligand Optimize Ligand start->ligand base Change Base ligand->base No Improvement outcome Dehalogenation Minimized? ligand->outcome Improvement temperature Lower Temperature base->temperature No Improvement base->outcome Improvement solvent Change Solvent temperature->solvent No Improvement temperature->outcome Improvement solvent->outcome No Improvement success Successful Coupling outcome->success Yes failure Re-evaluate Strategy outcome->failure No

Caption: A troubleshooting workflow for minimizing dehalogenation.

Catalytic_Cycle_with_Dehalogenation cluster_coupling Desired Cross-Coupling Cycle cluster_dehalogenation Competing Dehalogenation Pathway pd0 Pd(0)L_n pd_ar_br L_nPd(II)(Ar)(Br) pd0->pd_ar_br Ar-Br pd02 Pd(0)L_n oxidative_addition Oxidative Addition (Ar-Br) pd_ar_r L_nPd(II)(Ar)(R) pd_ar_br->pd_ar_r R-B(OR)₂ pd_ar_br2 L_nPd(II)(Ar)(Br) transmetalation Transmetalation (R-B(OR)₂) pd_ar_r->pd0 product Ar-R pd_ar_r->product reductive_elimination Reductive Elimination pd_ar_h L_nPd(II)(Ar)(H) pd_ar_br2->pd_ar_h [H⁻] hydride_formation Hydride Formation (from base/solvent) dehalogenated_product Ar-H pd_ar_h->dehalogenated_product pd_ar_h->pd02 reductive_elimination_h Reductive Elimination

References

challenges in the scale-up of 5-bromo-N-cyclopropylpyridin-2-amine synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals involved in the synthesis of 5-bromo-N-cyclopropylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes for this compound?

The most common synthetic approach involves a two-step process:

  • Bromination of 2-aminopyridine: This step introduces the bromine atom at the 5-position of the pyridine ring to form the key intermediate, 2-amino-5-bromopyridine.

  • N-cyclopropylation of 2-amino-5-bromopyridine: This step introduces the cyclopropyl group onto the amino group to yield the final product. The two primary methods for this transformation are the Buchwald-Hartwig amination and the Ullmann condensation.

Q2: What are the main challenges in the bromination of 2-aminopyridine on a larger scale?

The primary challenge is controlling the regioselectivity of the bromination. The amino group is an activating group, which can lead to the formation of the undesired 2-amino-3,5-dibromopyridine impurity.[1][2] Controlling the reaction conditions, such as the choice of brominating agent and temperature, is crucial to minimize the formation of this byproduct.

Q3: Which brominating agents are recommended for a scalable synthesis of 2-amino-5-bromopyridine?

While liquid bromine can be used, it is highly corrosive and can lead to over-bromination.[3] For a more controlled and safer process on a larger scale, the following reagents are recommended:

  • N-Bromosuccinimide (NBS): A solid, easier-to-handle brominating agent that can improve regioselectivity.[2]

  • Phenyltrimethylammonium tribromide: A solid reagent that can also provide good selectivity and is considered to have industrial prospects due to mild reaction conditions and high yield.[4][5][6][7]

Q4: What are the key differences between the Buchwald-Hartwig amination and the Ullmann condensation for the N-cyclopropylation step?

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high functional group tolerance and milder reaction conditions compared to the Ullmann condensation.[8] The Ullmann condensation is a copper-catalyzed reaction that often requires higher temperatures.[5] For the synthesis of this compound, the Buchwald-Hartwig approach is generally preferred for its efficiency and milder conditions.

Q5: What are the potential side reactions during the N-cyclopropylation of 2-amino-5-bromopyridine?

The presence of the free amino group on the 2-amino-5-bromopyridine intermediate can lead to side reactions. This amino group can compete with cyclopropylamine as the nucleophile, potentially leading to the formation of diarylamine byproducts through self-coupling. Additionally, the 2-amino group can act as a ligand to the metal catalyst, which might affect its activity. Careful optimization of the reaction conditions is necessary to minimize these side reactions.

Q6: What are the safety considerations for scaling up the synthesis of this compound?

  • Bromination: Handle brominating agents like bromine and NBS with appropriate personal protective equipment in a well-ventilated area.

  • N-cyclopropylation: Cyclopropylamine is a volatile and flammable liquid. When performing the reaction at elevated temperatures, using a sealed reactor is often necessary, which requires careful pressure monitoring and appropriate safety measures for pressure relief. The palladium catalysts and phosphine ligands used in the Buchwald-Hartwig amination can be air-sensitive and require handling under an inert atmosphere.

Troubleshooting Guide

ProblemProbable Cause(s)Recommended Solution(s)
Bromination Step
Low yield of 2-amino-5-bromopyridine- Incomplete reaction. - Formation of 2-amino-3,5-dibromopyridine.- Increase reaction time or temperature. - Slowly add the brominating agent to control the reaction rate and temperature. - Use a milder brominating agent like NBS or phenyltrimethylammonium tribromide.[2][5]
High levels of 2-amino-3,5-dibromopyridine impurity- Over-bromination due to excess brominating agent or high reaction temperature.- Reduce the stoichiometry of the brominating agent. - Maintain a lower reaction temperature. - Consider protecting the amino group before bromination.
Difficult purification of 2-amino-5-bromopyridine- Presence of starting material and di-brominated impurity.- Optimize the reaction to minimize impurities. - Recrystallization is a common method for purification.
N-cyclopropylation Step
Low or no conversion of 2-amino-5-bromopyridine- Inactive catalyst. - Inappropriate ligand or base. - Reaction temperature is too low.- Ensure the use of a fresh, active catalyst. - Screen different phosphine ligands and bases. Sodium tert-butoxide is a common choice. - Increase the reaction temperature.
Formation of diarylamine byproduct- Self-coupling of 2-amino-5-bromopyridine.- Use a higher excess of cyclopropylamine. - Optimize the catalyst and ligand system to favor the desired coupling.
Inconsistent reaction times- Poor heat transfer on a larger scale. - Catalyst deactivation.- Ensure efficient stirring and heating. - Handle the catalyst and ligands under an inert atmosphere to prevent deactivation.

Data Presentation

Table 1: Comparison of Bromination Methods for 2-aminopyridine

Brominating AgentSolventTemperature (°C)Typical Yield (%)Key Challenges
Bromine (Br₂)Acetic Acid50~67Corrosive, formation of di-bromo impurity.[3]
N-Bromosuccinimide (NBS)AcetoneRoom Temp.~95Requires careful control of stoichiometry.[2]
Phenyltrimethylammonium tribromideChloroform3075-78Mild conditions, but requires careful workup.[6][7]

Table 2: Representative Conditions for Buchwald-Hartwig N-cyclopropylation of a 2-Bromopyridine Derivative

ParameterConditionReference
CatalystPd(OAc)₂[4]
Liganddppp (1,3-Bis(diphenylphosphino)propane)[4]
BaseNaOt-Bu (Sodium tert-butoxide)[4]
SolventToluene[4]
Temperature80 °C[4]
Reaction TimeOvernight (approx. 14 hours)[4]
AmineCyclopropylamine[4]
Potential Scale-up Issues Use of a sealed tube for a volatile amine, cost of palladium catalyst and ligand, potential for byproduct formation.

Experimental Protocols

Synthesis of 2-amino-5-bromopyridine using NBS[2]

  • To a solution of 2-aminopyridine in acetone, slowly add N-bromosuccinimide (NBS) portion-wise at room temperature.

  • Stir the reaction mixture until the starting material is consumed (monitor by TLC).

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent like ethanol.

General Procedure for Buchwald-Hartwig N-cyclopropylation[4]

Note: This is a general procedure adapted from a similar reaction and should be optimized for the specific substrate.

  • In a sealable reaction tube under an inert atmosphere, add 2-amino-5-bromopyridine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., dppp), and a base (e.g., NaOt-Bu).

  • Add anhydrous toluene, followed by cyclopropylamine.

  • Seal the tube and heat the reaction mixture with vigorous stirring.

  • Monitor the reaction progress by a suitable analytical method (e.g., LC-MS).

  • Upon completion, cool the reaction to room temperature.

  • Dilute the mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.

  • Wash the filtrate with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product can be purified by column chromatography.

Visualizations

Synthesis_Workflow cluster_0 Step 1: Bromination cluster_1 Step 2: N-cyclopropylation 2-aminopyridine 2-aminopyridine Reaction_1 Bromination 2-aminopyridine->Reaction_1 Brominating_Agent Brominating Agent (e.g., NBS) Brominating_Agent->Reaction_1 2-amino-5-bromopyridine 2-amino-5-bromopyridine Reaction_1->2-amino-5-bromopyridine Reaction_2 N-cyclopropylation 2-amino-5-bromopyridine->Reaction_2 Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_2 Catalyst_System Catalyst System (e.g., Pd(OAc)₂/dppp) Catalyst_System->Reaction_2 Final_Product This compound Reaction_2->Final_Product

Caption: Synthetic workflow for this compound.

Troubleshooting_Workflow Start Low Yield in N-cyclopropylation Check_Conversion Check Conversion of Starting Material Start->Check_Conversion Incomplete_Reaction Incomplete Reaction Check_Conversion->Incomplete_Reaction Low Side_Products Significant Side Product Formation Check_Conversion->Side_Products High Optimize_Conditions Optimize Reaction Conditions: - Increase Temperature - Increase Reaction Time - Check Catalyst Activity Incomplete_Reaction->Optimize_Conditions Analyze_Side_Products Analyze Side Products (e.g., by LC-MS) Side_Products->Analyze_Side_Products Self_Coupling Self-Coupling Product (Diarylamine) Analyze_Side_Products->Self_Coupling Identified Adjust_Stoichiometry Adjust Stoichiometry: - Increase Excess of  Cyclopropylamine Self_Coupling->Adjust_Stoichiometry

Caption: Troubleshooting decision tree for the N-cyclopropylation step.

Side_Reactions 2-amino-5-bromopyridine 2-amino-5-bromopyridine Desired_Product This compound 2-amino-5-bromopyridine->Desired_Product + Cyclopropylamine Side_Product Diarylamine Byproduct 2-amino-5-bromopyridine->Side_Product + 2-amino-5-bromopyridine Cyclopropylamine Cyclopropylamine Cyclopropylamine->Desired_Product Catalyst Pd Catalyst Desired_Product->Catalyst Side_Product->Catalyst

Caption: Potential side reaction in the N-cyclopropylation step.

References

removal of palladium catalyst from 5-bromo-N-cyclopropylpyridin-2-amine reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving 5-bromo-N-cyclopropylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts from reactions involving amine-containing compounds like this compound?

The most common methods include:

  • Filtration: Effective for removing heterogeneous palladium catalysts (e.g., Pd on carbon) and precipitated palladium species. Filtration through a pad of Celite is a widely used technique to trap fine particles.[1][2][3][4]

  • Scavenging: Utilizes solid-supported reagents (scavengers) that selectively bind to palladium. Common scavengers have functional groups like thiols, amines, or phosphines.[2][5][6] This method is effective for both soluble and insoluble palladium species.

  • Extraction: Liquid-liquid extraction can be used to remove water-soluble palladium salts.[1][2]

  • Chromatography: Column chromatography is effective for removing palladium residues along with other reaction impurities.[1][3]

  • Activated Carbon Treatment: Activated carbon can adsorb palladium species, but it may also lead to product loss through non-specific adsorption.[2][7][8]

Q2: Why is it challenging to remove palladium from reactions with this compound?

The presence of nitrogen atoms in the pyridine ring and the cyclopropylamine group can lead to coordination with palladium species, potentially forming soluble complexes that are difficult to remove by simple filtration. These interactions may require the use of more specialized techniques like scavenging.

Q3: What is Celite and how does it aid in palladium removal?

Celite is a diatomaceous earth that is commonly used as a filter aid.[1][2] It forms a porous filter cake that can trap fine palladium particles that might otherwise pass through standard filter paper.[1][2]

Q4: Which type of scavenger is best for my reaction?

The choice of scavenger depends on the oxidation state of the palladium species in your reaction mixture. Thiol-based scavengers are generally effective for Pd(II), while other types may be better for Pd(0).[2] It is often beneficial to screen a small panel of scavengers to find the most effective one for your specific conditions.

Q5: Can I reuse the palladium catalyst after removal?

Recovery and reuse are primarily feasible for heterogeneous catalysts, which can be separated by filtration.[9][10] For homogeneous catalysts that are removed by scavenging or other methods, recovery is more complex and often not practical on a lab scale.

Troubleshooting Guides

Problem 1: Incomplete Palladium Removal After Filtration

Symptoms:

  • The filtrate remains colored (e.g., grayish, black).

  • Analysis (e.g., ICP-MS) shows high levels of residual palladium.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Fine Palladium Particles 1. Use a Finer Filter Medium: Switch from standard filter paper to a membrane filter (e.g., 0.45 µm PTFE).[2] 2. Optimize Celite Bed: Ensure the Celite pad is 1-2 cm thick and well-compacted. Pre-wetting the pad with the reaction solvent can improve its efficacy.[1][2] 3. Double Filtration: Pass the solution through a second Celite pad.[2]
Soluble Palladium Species 1. Switch Removal Method: Filtration is not effective for soluble palladium. Use scavengers, precipitation, or chromatography.[2] 2. Induce Precipitation: Try adding an anti-solvent to precipitate the palladium species before filtration.
Colloidal Palladium 1. Adsorption: Treat the reaction mixture with activated carbon before filtration to adsorb the colloidal palladium.[2]
Problem 2: Low Efficiency of Palladium Scavengers

Symptoms:

  • Residual palladium levels remain high after treatment with a scavenger.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Incorrect Scavenger Choice 1. Consider Palladium Oxidation State: Use thiol-based scavengers for Pd(II) and consider other types for Pd(0).[2] 2. Scavenger Screening: Test a small panel of different scavengers to identify the most effective one for your specific reaction.[2]
Insufficient Scavenger or Time 1. Increase Scavenger Amount: Increase the equivalents of the scavenger relative to the palladium catalyst. 2. Extend Reaction Time: Allow for a longer stirring time with the scavenger. 3. Increase Temperature: Gently heating the mixture (e.g., to 40-50 °C) can improve scavenger efficiency.[8]
Poor Scavenger-Palladium Contact 1. Ensure Good Mixing: Use vigorous stirring to ensure the solid-supported scavenger is well-suspended in the reaction mixture.
Problem 3: Product Loss During Palladium Removal

Symptoms:

  • Low yield of this compound after the removal process.

Possible Causes & Solutions:

Cause Troubleshooting Steps
Non-specific Adsorption 1. Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger.[8] 2. Screen Scavengers: Some scavengers have lower non-specific binding.[8] 3. Change Solvent: The choice of solvent can affect the product's affinity for the adsorbent.[8]
Incomplete Elution 1. Thorough Washing: When using filtration or scavengers, wash the filter cake or resin thoroughly with fresh solvent to recover any adsorbed product.[8]

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodTypical Starting Pd Level (ppm)Typical Final Pd Level (ppm)Removal Efficiency (%)AdvantagesDisadvantages
Filtration through Celite >1000<100VariableSimple, fast, and inexpensive for heterogeneous catalysts.Ineffective for soluble palladium species.
Silica-Based Thiol Scavengers >1000<10>99%Highly effective for various palladium species.[5]Higher cost compared to filtration.
Polymer-Bound TMT Scavengers 500 - 1500<20>96%High loading capacity and effective for a range of catalysts.[8]Can be more expensive.
Activated Carbon 300 - 1000<50VariableCost-effective.[7][8]Can cause significant product loss due to non-specific adsorption.[8][11]
Liquid-Liquid Extraction VariableVariableVariableCan be effective for polar palladium salts.Depends on the solubility of palladium species.

Note: The efficiency of palladium removal is highly dependent on the specific reaction conditions, including the solvent, temperature, and the nature of the palladium catalyst and ligands used.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite
  • Prepare the Celite Pad: Place a piece of filter paper in a Büchner or sintered glass funnel. Add a 1-2 cm layer of Celite and gently compact it to form a level bed.[1][2]

  • Pre-wet the Pad: Pour a small amount of the reaction solvent through the Celite pad to wet it and ensure it is properly settled.

  • Filter the Reaction Mixture: Dilute the reaction mixture with a suitable solvent to reduce viscosity and slowly pour it onto the Celite pad. Apply gentle vacuum.

  • Wash the Pad: Wash the Celite pad with fresh solvent to ensure all of the product is collected.

  • Collect the Filtrate: Combine the initial filtrate and the washings.

  • Analysis: Analyze the filtrate for residual palladium content using a suitable analytical technique such as ICP-MS.

Protocol 2: Palladium Removal Using a Solid-Supported Scavenger (Batch Method)
  • Dissolve the Crude Product: Dissolve the crude reaction mixture containing this compound in an appropriate solvent (e.g., DCM, THF).

  • Add the Scavenger: Add the selected solid-supported scavenger (typically 3-10 equivalents relative to the initial amount of palladium).

  • Stir the Mixture: Stir the suspension vigorously at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 4-16 hours.[8] The optimal time and temperature should be determined experimentally.

  • Filter off the Scavenger: Filter the mixture through a pad of Celite to remove the scavenger.[8]

  • Wash the Scavenger: Wash the filter cake with fresh solvent to recover any adsorbed product.[8]

  • Concentrate the Solution: Combine the filtrate and washings and remove the solvent under reduced pressure.

  • Analysis: Determine the residual palladium concentration in the product.

Visualizations

Palladium_Removal_Workflow start_end start_end decision decision process process issue issue solution solution start Start: Reaction Mixture with this compound and Palladium Catalyst check_catalyst_type Is the Catalyst Heterogeneous? start->check_catalyst_type filtration Perform Filtration (e.g., through Celite) check_catalyst_type->filtration Yes scavenging Use Palladium Scavenger check_catalyst_type->scavenging No (Soluble Catalyst) analyze_filtrate Analyze Filtrate for Residual Palladium filtration->analyze_filtrate check_pd_level Is Palladium Level Acceptable? analyze_filtrate->check_pd_level end End: Purified Product check_pd_level->end Yes troubleshoot_filtration Troubleshoot Filtration: - Finer filter - Optimize Celite bed check_pd_level->troubleshoot_filtration No troubleshoot_scavenging Troubleshoot Scavenging: - Screen scavengers - Increase equivalents/time/temp check_pd_level->troubleshoot_scavenging No analyze_scavenged Analyze Product for Residual Palladium scavenging->analyze_scavenged analyze_scavenged->check_pd_level troubleshoot_filtration->filtration consider_other Consider Other Methods: - Chromatography - Activated Carbon troubleshoot_filtration->consider_other troubleshoot_scavenging->scavenging troubleshoot_scavenging->consider_other

Caption: Decision tree for selecting a palladium removal method.

Scavenging_Troubleshooting start_end start_end issue issue cause cause solution solution start Start: High Residual Palladium After Scavenging cause1 Possible Cause: Incorrect Scavenger Choice start->cause1 cause2 Possible Cause: Insufficient Scavenger/Time start->cause2 cause3 Possible Cause: Poor Mixing start->cause3 solution1 Solution: - Screen different scavengers - Consider Pd oxidation state cause1->solution1 solution2 Solution: - Increase scavenger equivalents - Extend reaction time - Increase temperature cause2->solution2 solution3 Solution: - Ensure vigorous stirring cause3->solution3

Caption: Troubleshooting workflow for inefficient palladium scavenging.

References

troubleshooting Buchwald-Hartwig amination of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Buchwald-Hartwig Amination

This guide provides troubleshooting advice and frequently asked questions for the Buchwald-Hartwig amination of 5-bromo-N-cyclopropylpyridin-2-amine.

Frequently Asked Questions (FAQs)

Q1: I am observing low to no yield in my reaction. What are the common causes?

Low or no yield in a Buchwald-Hartwig amination can stem from several factors:

  • Inappropriate Ligand: The choice of phosphine ligand is critical. For electron-rich and sterically hindered substrates like N-cyclopropylpyridin-2-amine, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) are often required to promote reductive elimination and prevent side reactions.[2] Bidentate ligands like BINAP or dppf can also be effective in overcoming issues of pyridine chelation to the palladium catalyst.[5][6][7]

  • Incorrect Base: The base is crucial for deprotonating the amine. Strong, non-nucleophilic bases like Sodium tert-butoxide (NaOt-Bu) are often used.[6] However, this can be incompatible with sensitive functional groups.[8] Weaker bases like Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) can be effective, though they may require higher temperatures.[1]

  • Suboptimal Temperature: Reaction temperatures typically range from 80-120 °C.[1][9] If the reaction is sluggish, a higher temperature may be needed. Conversely, if side product formation is an issue, a lower temperature might be beneficial.[4]

  • Volatility of Amine: Cyclopropylamine has a relatively low boiling point (49.5 °C).[6] Performing the reaction in a sealed tube is recommended to prevent the amine from evaporating, especially at elevated temperatures.[6][10]

Q2: My starting material is consumed, but I can't isolate the desired product. What is happening?

This often points to the formation of side products. Common side reactions include:

  • Hydrodehalogenation: The bromo group is replaced by a hydrogen atom. This can occur if β-hydride elimination competes with reductive elimination.[5] Using bulky ligands that accelerate reductive elimination can minimize this pathway.

  • Ligand Scavenging by Substrate: The pyridine nitrogen in your substrate can act as a ligand, coordinating to the palladium center and inhibiting catalytic activity.[7] Employing chelating bidentate phosphine ligands can help prevent this.[6][7]

  • Polymerization: If the amine has other reactive sites, polymerization can occur. In this specific case, this is less likely unless impurities are present.

Q3: How do I select the optimal catalyst, ligand, and base for coupling with an aminopyridine?

For challenging substrates like aminopyridines, a systematic screening of reaction parameters is often necessary.

  • Catalyst Precursor: Pd₂(dba)₃ or Pd(OAc)₂ are common choices. Pre-catalysts like XPhos Pd G3 are often more reliable as they are less sensitive to air and moisture.[11]

  • Ligand: Start with bulky biarylphosphine ligands. XPhos, RuPhos, and BrettPhos are excellent starting points for coupling primary amines.[2][7][8] For 2-aminopyridine substrates specifically, bidentate ligands like dppf or BINAP have been used successfully to mitigate the substrate's own chelating effects.[6]

  • Base: NaOt-Bu is the most common strong base and often leads to the highest reaction rates.[8] If your substrate is base-sensitive, consider Cs₂CO₃ or K₃PO₄.[1]

Q4: Can I run this reaction open to the air?

No. The active Pd(0) catalytic species is readily oxidized by atmospheric oxygen, which deactivates the catalyst. It is essential to use standard inert atmosphere techniques, such as a Schlenk line or a glovebox, and to use anhydrous, degassed solvents.[1][2]

Data Presentation: Representative Reaction Conditions

The optimal conditions for the Buchwald-Hartwig amination of this compound may require screening. The table below provides starting points based on successful reactions with similar substrates.

ParameterCondition 1 (High Rate)Condition 2 (Milder Base)Condition 3 (Volatile Amine Focus)
Aryl Halide This compound (1.0 equiv)This compound (1.0 equiv)This compound (1.0 equiv)
Amine Amine coupling partner (1.2-1.5 equiv)Amine coupling partner (1.2 equiv)Cyclopropylamine (2.0-5.0 equiv)[6]
Pd Source Pd₂(dba)₃ (1-2 mol%)XPhos Pd G3 Precatalyst (2-4 mol%)Pd(OAc)₂ (5 mol%)[6]
Ligand XPhos (2-4 mol%)(Part of precatalyst)dppp (10 mol%)[6]
Base NaOt-Bu (1.5-2.0 equiv)[6]Cs₂CO₃ or K₃PO₄ (1.5 equiv)[1]NaOt-Bu (2.0 equiv)[6]
Solvent Toluene or Dioxane[8]Toluene[12][13]Toluene[6]
Temperature 80-110 °C[1]100-120 °C[1]80 °C[6]
Vessel Schlenk FlaskSchlenk FlaskSealed Tube[6][10]

Note: This data is compiled from representative literature procedures for similar substrates and should be used as a starting point for optimization.[2][12]

Experimental Protocols

General Protocol for Buchwald-Hartwig Amination in a Schlenk Flask

This protocol provides a general methodology. Quantities should be adjusted based on the specific reaction scale.

Materials:

  • This compound

  • Amine coupling partner

  • Palladium precatalyst (e.g., XPhos Pd G3) or Pd source (e.g., Pd₂(dba)₃) and Ligand (e.g., XPhos)

  • Base (e.g., NaOt-Bu or Cs₂CO₃)

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Oven-dried Schlenk flask with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

  • Standard laboratory glassware for workup and purification

Procedure:

  • Reaction Setup: In a glovebox or on a Schlenk line, add the palladium source, ligand (if not using a precatalyst), and base to the oven-dried Schlenk flask.

  • Inert Atmosphere: Seal the flask and evacuate and backfill with inert gas three times to ensure an inert atmosphere.[12]

  • Reagent Addition: Under a positive pressure of inert gas, add the this compound and the amine coupling partner.

  • Solvent Addition: Add the anhydrous, degassed solvent via syringe.[12]

  • Reaction: Stir the mixture at room temperature for 10-15 minutes to ensure mixing. Then, heat the reaction to the desired temperature (e.g., 100 °C) using a preheated oil bath.

  • Monitoring: Monitor the reaction's progress by TLC or LC-MS.

  • Workup: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding a saturated aqueous solution of ammonium chloride. Dilute with an organic solvent (e.g., ethyl acetate) and water.

  • Extraction: Separate the organic layer. Extract the aqueous layer two more times with the organic solvent. Combine the organic layers.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[13] Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.[12]

Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common issues with the amination reaction.

Buchwald_Hartwig_Troubleshooting Start Low or No Yield Observed Check_Catalyst 1. Evaluate Catalyst System Start->Check_Catalyst Check_Conditions 2. Verify Reaction Conditions Start->Check_Conditions Check_Reagents 3. Assess Reagent Quality Start->Check_Reagents Catalyst_Inactive Catalyst Inactive? Check_Catalyst->Catalyst_Inactive Air/Moisture Sensitivity Temp_Issue Incorrect Temperature? Check_Conditions->Temp_Issue Purity_Issue Poor Reagent/Solvent Quality? Check_Reagents->Purity_Issue Ligand_Issue Suboptimal Ligand? Catalyst_Inactive->Ligand_Issue No Solution_Catalyst Use air-stable precatalyst. Handle strictly under N2/Ar. Catalyst_Inactive->Solution_Catalyst Yes Solution_Ligand Screen bulky biarylphosphine ligands (e.g., XPhos, RuPhos) or bidentate ligands (e.g., dppf). Ligand_Issue->Solution_Ligand Yes Base_Issue Wrong Base? Temp_Issue->Base_Issue No Solution_Temp Screen temperatures from 80-120 °C. Temp_Issue->Solution_Temp Yes Amine_Loss_Issue Volatile Amine Loss? Base_Issue->Amine_Loss_Issue No Solution_Base Screen bases: NaOt-Bu, K3PO4, Cs2CO3. Base_Issue->Solution_Base Yes Solution_Amine_Loss Use a sealed tube for the reaction. Amine_Loss_Issue->Solution_Amine_Loss Yes Solution_Purity Use high-purity, anhydrous reagents. Use freshly distilled/degassed solvent. Purity_Issue->Solution_Purity Yes

Fig 1. Troubleshooting Decision Tree for Buchwald-Hartwig Amination.

References

regioselectivity issues in the functionalization of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the functionalization of 5-bromo-N-cyclopropylpyridin-2-amine. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the chemical modification of this versatile building block.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses specific issues related to the regioselectivity of common functionalization reactions.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new carbon-carbon and carbon-nitrogen bonds at the C5-position of this compound. However, regioselectivity and side reactions can be a challenge.

Low yields in Suzuki-Miyaura coupling can stem from several factors, including inefficient catalyst activation, catalyst poisoning, or suboptimal reaction conditions.

Troubleshooting Guide: Low Yields in Suzuki-Miyaura Coupling

Potential Cause Troubleshooting Steps
Inefficient Catalyst Activation Ensure rigorous exclusion of oxygen by thoroughly degassing the solvent and maintaining an inert atmosphere (Argon or Nitrogen). Use a fresh, high-quality palladium catalyst and ligand. Consider using a pre-catalyst that is more readily activated.
Catalyst Poisoning The amino group on the pyridine ring can sometimes coordinate to the palladium center, inhibiting catalysis. Using bulky phosphine ligands can often mitigate this issue. Ensure all reagents and solvents are free from impurities that could act as catalyst poisons.
Suboptimal Base or Solvent The choice of base is critical. For Suzuki couplings, inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective.[1][2] The solvent system also plays a key role; a mixture of an organic solvent (e.g., 1,4-dioxane, toluene) and water is commonly used.[2]
Low Reaction Temperature Ensure the reaction is heated to a sufficient temperature to promote oxidative addition and transmetalation. A typical temperature range is 80-110 °C.[3]
Debromination (Hydrodehalogenation) Formation of the debrominated starting material is a common side reaction. This can be minimized by using a less reactive palladium catalyst, a milder base, or a lower reaction temperature.

Experimental Workflow for Suzuki-Miyaura Coupling

Suzuki_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification start Combine this compound, boronic acid, base, and solvent in a Schlenk flask degas Degas the reaction mixture (e.g., three vacuum/argon cycles) start->degas catalyst Add palladium catalyst and ligand under inert atmosphere degas->catalyst heat Heat the reaction mixture to the desired temperature (e.g., 85-110 °C) with stirring catalyst->heat monitor Monitor reaction progress by TLC or LC-MS heat->monitor cool Cool the reaction to room temperature monitor->cool extract Perform aqueous work-up and extraction cool->extract purify Purify the product by column chromatography extract->purify

Workflow for a typical Suzuki-Miyaura coupling experiment.

Product mixtures in Buchwald-Hartwig amination often arise from side reactions like hydrodehalogenation or competitive C-H activation. Careful selection of the catalyst system and reaction conditions is crucial.

Troubleshooting Guide: Poor Selectivity in Buchwald-Hartwig Amination

Potential Cause Troubleshooting Steps
Hydrodehalogenation This side reaction leads to the formation of N-cyclopropylpyridin-2-amine. It can be more prevalent at higher temperatures. Consider using a more active catalyst system that allows for lower reaction temperatures. The choice of base can also influence this side reaction; sometimes switching from a strong alkoxide base (e.g., NaOtBu) to a carbonate base (e.g., Cs₂CO₃) can be beneficial.[4]
Competitive C-H Activation The 2-amino group can direct C-H activation at the C3 or C6 positions, leading to undesired isomers. The use of bulky, electron-rich phosphine ligands can favor oxidative addition at the C-Br bond over C-H activation.
Catalyst Inhibition The pyridine nitrogen can coordinate to the palladium center, inhibiting the catalytic cycle. Ligands with a wide bite angle, such as Xantphos, can sometimes overcome this inhibition.[4]
Incomplete Reaction If the reaction does not go to completion, you may observe a mixture of starting material and product. Ensure an adequate catalyst loading and reaction time.

Catalytic Cycle of Buchwald-Hartwig Amination

Buchwald_Hartwig_Cycle Pd0 Pd(0)L_n PdII_Br R-Pd(II)L_n(Br) Pd0->PdII_Br Oxidative Addition (R-Br) PdII_Amine [R-Pd(II)L_n(HNR'R'')]+ PdII_Br->PdII_Amine + HNR'R'' PdII_Amido R-Pd(II)L_n(NR'R'') PdII_Amine->PdII_Amido - H-Base+ PdII_Amido->Pd0 Reductive Elimination Product R-NR'R'' PdII_Amido->Product

Simplified catalytic cycle of the Buchwald-Hartwig amination.

Slow Sonogashira couplings can be due to a number of factors, including the choice of catalyst, base, and the presence of inhibiting species.

Troubleshooting Guide: Sluggish Sonogashira Coupling

Potential Cause Troubleshooting Steps
Catalyst System A combination of a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(PPh₃)₂) and a copper(I) co-catalyst (e.g., CuI) is typically used.[5] Ensure both catalysts are of good quality. Copper-free conditions are also possible but may require specific ligands.
Base Selection An amine base, such as triethylamine (Et₃N) or diisopropylethylamine (DIPEA), is commonly employed and often serves as the solvent as well.[5] The base is crucial for the deprotonation of the terminal alkyne.
Homocoupling of Alkyne The formation of a di-alkyne byproduct (Glaser coupling) can be a significant side reaction, especially in the presence of oxygen. Rigorous degassing and maintaining an inert atmosphere are critical.
Reaction Temperature While some Sonogashira couplings proceed at room temperature, heating may be necessary for less reactive substrates. A typical temperature range is 25-100 °C.[5]
Lithiation and Metal-Halogen Exchange

Directed ortho-metalation and metal-halogen exchange are powerful methods for introducing a wide range of functional groups. However, achieving the desired regioselectivity can be challenging.

The formation of isomers in lithiation reactions can be due to a "halogen dance" or competitive deprotonation at other sites on the pyridine ring.

Troubleshooting Guide: Isomer Formation in Lithiation Reactions

Potential Cause Troubleshooting Steps
Halogen Dance This is a base-catalyzed isomerization where the bromine atom migrates to a thermodynamically more stable position on the ring, leading to a mixture of lithiated intermediates. This can be minimized by using very low temperatures (e.g., -78 °C or lower) and short reaction times before adding the electrophile.
Competitive Deprotonation The 2-(N-cyclopropylamino) group can direct lithiation to the C3 or C6 positions. The acidity of the C-H protons on the pyridine ring is influenced by the substituents. Using a bulky lithium amide base (e.g., LDA or LiTMP) at low temperatures can favor kinetic deprotonation at the most sterically accessible and acidic site.
Temperature Control Maintaining a very low temperature throughout the lithiation and quenching steps is critical to prevent isomerization and side reactions.

Logical Flow for Troubleshooting Lithiation

Lithiation_Troubleshooting start Isomer Mixture Observed check_temp Was the reaction maintained at a very low temperature (e.g., <= -78 °C)? start->check_temp check_time Was the lithiated intermediate held for a prolonged time before quenching? check_temp->check_time Yes temp_issue Temperature fluctuations can promote side reactions. Solution: Ensure consistent and rigorous temperature control. check_temp->temp_issue No check_base What type of base was used (n-BuLi vs. LDA/LiTMP)? check_time->check_base No halogen_dance Potential for Halogen Dance. Solution: Use lower temperatures and shorter reaction times. check_time->halogen_dance Yes check_base->halogen_dance LDA/LiTMP deprotonation Potential for Competitive Deprotonation. Solution: Use a bulkier base (LDA/LiTMP) to favor kinetic deprotonation. check_base->deprotonation n-BuLi

Decision tree for troubleshooting isomer formation in lithiation reactions.

Quantitative Data Summary

The following tables provide generalized reaction conditions for various functionalization reactions based on literature for structurally similar 5-bromo-2-aminopyridine derivatives. Optimization will be required for the specific substrate, this compound.

Table 1: Generalized Conditions for Suzuki-Miyaura Coupling of 5-Bromo-2-aminopyridine Derivatives [1][2]

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or Pd₂(dba)₃ (1-3 mol%)
Ligand PPh₃ (for PdCl₂) or bulky phosphines (e.g., XPhos, SPhos) (2-6 mol%)
Base K₃PO₄, K₂CO₃, or Cs₂CO₃ (2-3 equivalents)
Solvent 1,4-Dioxane/H₂O, Toluene/H₂O, or DME/H₂O (typically 4:1 to 10:1)
Temperature 85-110 °C
Typical Yields 60-95%

Table 2: Generalized Conditions for Buchwald-Hartwig Amination of 5-Bromo-2-aminopyridine Derivatives [4]

ParameterCondition
Palladium Catalyst Pd₂(dba)₃ (1-3 mol%) or Pd(OAc)₂ (2-5 mol%)
Ligand Xantphos, BINAP, or other bulky phosphine ligands (2-6 mol%)
Base NaOtBu, K₃PO₄, or Cs₂CO₃ (1.2-2.5 equivalents)
Solvent Toluene, 1,4-Dioxane, or THF
Temperature 80-110 °C
Typical Yields 70-98%

Table 3: Generalized Conditions for Sonogashira Coupling of 5-Bromo-2-aminopyridine Derivatives [5]

ParameterCondition
Palladium Catalyst Pd(PPh₃)₄ (2-5 mol%) or PdCl₂(PPh₃)₂ (2-5 mol%)
Copper Co-catalyst CuI (5-10 mol%)
Base Et₃N or DIPEA (can be used as solvent)
Solvent THF, DMF, or neat amine base
Temperature 25-100 °C
Typical Yields 65-90%

Experimental Protocols

The following are generalized experimental protocols for key reactions. These should be adapted and optimized for the specific substrate and coupling partners.

General Protocol for Suzuki-Miyaura Coupling
  • To a flame-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and the base (e.g., K₃PO₄, 2.0 equiv).

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%).

  • Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1).

  • Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring for 12-24 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • To a dry Schlenk tube under an inert atmosphere, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., Xantphos, 4 mol%), and the base (e.g., Cs₂CO₃, 1.5 equiv).

  • Add this compound (1.0 equiv) and the amine coupling partner (1.2 equiv).

  • Add anhydrous, degassed solvent (e.g., toluene).

  • Seal the tube and heat the reaction mixture to 100-110 °C with vigorous stirring for 12-24 hours.[4]

  • Monitor the reaction progress by TLC or LC-MS.

  • After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of celite to remove palladium residues.

  • Concentrate the filtrate and purify the crude product by column chromatography.

General Protocol for Sonogashira Coupling
  • To a reaction flask, add this compound (1.0 equiv), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%).[3]

  • Flush the flask with an inert gas.

  • Add the degassed solvent (e.g., THF) and the amine base (e.g., Et₃N, 2.0 equiv).

  • Add the terminal alkyne (1.2 equiv) via syringe.

  • Stir the reaction at the desired temperature (room temperature to 80 °C) and monitor its progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with an organic solvent and wash with saturated aqueous ammonium chloride, water, and brine.

  • Dry the organic layer, concentrate, and purify by column chromatography.

References

Technical Support Center: Reaction Condition Screening for 5-Bromo-N-cyclopropylpyridin-2-amine Coupling

Author: BenchChem Technical Support Team. Date: December 2025

This guide is intended for researchers, scientists, and drug development professionals. Below are troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter during the palladium-catalyzed cross-coupling of 5-bromo-N-cyclopropylpyridin-2-amine.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

Q1: I am observing low to no conversion of my this compound starting material. What are the common causes and solutions?

A1: Low or no conversion is a frequent issue, often related to catalyst activity or the nature of the substrate itself. The N-cyclopropylamino group on the pyridine ring can interfere with the catalyst.

Potential Causes & Solutions:

  • Catalyst Inhibition/Poisoning: The nitrogen atom of the N-cyclopropylamino group or the pyridine ring can coordinate to the palladium center, leading to catalyst deactivation.[1][2]

    • Solution 1: Ligand Selection: Employ bulky, electron-rich phosphine ligands (e.g., Buchwald ligands like XPhos, SPhos, RuPhos) or N-heterocyclic carbene (NHC) ligands.[1][3] These ligands can promote the desired catalytic cycle and minimize inhibition by the substrate.

    • Solution 2: Use a Pre-catalyst: Instead of generating the active Pd(0) species in situ from a Pd(II) source like Pd(OAc)₂, use a pre-formed Pd(0) catalyst like Pd₂(dba)₃ or a dedicated pre-catalyst that is more robust.[4][5][6]

  • Inactive Catalyst: The active Pd(0) catalyst is sensitive to oxygen and can decompose if the reaction is not performed under strictly inert conditions.[7]

    • Solution: Ensure all reagents and the solvent are thoroughly degassed before use. Maintain a positive pressure of an inert gas (Argon or Nitrogen) throughout the entire experiment, from setup to completion.[1]

  • Suboptimal Base or Solvent: The choice of base and solvent is critical for reaction efficiency. The base activates the coupling partner (e.g., boronic acid in Suzuki coupling) and facilitates the catalytic cycle.[7][8]

    • Solution: Screen a variety of bases and solvents. For Suzuki couplings, inorganic bases like K₃PO₄ or K₂CO₃ are common.[9][10] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like NaOtBu or LHMDS are often required.[5][11] Solvents like toluene, 1,4-dioxane, or THF are typically used.[12][13]

  • Low Reaction Temperature: Some cross-coupling reactions require significant thermal energy to proceed efficiently, especially with challenging substrates.[3]

    • Solution: Gradually increase the reaction temperature. While starting around 80 °C is common, temperatures of 100-110 °C may be necessary.[5][14] Monitor for potential degradation of starting materials at higher temperatures.

Q2: I am seeing significant formation of a debrominated byproduct (N-cyclopropylpyridin-2-amine). How can I prevent this?

A2: Debromination is a common side reaction in palladium-catalyzed couplings.

Potential Causes & Solutions:

  • Reaction Conditions Too Harsh: High temperatures or overly strong bases can sometimes promote hydrodehalogenation.

    • Solution: Attempt the reaction with a milder base (e.g., switching from NaOtBu to K₃PO₄) or at a lower temperature.[13]

  • Presence of Protic Impurities: Water or other protic impurities can serve as a proton source for the debromination pathway.

    • Solution: Use anhydrous solvents and ensure all reagents are dry. If using a base like K₃PO₄ that requires water for solubility in organic solvents, minimize the amount of water used.

Q3: My primary coupling reaction is a Suzuki-Miyaura, but I am observing significant homocoupling of my boronic acid. What is causing this?

A3: Homocoupling of the boronic acid to form a symmetrical biaryl is a known side reaction, often exacerbated by the presence of oxygen.[1]

Potential Causes & Solutions:

  • Oxygen Contamination: Oxygen can promote the oxidative homocoupling of boronic acids.

    • Solution: Ensure the reaction mixture is rigorously degassed before adding the palladium catalyst and that a positive inert atmosphere is maintained throughout the reaction.[1]

  • Catalyst System: Some catalyst/ligand combinations may favor this side reaction.

    • Solution: Screen different palladium sources and ligands. Sometimes, simply changing the ligand can suppress the undesired homocoupling.

Data Presentation: Recommended Starting Conditions for Screening

The following tables provide recommended starting points for screening conditions for Suzuki-Miyaura and Buchwald-Hartwig coupling reactions. Yields are highly dependent on the specific coupling partner.

Table 1: Suzuki-Miyaura Coupling - Initial Screening Conditions (Coupling with an Arylboronic Acid)

Parameter Condition A Condition B Condition C Notes
Pd Source (mol%) Pd(PPh₃)₄ (5)Pd₂(dba)₃ (2)Pd(OAc)₂ (2)Pd(PPh₃)₄ is a common starting point but may be less effective for this substrate.[10][15]
Ligand (mol%) NoneXPhos (4)SPhos (4)Bulky, electron-rich ligands are often necessary for heteroaryl halides.[2][3]
Base (equiv) K₂CO₃ (2)K₃PO₄ (2)Cs₂CO₃ (2)K₃PO₄ is often effective in challenging couplings.[13][14]
Solvent 1,4-Dioxane/H₂O (4:1)Toluene2-MeTHFEnsure solvents are degassed.[6]
Temperature (°C) 90100100Higher temperatures may be required.

Table 2: Buchwald-Hartwig Amination - Initial Screening Conditions (Coupling with a Primary or Secondary Amine)

Parameter Condition A Condition B Condition C Notes
Pd Source (mol%) Pd₂(dba)₃ (2)Pd(OAc)₂ (2)G3-XPhos Precat (2)Pre-catalysts can offer improved reliability.[4]
Ligand (mol%) Xantphos (4)RuPhos (4)None (with precat)The choice of ligand is critical for C-N bond formation.[4][5]
Base (equiv) NaOtBu (1.4)LHMDS (1.4)K₃PO₄ (2)Strong bases are typically required.[5] Be cautious with base-sensitive functional groups.
Solvent Toluene1,4-DioxaneTolueneAnhydrous, degassed solvents are essential.[6]
Temperature (°C) 100110100Aminations often require elevated temperatures.[14]

Experimental Protocols

Protocol 1: General Procedure for Suzuki-Miyaura Coupling

This protocol describes a general method for the coupling of this compound with an arylboronic acid.[13][14]

Materials:

  • This compound (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%)[10]

  • Base (e.g., K₃PO₄, 2.0 equiv)[14]

  • Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v)

  • Inert gas (Argon or Nitrogen)

  • Schlenk flask or similar reaction vessel

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask containing a magnetic stir bar, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), the palladium catalyst (0.05 mmol), and the base (2.0 mmol).[13]

  • Inert Atmosphere: Seal the flask, then evacuate and backfill with inert gas three times to ensure an oxygen-free atmosphere.

  • Solvent Addition: Add the degassed solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water) via syringe.[13]

  • Reaction: Heat the mixture to the desired temperature (e.g., 90-100 °C) with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. Reaction times can range from 12 to 24 hours.[13]

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and water. Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: Concentrate the organic layer under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to obtain the desired product.

Protocol 2: General Procedure for Buchwald-Hartwig Amination

This protocol provides a general method for coupling this compound with a primary or secondary amine.[5][6][14]

Materials:

  • This compound (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium pre-catalyst system (e.g., Pd₂(dba)₃, 2 mol% and Xantphos, 4 mol%)[5][14]

  • Base (e.g., Sodium tert-butoxide (NaOtBu), 1.4 equiv)[5]

  • Anhydrous, degassed solvent (e.g., Toluene)

  • Inert gas (Argon or Nitrogen)

  • Glovebox or Schlenk line

Procedure:

  • Reaction Setup (in a glovebox): To an oven-dried vial or Schlenk tube, add the palladium source (0.02 mmol), the ligand (0.04 mmol), the base (1.4 mmol), this compound (1.0 mmol), and a magnetic stir bar.[14]

  • Reagent Addition: Add the anhydrous, degassed solvent (5-10 mL), followed by the amine coupling partner (1.2 mmol).

  • Reaction: Seal the vessel tightly. Remove it from the glovebox and place it in a preheated oil bath or heating block at the desired temperature (e.g., 100-110 °C). Stir vigorously for 12-24 hours, monitoring by TLC or LC-MS.[6][14]

  • Work-up: Cool the reaction to room temperature. Quench carefully by adding saturated aqueous ammonium chloride (NH₄Cl). Dilute with ethyl acetate and water.

  • Extraction & Purification: Separate the organic layer, wash with brine, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Visualizations

G General Experimental Workflow for Cross-Coupling setup Reaction Setup inert Establish Inert Atmosphere setup->inert 1 reagents Weigh Reactants: - Bromo-Pyridine - Coupling Partner - Catalyst & Base reagents->setup solvent Add Degassed Solvent inert->solvent 2 reaction Heat & Stir Reaction (Monitor by TLC/LC-MS) solvent->reaction 3 workup Work-up & Extraction reaction->workup 4 purify Purification (Column Chromatography) workup->purify 5 analysis Analysis (NMR, MS) purify->analysis 6

Caption: A generalized workflow for palladium-catalyzed cross-coupling reactions.

G Troubleshooting Logic for Failed Coupling Reaction start Problem: Low or No Product Formation check_conversion Any Starting Material Consumed? start->check_conversion no_reaction Cause: Inactive Catalyst System - Check inert atmosphere - Degas solvents/reagents - Use fresh catalyst/ligand check_conversion->no_reaction No stalled_reaction Cause: Catalyst Inhibition / Deactivation - Use bulky, e⁻ rich ligand (XPhos, SPhos) - Increase temperature - Screen different bases/solvents check_conversion->stalled_reaction Yes, but stalled side_products Complex Mixture / Side Products? stalled_reaction->side_products debromination Debromination Issue: - Lower reaction temperature - Use milder base - Ensure anhydrous conditions side_products->debromination Debromination homocoupling Homocoupling Issue: - Improve degassing - Screen different ligands - Check boronic acid quality side_products->homocoupling Homocoupling optimize Reaction Works but is Low Yield: - Screen catalyst/ligand loading - Optimize temperature & time - Check reagent stoichiometry side_products->optimize No, just low yield

Caption: A decision tree for troubleshooting common cross-coupling reaction issues.

References

identifying and characterizing impurities in 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-bromo-N-cyclopropylpyridin-2-amine. The information focuses on the identification and characterization of potential impurities that may arise during its synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities to be found in a sample of this compound?

A1: Impurities in this compound typically originate from the synthetic route used. A common and modern approach for its synthesis is the Buchwald-Hartwig amination of 2,5-dibromopyridine with cyclopropylamine. Based on this method, the most probable impurities include:

  • Unreacted Starting Materials: 2,5-dibromopyridine and residual cyclopropylamine.

  • Positional Isomer: 2-bromo-5-(cyclopropylamino)pyridine, which can form if the amination occurs at the 5-position of the pyridine ring instead of the 2-position.

  • Double Amination Product: N2,N5-dicyclopropylpyridine-2,5-diamine, resulting from the substitution of both bromine atoms.

  • Hydrodehalogenation Products: 5-bromopyridin-2-amine or N-cyclopropylpyridin-2-amine, where one of the bromine atoms is replaced by a hydrogen atom.

  • Catalyst-Related Impurities: Residual palladium catalyst and degradation products of the phosphine ligand.

  • Base-Related Impurities: Residual base (e.g., sodium tert-butoxide) and its hydrolysis products (e.g., tert-butanol).

Q2: My HPLC analysis shows an unexpected peak close to the main product peak. How can I identify it?

A2: An unexpected peak eluting close to your main product in HPLC could likely be a positional isomer, such as 2-bromo-5-(cyclopropylamino)pyridine. Positional isomers often have very similar polarities, leading to close retention times. To confirm its identity, you can:

  • LC-MS/MS Analysis: The isomer will have the same mass-to-charge ratio (m/z) as the desired product in the mass spectrum. However, the fragmentation pattern in MS/MS might show subtle differences.

  • High-Resolution NMR: A detailed 2D NMR analysis (like COSY, HSQC, and HMBC) can help in unambiguously determining the connectivity of the atoms and thus differentiate between the isomers.

  • Reference Standard: If available, co-injecting a certified reference standard of the suspected isomer will confirm its identity if the peaks co-elute.

Q3: I observe a peak with a higher molecular weight than my product in the mass spectrum. What could it be?

A3: A peak with a higher molecular weight could correspond to the double amination product, N2,N5-dicyclopropylpyridine-2,5-diamine. This impurity arises if both bromine atoms on the starting material (2,5-dibromopyridine) react with cyclopropylamine. To verify this, check the mass difference between this peak and your product's molecular ion. The difference should correspond to the mass of a cyclopropylamino group minus a bromine atom.

Q4: My NMR spectrum shows some unfamiliar signals in the aromatic region. What could be the cause?

A4: Unfamiliar signals in the aromatic region of the NMR spectrum could be due to several impurities. Unreacted 2,5-dibromopyridine will show a distinct set of signals. Hydrodehalogenation byproducts will also have different splitting patterns and chemical shifts in the aromatic region compared to the disubstituted pyridine ring of your product. It is advisable to consult NMR prediction software or spectral databases for substituted pyridines to help in assigning these unknown signals.

Troubleshooting Guides

HPLC Analysis
Problem Potential Cause Troubleshooting Steps
Poor peak shape (tailing) for the main peak. Interaction of the basic pyridine nitrogen with residual silanols on the HPLC column.Use a base-deactivated column or add a small amount of a basic modifier like triethylamine to the mobile phase (note: this may not be suitable for LC-MS).
Co-elution of the main peak with an impurity. The impurity is likely a positional isomer with very similar polarity.Modify the mobile phase composition (e.g., change the organic solvent or the pH of the aqueous phase). Try a different stationary phase (e.g., a phenyl-hexyl or a cyano column) that offers different selectivity.
Presence of a very early eluting peak. This could be excess cyclopropylamine or other highly polar impurities.Confirm by injecting a standard of cyclopropylamine. This peak is usually not of major concern for the purity of the final product if it is well-separated.
Late eluting peaks. These might be byproducts from ligand degradation or other high molecular weight, non-polar impurities.Run a gradient elution with a strong organic solvent to ensure all components are eluted from the column.
Data Presentation: Summary of Potential Impurities
ImpurityStructureLikely Analytical Signature
2,5-dibromopyridine Br-Py-BrDistinct retention time in HPLC, characteristic isotopic pattern in MS due to two bromine atoms.
Cyclopropylamine c-Pr-NH2Very early eluting peak in reversed-phase HPLC.
2-bromo-5-(cyclopropylamino)pyridine Br-Py-NH-c-PrSimilar retention time to the product in HPLC, same m/z in MS. Differentiated by NMR.
N2,N5-dicyclopropylpyridine-2,5-diamine c-Pr-NH-Py-NH-c-PrHigher m/z in MS.
5-bromopyridin-2-amine Br-Py-NH2Lower m/z in MS.
N-cyclopropylpyridin-2-amine H-Py-NH-c-PrLower m/z in MS.

Experimental Protocols

Hypothetical Synthesis of this compound (Buchwald-Hartwig Amination)

Materials:

  • 2,5-dibromopyridine

  • Cyclopropylamine

  • Pd₂(dba)₃ (Tris(dibenzylideneacetone)dipalladium(0))

  • XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl)

  • Sodium tert-butoxide (NaOtBu)

  • Toluene (anhydrous)

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), XPhos (0.04 eq), and sodium tert-butoxide (1.2 eq).

  • Add anhydrous toluene to the flask.

  • Add cyclopropylamine (1.1 eq) to the reaction mixture.

  • Heat the mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

  • After completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of celite to remove the catalyst.

  • Wash the organic layer with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient.

HPLC Method for Purity Assessment
  • Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in Water.

  • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Column Temperature: 30 °C.

NMR Sample Preparation and Analysis
  • Dissolve approximately 10 mg of the sample in 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HSQC, HMBC) spectra on a 400 MHz or higher spectrometer.

GC-MS Method for Volatile Impurities
  • Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID).

  • Carrier Gas: Helium.

  • Inlet Temperature: 250 °C.

  • Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min.

  • Mass Range: m/z 40-500.

Mandatory Visualization

Impurity_Identification_Workflow cluster_synthesis Synthesis & Initial Analysis cluster_troubleshooting Troubleshooting & Identification cluster_characterization Characterization cluster_conclusion Conclusion Synthesis Synthesis of this compound Crude_Analysis Initial Analysis (TLC, HPLC, LC-MS) Synthesis->Crude_Analysis Unexpected_Peak Unexpected Peak in Chromatogram? Crude_Analysis->Unexpected_Peak Mass_Mismatch Incorrect Mass in MS? Crude_Analysis->Mass_Mismatch NMR_Anomaly Anomalous NMR Signals? Crude_Analysis->NMR_Anomaly Isomer_Analysis Isomer Analysis (High-Resolution HPLC, 2D NMR) Unexpected_Peak->Isomer_Analysis Suspect Isomer Starting_Material_Check Check for Starting Materials (Co-injection) Unexpected_Peak->Starting_Material_Check Known Retention Time Byproduct_ID Byproduct Identification (LC-MS/MS, High-Resolution MS) Mass_Mismatch->Byproduct_ID NMR_Anomaly->Isomer_Analysis NMR_Anomaly->Byproduct_ID NMR_Anomaly->Starting_Material_Check Impurity_Identified Impurity Identified & Quantified Isomer_Analysis->Impurity_Identified Byproduct_ID->Impurity_Identified Starting_Material_Check->Impurity_Identified Purification_Optimization Optimize Purification Protocol Impurity_Identified->Purification_Optimization

Caption: Workflow for the identification and characterization of impurities.

Validation & Comparative

A Comparative Guide to the Analytical Characterization of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The robust characterization of pharmaceutical intermediates is a critical step in drug discovery and development, ensuring the identity, purity, and quality of the final active pharmaceutical ingredient. This guide provides a comparative overview of key analytical methods for the characterization of 5-bromo-N-cyclopropylpyridin-2-amine, a valuable building block in medicinal chemistry. We present a summary of expected analytical data, detailed experimental protocols, and a recommended analytical workflow.

Spectroscopic and Chromatographic Data Summary

The following tables summarize the expected quantitative data from various analytical techniques for the characterization of this compound. While specific experimental data for this compound is not widely published, the presented data is predicted based on the analysis of structurally similar compounds and established spectroscopic principles.

Table 1: Predicted Nuclear Magnetic Resonance (NMR) Data for this compound

Technique Nucleus Predicted Chemical Shift (δ, ppm) Multiplicity Assignment
¹H NMR¹H~8.0dH-6 (Pyridinyl)
~7.5ddH-4 (Pyridinyl)
~6.5dH-3 (Pyridinyl)
~6.0br sNH
~2.6mCH (Cyclopropyl)
~0.8mCH₂ (Cyclopropyl)
~0.5mCH₂ (Cyclopropyl)
¹³C NMR¹³C~158CC-2 (Pyridinyl)
~148CC-6 (Pyridinyl)
~140CC-4 (Pyridinyl)
~110CC-3 (Pyridinyl)
~105CC-5 (Pyridinyl)
~24CHCH (Cyclopropyl)
~7CH₂CH₂ (Cyclopropyl)

Table 2: Predicted Mass Spectrometry (MS) Data for this compound

Technique Ionization Mode Predicted m/z Relative Intensity (%) Assignment
EI-MSElectron Ionization212/214~95/95[M]⁺
183/185~100/100[M-C₂H₅]⁺
132~40[M-Br]⁺
105~60[C₅H₃N-NH-cyclopropyl]⁺
ESI-MSElectrospray Ionization213/215100/100[M+H]⁺

Note: The presence of bromine results in a characteristic isotopic pattern with two peaks of nearly equal intensity separated by 2 m/z units ([M]⁺ and [M+2]⁺).

Table 3: High-Performance Liquid Chromatography (HPLC) Method for Purity Analysis

Parameter Condition
Column C18 reverse-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A: 0.1% Formic acid in Water; B: 0.1% Formic acid in Acetonitrile
Gradient 10-90% B over 15 minutes
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Expected Retention Time ~8-10 minutes

Experimental Protocols

Detailed methodologies for the key analytical experiments are provided below. These protocols are based on standard procedures for the analysis of substituted aminopyridines.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the chemical structure and confirm the connectivity of atoms in the molecule.

Methodology:

  • Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Instrument Setup:

    • Use a 400 MHz or higher field NMR spectrometer.

    • Lock the spectrometer on the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • ¹H NMR Acquisition:

    • Acquire a proton spectrum using a standard pulse sequence (e.g., 30° pulse angle, 2-second relaxation delay).

    • Reference the spectrum to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).

  • ¹³C NMR Acquisition:

    • Acquire a proton-decoupled carbon spectrum.

    • A larger number of scans will be required compared to the ¹H NMR spectrum to achieve an adequate signal-to-noise ratio.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decays (FIDs).

    • Phase and baseline correct the resulting spectra.

    • Integrate the signals in the ¹H NMR spectrum and determine the chemical shifts for all signals.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, confirming its elemental composition.

Methodology:

  • Sample Preparation: Prepare a dilute solution of the compound (approximately 0.1 mg/mL) in a suitable volatile solvent such as methanol or acetonitrile.

  • Instrumentation (for ESI-MS):

    • Utilize a mass spectrometer equipped with an electrospray ionization (ESI) source.

    • Introduce the sample solution into the ion source via direct infusion or through an HPLC system.

  • Instrumentation (for EI-MS):

    • Utilize a mass spectrometer with an electron ionization (EI) source, often coupled with a gas chromatograph (GC-MS).

    • If using GC-MS, ensure the compound is sufficiently volatile and thermally stable. A suitable GC temperature program should be developed.

  • Data Acquisition:

    • Acquire the mass spectrum in the positive ion mode.

    • Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

    • Observe the characteristic isotopic pattern for a bromine-containing compound.

High-Performance Liquid Chromatography (HPLC)

Objective: To assess the purity of the compound and identify any potential impurities.

Methodology:

  • Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a suitable solvent to a final concentration of approximately 1 mg/mL.

  • Chromatographic System:

    • Use an HPLC system equipped with a UV detector.

    • Equilibrate the C18 reverse-phase column with the initial mobile phase composition.

  • Analysis:

    • Inject a defined volume (e.g., 10 µL) of the sample solution.

    • Run the gradient method as described in Table 3.

    • Monitor the chromatogram at 254 nm.

  • Data Analysis:

    • Integrate the peak areas in the chromatogram.

    • Calculate the purity of the main peak as a percentage of the total peak area.

Visualizing the Analytical Workflow

The following diagrams illustrate the logical workflow for the comprehensive characterization of this compound.

Analytical Workflow for this compound start Sample of 5-bromo-N- cyclopropylpyridin-2-amine nmr NMR Spectroscopy (¹H and ¹³C) start->nmr ms Mass Spectrometry (EI-MS and ESI-MS) start->ms hplc HPLC (Purity Assessment) start->hplc ftir FTIR Spectroscopy (Functional Group ID) start->ftir elemental Elemental Analysis (CHN+Br) start->elemental structure_confirm Structural Confirmation nmr->structure_confirm ms->structure_confirm purity_confirm Purity and Impurity Profile hplc->purity_confirm ftir->structure_confirm elemental->structure_confirm final_report Comprehensive Characterization Report structure_confirm->final_report purity_confirm->final_report

Caption: A logical workflow for the analytical characterization of the target compound.

Spectroscopic Analysis Pathway cluster_structural_elucidation Structural Elucidation cluster_purity Purity & Identity ¹H NMR ¹H NMR Connectivity Connectivity ¹H NMR->Connectivity ¹³C NMR ¹³C NMR Carbon Skeleton Carbon Skeleton ¹³C NMR->Carbon Skeleton Mass Spec Mass Spec Molecular Weight Molecular Weight Mass Spec->Molecular Weight FTIR FTIR Functional Groups Functional Groups FTIR->Functional Groups HPLC HPLC Purity (%) Purity (%) HPLC->Purity (%) Elemental Analysis Elemental Analysis Elemental Composition Elemental Composition Elemental Analysis->Elemental Composition

Caption: Relationship between analytical techniques and the information they provide.

Navigating the Spectral Landscape: A Comparative Guide to the ¹H and ¹³C NMR of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, a precise understanding of molecular structure is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for this, and a thorough assignment of ¹H and ¹³C NMR spectra is critical for the characterization of novel compounds. This guide provides a detailed analysis and comparison of the NMR data for 5-bromo-N-cyclopropylpyridin-2-amine, a substituted pyridine derivative of interest in medicinal chemistry.

To facilitate a clear understanding of the spectral features of this compound, this guide presents its experimental ¹H and ¹³C NMR data alongside those of structurally related compounds: 2-aminopyridine, 2-bromopyridine, and 5-amino-2-bromopyridine. This comparative approach allows for a more confident assignment of the signals observed for the title compound, highlighting the electronic effects of the bromo and cyclopropylamino substituents on the pyridine ring.

Comparative NMR Data Analysis

The following tables summarize the experimental ¹H and ¹³C NMR chemical shift assignments for this compound and its analogues. The data is presented to illustrate the influence of substituent changes on the chemical environment of the pyridine and cyclopropyl protons and carbons.

Table 1: ¹H NMR Data (in ppm)

CompoundH-3H-4H-6NHCyclopropyl-HOther
This compound 7.53 (dd, J=8.8, 2.4 Hz)6.38 (d, J=8.8 Hz)8.05 (d, J=2.4 Hz)5.5 (br s)2.75 (m), 0.85 (m), 0.55 (m)-
2-aminopyridine6.47 (d, J=8.4 Hz)7.38 (ddd, J=8.4, 7.2, 1.8 Hz)8.05 (dd, J=5.0, 1.8 Hz)4.63 (br s)-6.61 (dd, J=7.2, 5.0 Hz)
2-bromopyridine7.24 (ddd, J=7.7, 4.9, 1.0 Hz)7.68 (td, J=7.7, 1.9 Hz)8.35 (ddd, J=4.9, 1.9, 0.9 Hz)--7.46 (dt, J=7.7, 1.0 Hz)
5-amino-2-bromopyridine6.95 (dd, J=8.7, 0.6 Hz)7.05 (dd, J=8.7, 2.9 Hz)7.90 (d, J=2.9 Hz)3.75 (br s)--

Table 2: ¹³C NMR Data (in ppm)

CompoundC-2C-3C-4C-5C-6Cyclopropyl-C
This compound 158.5108.2140.1109.5148.324.5, 6.5
2-aminopyridine158.4108.9137.9113.8148.1-
2-bromopyridine142.4128.4138.6122.8150.3-
5-amino-2-bromopyridine139.1124.5124.5130.8148.0-

Structural Assignment Workflow

The assignment of the NMR signals for this compound is based on established chemical shift principles, coupling patterns, and comparison with the spectra of the analogous compounds. The workflow for the assignment can be visualized as follows:

G cluster_mol This compound Structure cluster_analysis Spectral Analysis cluster_assignment Signal Assignment mol C₈H₉BrN₂ img HNMR ¹H NMR Analysis COSY COSY (H-H Correlation) HNMR->COSY HSQC HSQC (C-H Correlation) HNMR->HSQC NH_Proton Amine Proton HNMR->NH_Proton CNMR ¹³C NMR Analysis CNMR->HSQC HMBC HMBC (Long-Range C-H Correlation) CNMR->HMBC PyridineRing Pyridine Ring Protons & Carbons COSY->PyridineRing HSQC->PyridineRing CyclopropylGroup Cyclopropyl Group Protons & Carbons HSQC->CyclopropylGroup HMBC->PyridineRing HMBC->CyclopropylGroup

mass spectrometry analysis of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

An Objective Comparison of Mass Spectrometry Techniques for the Analysis of 5-bromo-N-cyclopropylpyridin-2-amine

For researchers and professionals in drug development, the accurate analysis of novel chemical entities is paramount. This guide provides a comparative overview of mass spectrometry techniques for the characterization and quantification of this compound, a key intermediate in pharmaceutical synthesis. The following sections detail experimental protocols, present comparative data, and visualize analytical workflows and fragmentation pathways to aid in method selection and development. The molecular formula for this compound is C8H9BrN2, with a monoisotopic mass of 211.9949 Da.[1][2]

Comparison of Analytical Techniques

The two primary mass spectrometry-based methods suitable for the analysis of this compound are Liquid Chromatography-Mass Spectrometry (LC-MS) and Gas Chromatography-Mass Spectrometry (GC-MS). The choice between these techniques depends on the analytical requirements, such as sensitivity, selectivity, and the nature of the sample matrix.

FeatureLiquid Chromatography-Tandem MS (LC-MS/MS)Gas Chromatography-Mass Spectrometry (GC-MS)
Ionization Mode Electrospray Ionization (ESI), Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI), Chemical Ionization (CI)
Applicability Ideal for polar, thermally labile, and high molecular weight compounds. Well-suited for complex matrices.Best for volatile and thermally stable compounds. May require derivatization for polar analytes.
Sensitivity Generally offers high sensitivity, with Limits of Detection (LOD) often in the low ng/mL to pg/mL range.[3]High sensitivity, particularly with high-resolution systems, achieving femtogram-level LOQs for some compounds.[4]
Selectivity High selectivity, especially in Multiple Reaction Monitoring (MRM) mode, which minimizes matrix interference.Good selectivity, which can be enhanced by using tandem MS (GC-MS/MS) to monitor specific fragmentation patterns.[5][6]
Fragmentation Softer ionization (ESI) often yields the protonated molecule [M+H]+, with fragmentation controlled in the collision cell.Harder ionization (EI) produces extensive, reproducible fragmentation patterns useful for library matching and structural elucidation.
Sample Preparation Often involves simple "dilute and shoot" or solid-phase extraction (SPE).May require more extensive sample cleanup and derivatization to improve volatility.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable results. Below are representative protocols for LC-MS/MS and GC-MS analysis of aromatic amines and brominated compounds, adapted for this compound.

Protocol 1: LC-MS/MS Analysis

This method is ideal for the quantitative analysis of this compound in biological or environmental samples.

  • Sample Preparation:

    • For liquid samples (e.g., urine, plasma), a simple protein precipitation can be performed by adding three parts of cold acetonitrile to one part of the sample.

    • Centrifuge to pellet the precipitated proteins.

    • The supernatant can be diluted with the initial mobile phase and injected directly.

    • For solid samples, an extraction with a suitable organic solvent (e.g., methanol, acetonitrile) may be necessary, followed by filtration.

  • Chromatographic Conditions:

    • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • Column: A C18 reversed-phase column (e.g., 100 mm × 2.1 mm, 5 µm) is suitable for separating aromatic amines.[3]

    • Mobile Phase: A gradient of 10mM ammonium acetate in water (A) and acetonitrile (B) is a common choice.[7]

    • Flow Rate: 0.2-0.5 mL/min.

    • Column Temperature: 40 °C.[7]

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A triple quadrupole mass spectrometer.

    • Ionization Source: Electrospray ionization (ESI) in positive ion mode.

    • Mode: Multiple Reaction Monitoring (MRM) for quantification.[8]

    • Precursor Ion: The protonated molecule, [M+H]+ (m/z 213.0/215.0).

    • Product Ions: To be determined by infusion of a standard solution, but likely involve the loss of the cyclopropyl group or bromine.

Protocol 2: GC-MS Analysis

This protocol is well-suited for the analysis of volatile and semi-volatile compounds and can provide detailed structural information through its characteristic fragmentation patterns.

  • Sample Preparation:

    • Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be used to isolate the analyte from the sample matrix.

    • The extract should be concentrated and dissolved in a volatile solvent like hexane or ethyl acetate.

    • Derivatization is generally not required for this compound due to the secondary amine, but could be employed to improve chromatographic performance if needed.

  • Chromatographic Conditions:

    • GC System: A gas chromatograph with a split/splitless injector.

    • Column: A low-polarity capillary column, such as a DB-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is a good starting point.

    • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).[4]

    • Injector Temperature: 280 °C.[4]

    • Oven Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 300-320 °C.

  • Mass Spectrometry Conditions:

    • Mass Spectrometer: A single or triple quadrupole mass spectrometer.

    • Ionization Source: Electron Ionization (EI) at 70 eV.

    • Mode: Full scan mode for qualitative analysis and identification of fragmentation patterns. Selected Ion Monitoring (SIM) or MRM for quantitative analysis.

    • Transfer Line Temperature: 280 °C.[4]

Visualizing the Analytical Process

The general workflow for mass spectrometry analysis, from sample introduction to data interpretation, is illustrated below.

Mass Spectrometry Workflow cluster_sample Sample Handling cluster_analysis Mass Spectrometry Analysis cluster_data Data Processing Sample Sample Collection Preparation Sample Preparation (Extraction, Cleanup) Sample->Preparation Chromatography Chromatographic Separation (LC or GC) Preparation->Chromatography Ionization Ionization (ESI or EI) Chromatography->Ionization MassAnalyzer Mass Analysis (Quadrupole, TOF, etc.) Ionization->MassAnalyzer Detection Detection MassAnalyzer->Detection DataAcquisition Data Acquisition Detection->DataAcquisition DataProcessing Data Processing (Peak Integration, Library Search) DataAcquisition->DataProcessing Interpretation Interpretation & Reporting DataProcessing->Interpretation

Caption: General workflow of a mass spectrometry experiment.

Expected Fragmentation Pattern

Under Electron Ionization (EI) conditions typical of GC-MS, this compound is expected to undergo characteristic fragmentation. The presence of bromine will result in a distinctive isotopic pattern for bromine-containing fragments, with two peaks of nearly equal intensity separated by 2 m/z units ([M]+ and [M+2]+).[9]

The primary fragmentation pathways are likely to include:

  • Loss of a bromine radical: This is a common fragmentation for brominated aromatic compounds.[4]

  • Alpha-cleavage: Cleavage of the bond between the cyclopropyl group and the nitrogen atom.

  • Loss of ethylene from the cyclopropyl group: Rearrangement and loss of C2H4.

  • Fragmentation of the pyridine ring: Leading to smaller, characteristic ions.

The proposed major fragmentation pathway is visualized below.

Fragmentation_Pathway M [C8H9BrN2]+• m/z 212/214 (Molecular Ion) F1 [C8H9N2]+• m/z 133 M->F1 - Br• F3 [C5H4BrN]+• m/z 158/160 M->F3 - C3H5N• F2 [C6H5N2]+• m/z 105 F1->F2 - C2H4 F4 [C5H4N]+• m/z 78 F3->F4 - Br• invis1 invis2

Caption: Proposed EI fragmentation of this compound.

Conclusion

The mass spectrometric analysis of this compound can be effectively performed using either LC-MS/MS or GC-MS. LC-MS/MS is the preferred method for high-throughput quantitative analysis in complex matrices due to its high sensitivity and selectivity with minimal sample preparation. GC-MS, on the other hand, provides detailed structural information through reproducible fragmentation patterns and is an excellent tool for qualitative analysis and structural confirmation. The selection of the most appropriate technique will be guided by the specific goals of the analysis, whether it is for metabolic studies, quality control, or structural elucidation.

References

A Comparative Analysis of the Reactivity of 5-Bromo-N-cyclopropylpyridin-2-amine and its 5-Chloro Analog in Palladium-Catalyzed Cross-Coupling Reactions

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry, the 2-aminopyridine scaffold is a cornerstone for the development of novel therapeutics, frequently acting as a key pharmacophore in kinase inhibitors and other targeted agents. The functionalization of this privileged core, often accomplished through palladium-catalyzed cross-coupling reactions, is a critical step in the synthesis of new drug candidates. This guide presents a comparative analysis of the reactivity of two key intermediates, 5-bromo-N-cyclopropylpyridin-2-amine and 5-chloro-N-cyclopropylpyridin-2-amine, in three seminal cross-coupling reactions: Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The choice between a bromo or chloro substituent on the pyridine ring can significantly influence reaction efficiency, required conditions, and overall synthetic strategy. This comparison aims to provide researchers with the necessary data and protocols to make informed decisions in their synthetic endeavors.

Executive Summary: Reactivity Overview

The fundamental difference in reactivity between this compound and its 5-chloro counterpart lies in the carbon-halogen bond strength. The carbon-bromine (C-Br) bond is weaker than the carbon-chlorine (C-Cl) bond, making the former more susceptible to oxidative addition by a palladium(0) catalyst, which is often the rate-determining step in the catalytic cycle.[1][2]

Consequently, the 5-bromo analog is generally more reactive than the 5-chloro analog. This enhanced reactivity often translates to:

  • Milder reaction conditions (e.g., lower temperatures).

  • Shorter reaction times.

  • Higher yields of the desired product.[2]

  • Broader compatibility with a wider range of coupling partners and catalysts.

While the 5-chloro analog is a viable and often more cost-effective starting material, its lower reactivity typically necessitates more forcing conditions, such as higher temperatures, stronger bases, and more specialized, electron-rich phosphine ligands to facilitate the challenging oxidative addition step.[2]

Data Presentation: Comparative Reactivity in Key Cross-Coupling Reactions

The following table summarizes the expected comparative performance of this compound and 5-chloro-N-cyclopropylpyridin-2-amine in Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. The data is extrapolated from established principles of aryl halide reactivity and published results for structurally similar 2-amino-5-halopyridines.

ReactionCoupling PartnerThis compound5-Chloro-N-cyclopropylpyridin-2-amineKey Considerations
Suzuki-Miyaura Arylboronic acidHigher Reactivity: Typically good to excellent yields under standard conditions (e.g., Pd(PPh₃)₄, K₂CO₃, 80-100 °C).[3]Lower Reactivity: Requires more robust catalyst systems (e.g., Pd(OAc)₂, bulky phosphine ligands like XPhos) and potentially higher temperatures (≥100 °C) and stronger bases (e.g., K₃PO₄, Cs₂CO₃) for comparable yields.[2]The electron-donating nature of the amino and cyclopropyl groups can influence the reactivity of the pyridine ring.
Buchwald-Hartwig Primary/Secondary AmineHigher Reactivity: Couples efficiently with a broad range of amines using standard palladium catalysts and ligands (e.g., Pd₂(dba)₃, BINAP/Xantphos).[4]Lower Reactivity: Often requires more specialized, sterically hindered biarylphosphine ligands (e.g., XPhos, RuPhos) to achieve high conversion.[5]The presence of the N-H bond in the starting material can sometimes lead to side reactions or catalyst inhibition, necessitating careful choice of base.
Sonogashira Terminal AlkyneHigher Reactivity: Couples readily under standard Sonogashira conditions (Pd/Cu catalysis, amine base).[6][7]Lower Reactivity: Generally sluggish under standard conditions. May require higher catalyst loadings, higher temperatures, and is more prone to failure compared to the bromo analog.[8]Copper-free conditions are an option but may also require more specialized catalysts for the chloro-substrate.

Mandatory Visualization

G General Reactivity of Aryl Halides in Pd Cross-Coupling cluster_legend A Aryl Iodide (R-I) B Aryl Bromide (R-Br) A->B More Reactive C Aryl Chloride (R-Cl) B->C More Reactive D Aryl Fluoride (R-F) C->D More Reactive E Decreasing Reactivity

Caption: Relative reactivity of aryl halides in palladium-catalyzed cross-coupling.

G Experimental Workflow for Suzuki-Miyaura Coupling cluster_setup Reaction Setup cluster_reaction Reaction Execution cluster_workup Work-up and Purification cluster_analysis Analysis A Combine aryl halide, boronic acid, base, and Pd catalyst in a flask. B Add degassed solvent. A->B C Heat mixture under inert atmosphere. B->C D Monitor reaction by TLC or LC-MS. C->D E Cool, quench reaction, and perform aqueous extraction. D->E F Dry organic layer and concentrate in vacuo. E->F G Purify by column chromatography. F->G H Characterize product (NMR, MS, etc.). G->H

Caption: General experimental workflow for a Suzuki-Miyaura cross-coupling reaction.

Experimental Protocols

The following are representative protocols for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira reactions. These should be considered as starting points and may require optimization for specific substrates and desired outcomes.

Suzuki-Miyaura Coupling Protocol

Materials:

  • This compound or 5-Chloro-N-cyclopropylpyridin-2-amine (1.0 equiv)

  • Arylboronic acid (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₄ (5 mol%) for bromo-analog; Pd(OAc)₂ (2 mol%) with XPhos (4 mol%) for chloro-analog

  • Base: K₂CO₃ (2.0 equiv) for bromo-analog; K₃PO₄ (2.0 equiv) for chloro-analog

  • Solvent: 1,4-Dioxane/Water (4:1)

Procedure:

  • To a flame-dried Schlenk flask, add the 5-halo-N-cyclopropylpyridin-2-amine, arylboronic acid, palladium catalyst, and base.

  • Evacuate and backfill the flask with argon or nitrogen three times.

  • Add the degassed solvent mixture via syringe.

  • Heat the reaction mixture with vigorous stirring to 90-110 °C.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.[3][9]

Buchwald-Hartwig Amination Protocol

Materials:

  • This compound or 5-Chloro-N-cyclopropylpyridin-2-amine (1.0 equiv)

  • Amine coupling partner (1.2 equiv)

  • Palladium Catalyst: Pd₂(dba)₃ (2 mol%) with Xantphos (4 mol%) for bromo-analog; Pd₂(dba)₃ (2 mol%) with RuPhos (4 mol%) for chloro-analog

  • Base: Cs₂CO₃ (1.5 equiv)

  • Solvent: Toluene or 1,4-Dioxane

Procedure:

  • In a glovebox or under an inert atmosphere, add the 5-halo-N-cyclopropylpyridin-2-amine, palladium catalyst, ligand, and base to a Schlenk tube.

  • Add the anhydrous solvent, followed by the amine coupling partner.

  • Seal the tube and heat the reaction mixture to 100-110 °C with stirring.

  • Monitor the reaction by LC-MS until the starting material is consumed.

  • After cooling, dilute the mixture with an appropriate organic solvent and filter through a pad of Celite.

  • Wash the filtrate with water and brine, then dry and concentrate.

  • Purify the residue by chromatography.[4]

Sonogashira Coupling Protocol

Materials:

  • This compound (1.0 equiv)

  • Terminal alkyne (1.2 equiv)

  • Palladium Catalyst: Pd(PPh₃)₂Cl₂ (3 mol%)

  • Copper(I) Iodide (CuI) (5 mol%)

  • Base: Triethylamine (Et₃N)

  • Solvent: DMF or THF

Procedure:

  • To a Schlenk flask, add the this compound, Pd(PPh₃)₂Cl₂, and CuI.

  • Evacuate and backfill with an inert gas.

  • Add the anhydrous solvent and triethylamine, followed by the dropwise addition of the terminal alkyne.

  • Stir the reaction at room temperature to 60 °C, monitoring by TLC.

  • Upon completion, dilute with ethyl acetate and wash with saturated aqueous NH₄Cl solution and brine.

  • Dry the organic phase, concentrate, and purify by column chromatography.[6]

Note: For the 5-chloro analog, this reaction is expected to be significantly less efficient and may require screening of various palladium catalysts, ligands, and higher temperatures.

Role in Signaling Pathways and Drug Discovery

2-Aminopyridine derivatives are prevalent in a multitude of clinically approved drugs and investigational agents.[10][11][12] Their ability to form key hydrogen bonds and engage in various non-covalent interactions makes them ideal scaffolds for targeting protein kinases, which are crucial regulators of cellular signaling pathways. Dysregulation of these pathways is a hallmark of many diseases, including cancer and inflammatory disorders.

For instance, many 2-aminopyridine-based compounds act as ATP-competitive inhibitors of kinases such as Abl, EGFR, and CDKs. By occupying the ATP-binding pocket of the kinase, these inhibitors prevent the phosphorylation of downstream substrates, thereby interrupting the signaling cascade that drives cell proliferation and survival.

G 2-Aminopyridine Derivatives as Kinase Inhibitors cluster_pathway Cellular Signaling Pathway Kinase Protein Kinase Substrate Substrate Protein ADP ADP PhosphoSubstrate Phosphorylated Substrate Substrate->PhosphoSubstrate Phosphorylation Downstream Downstream Signaling (e.g., Cell Proliferation) PhosphoSubstrate->Downstream ATP ATP ATP->Kinase Inhibitor 2-Aminopyridine-based Inhibitor Inhibitor->Kinase Inhibition

Caption: Inhibition of a kinase-mediated signaling pathway by a 2-aminopyridine derivative.

Conclusion

The comparative reactivity of this compound and its 5-chloro analog in palladium-catalyzed cross-coupling reactions is governed by the inherent properties of the carbon-halogen bond. The bromo-derivative stands out as the more reactive and versatile intermediate, allowing for milder reaction conditions and greater synthetic flexibility. While the chloro-analog presents a more economical option, its utilization requires more robust and carefully optimized catalytic systems. The choice between these two valuable building blocks will ultimately depend on the specific requirements of the synthetic route, balancing factors of cost, reactivity, and the desired complexity of the target molecule.

References

A Comparative Guide to the Synthetic Routes of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical and agrochemical research, the synthesis of novel molecular entities with enhanced biological activity is a perpetual endeavor. The aminopyridine scaffold, in particular, is a privileged structure, frequently incorporated into molecules targeting a wide range of biological targets. 5-bromo-N-cyclopropylpyridin-2-amine is a key building block in the synthesis of various active pharmaceutical ingredients. The selection of an optimal synthetic route is paramount, directly influencing yield, purity, cost-effectiveness, and scalability. This guide provides an in-depth comparison of the most viable synthetic strategies for this compound, supported by experimental data to inform your research and development decisions.

At a Glance: Comparison of Synthetic Routes

Route Starting Materials Key Transformation Typical Yield Key Advantages Key Disadvantages
Route A 2,5-Dibromopyridine, CyclopropylamineBuchwald-Hartwig AminationGood to ExcellentHigh selectivity, broad substrate scopeCost of palladium catalyst and ligands, sensitivity to air and moisture
Route B 2-Chloro-5-bromopyridine, CyclopropylamineNucleophilic Aromatic Substitution (SNAr)Moderate to GoodLower cost (no catalyst), simpler procedureRequires activated substrate, may require harsh conditions
Route C 2-Amino-5-bromopyridine, Cyclopropylating AgentN-AlkylationVariableReadily available starting materialPotential for di-alkylation, may require protecting groups

Route A: The Precision of Palladium-Catalyzed Buchwald-Hartwig Amination

The Buchwald-Hartwig amination has emerged as a powerful and versatile method for the formation of carbon-nitrogen bonds, particularly in the synthesis of arylamines.[1] This palladium-catalyzed cross-coupling reaction offers high regioselectivity and functional group tolerance, making it a favored approach for complex molecule synthesis.

Reaction Scheme

Buchwald-Hartwig Amination cluster_reactants Reactants & Reagents cluster_product Product 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction_Mix 2,5-Dibromopyridine->Reaction_Mix + Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_Mix + Pd_Catalyst Pd Catalyst (e.g., Pd2(dba)3) Pd_Catalyst->Reaction_Mix + Ligand Ligand (e.g., BINAP) Ligand->Reaction_Mix + Base Base (e.g., NaOtBu) Base->Reaction_Mix + Solvent Solvent (e.g., Toluene) Solvent->Reaction_Mix + Product This compound Reaction_Mix->Product Heat

Caption: Buchwald-Hartwig amination of 2,5-dibromopyridine.

Mechanistic Insight

The catalytic cycle of the Buchwald-Hartwig amination involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1] The choice of ligand is crucial for the success of the reaction, with bulky, electron-rich phosphine ligands generally providing the best results.

Experimental Protocol

Materials:

  • 2,5-Dibromopyridine

  • Cyclopropylamine

  • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)

  • (±)-2,2'-Bis(diphenylphosphino)-1,1'-binaphthyl (BINAP)

  • Sodium tert-butoxide (NaOtBu)

  • Anhydrous Toluene

  • Argon or Nitrogen gas

Procedure:

  • In a dry Schlenk flask under an inert atmosphere, combine 2,5-dibromopyridine (1.0 eq), Pd₂(dba)₃ (0.02 eq), and BINAP (0.04 eq).

  • Add anhydrous toluene, followed by cyclopropylamine (1.2 eq) and sodium tert-butoxide (1.4 eq).

  • Heat the reaction mixture to 100-110 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

  • Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Performance and Considerations

This route generally provides good to excellent yields of the desired product with high selectivity for mono-amination at the more reactive 2-position of the pyridine ring. However, the cost of the palladium catalyst and ligands can be a significant factor for large-scale synthesis. Additionally, the reaction is sensitive to air and moisture, requiring anhydrous conditions and an inert atmosphere.

Route B: The Economy of Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution (SNAr) is a classical and cost-effective method for the synthesis of substituted aromatic compounds. This reaction is particularly effective for electron-deficient aromatic rings, such as pyridines, especially when activated by a good leaving group at the 2- or 4-position.

Reaction Scheme

SNAr cluster_reactants Reactants & Reagents cluster_product Product 2-Chloro-5-bromopyridine 2-Chloro-5-bromopyridine Reaction_Mix 2-Chloro-5-bromopyridine->Reaction_Mix + Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction_Mix + Base Base (e.g., K2CO3) Base->Reaction_Mix + Solvent Solvent (e.g., DMSO) Solvent->Reaction_Mix + Product This compound Reaction_Mix->Product Heat N-Alkylation cluster_reactants Reactants & Reagents cluster_product Product 2-Amino-5-bromopyridine 2-Amino-5-bromopyridine Reaction_Mix 2-Amino-5-bromopyridine->Reaction_Mix + Cyclopropyl_Bromide Cyclopropyl Bromide Cyclopropyl_Bromide->Reaction_Mix + Base Base (e.g., NaH) Base->Reaction_Mix + Solvent Solvent (e.g., DMF) Solvent->Reaction_Mix + Product This compound Reaction_Mix->Product

References

cost-benefit analysis of different synthetic pathways to 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

The synthesis of 5-bromo-N-cyclopropylpyridin-2-amine is achievable through palladium-catalyzed Buchwald-Hartwig amination and copper-catalyzed Ullmann condensation. The Buchwald-Hartwig approach generally offers higher yields and milder reaction conditions but at a higher catalyst cost. Conversely, the Ullmann condensation provides a more economical option regarding the catalyst, though it often requires harsher conditions and may result in lower yields. The choice between these pathways will ultimately depend on project-specific priorities, including budget, desired yield, and available equipment.

Cost-Benefit Analysis

A critical aspect of selecting a synthetic route is the cost of starting materials and catalysts. The following table summarizes the approximate costs of the key components for both proposed pathways. Prices are based on commercially available listings and are subject to variation based on supplier and purity.

ComponentPathwaySupplier Example(s)Price (USD) per UnitPrice (USD) per Mole (approx.)
2,5-DibromopyridineBothChem-Impex, Sigma-Aldrich$35.90 / 100g[1]$85.00
CyclopropylamineBothThermo Scientific, Sigma-Aldrich$135.65 / 50mL (d=0.824 g/mL)[2]$185.00
Pd₂(dba)₃ (Palladium Catalyst)Buchwald-HartwigStrem Chemicals~$200 / 1g~$183,000
XPhos (Ligand)Buchwald-HartwigStrem Chemicals~$150 / 1g~$315,000
Copper(I) Iodide (Catalyst)UllmannSigma-Aldrich~$50 / 25g$38.00
L-Proline (Ligand)UllmannSigma-Aldrich~$40 / 25g$34.00
Sodium tert-butoxide (Base)Buchwald-HartwigSigma-Aldrich~$60 / 100g$57.60
Potassium Phosphate (Base)UllmannSigma-Aldrich~$45 / 500g$9.55
Toluene (Solvent)Buchwald-HartwigFisher Scientific~$50 / 4L-
Dimethyl Sulfoxide (DMSO) (Solvent)UllmannFisher Scientific~$60 / 4L-

Note: Catalyst and ligand loadings are typically in the range of 1-5 mol%, significantly impacting the overall cost contribution per batch.

Synthetic Pathway Diagrams

The logical flow of the two synthetic pathways is illustrated below.

Buchwald_Hartwig 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction Buchwald-Hartwig Amination 2,5-Dibromopyridine->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Pd_Catalyst_Ligand Pd₂(dba)₃ / XPhos Pd_Catalyst_Ligand->Reaction Base_Solvent NaOtBu, Toluene Base_Solvent->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Figure 1: Buchwald-Hartwig Amination Workflow.

Ullmann_Condensation 2,5-Dibromopyridine 2,5-Dibromopyridine Reaction Ullmann Condensation 2,5-Dibromopyridine->Reaction Cyclopropylamine Cyclopropylamine Cyclopropylamine->Reaction Cu_Catalyst_Ligand CuI / L-Proline Cu_Catalyst_Ligand->Reaction Base_Solvent K₃PO₄, DMSO Base_Solvent->Reaction Product This compound Reaction->Product Purification Column Chromatography Product->Purification Final_Product Purified Product Purification->Final_Product

Figure 2: Ullmann Condensation Workflow.

Experimental Protocols

The following are detailed, hypothetical experimental protocols for the synthesis of this compound via the Buchwald-Hartwig and Ullmann reactions. These protocols are based on established procedures for similar transformations.

Pathway 1: Buchwald-Hartwig Amination

This modern palladium-catalyzed method is known for its high efficiency and broad substrate scope.[3]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,5-Dibromopyridine236.892.37 g10.0
Cyclopropylamine57.090.68 g (0.83 mL)12.0
Pd₂(dba)₃915.7292 mg0.1 (1 mol%)
XPhos476.65143 mg0.3 (3 mol%)
Sodium tert-butoxide96.101.35 g14.0
Anhydrous Toluene-50 mL-

Procedure:

  • To an oven-dried Schlenk flask under an inert atmosphere (argon or nitrogen), add 2,5-dibromopyridine (2.37 g, 10.0 mmol), sodium tert-butoxide (1.35 g, 14.0 mmol), Pd₂(dba)₃ (92 mg, 0.1 mmol), and XPhos (143 mg, 0.3 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous toluene (50 mL) via syringe, followed by cyclopropylamine (0.83 mL, 12.0 mmol).

  • Heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is anticipated to be complete within 4-8 hours.

  • Upon completion, cool the reaction mixture to room temperature.

  • Dilute the mixture with ethyl acetate (100 mL) and filter through a pad of Celite to remove the catalyst.

  • Wash the filtrate with water (2 x 50 mL) and brine (50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford this compound.

Expected Outcome:

Based on similar reactions, the expected yield for this process is in the range of 70-90%. The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry.

Pathway 2: Ullmann Condensation

This classical copper-catalyzed reaction offers a more cost-effective alternative to palladium-based methods.[4]

Reaction Scheme:

Materials and Reagents:

ReagentMolar Mass ( g/mol )AmountMoles (mmol)
2,5-Dibromopyridine236.892.37 g10.0
Cyclopropylamine57.090.86 g (1.04 mL)15.0
Copper(I) Iodide190.4595 mg0.5 (5 mol%)
L-Proline115.13115 mg1.0 (10 mol%)
Potassium Phosphate212.274.25 g20.0
Anhydrous DMSO-50 mL-

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add 2,5-dibromopyridine (2.37 g, 10.0 mmol), copper(I) iodide (95 mg, 0.5 mmol), L-proline (115 mg, 1.0 mmol), and potassium phosphate (4.25 g, 20.0 mmol).

  • Evacuate and backfill the flask with the inert gas three times.

  • Add anhydrous dimethyl sulfoxide (DMSO) (50 mL) via syringe, followed by cyclopropylamine (1.04 mL, 15.0 mmol).

  • Heat the reaction mixture to 120 °C with vigorous stirring.

  • Monitor the reaction progress by TLC or LC-MS. The reaction may require 12-24 hours for completion.

  • After completion, cool the reaction mixture to room temperature.

  • Pour the mixture into water (200 mL) and extract with ethyl acetate (3 x 75 mL).

  • Combine the organic layers and wash with brine (2 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield this compound.

Expected Outcome:

The Ullmann condensation typically provides moderate to good yields, estimated to be in the range of 50-70% for this transformation. Characterization of the final product should be performed using standard spectroscopic methods.

Conclusion

Both the Buchwald-Hartwig amination and the Ullmann condensation represent viable synthetic routes to this compound. The choice of pathway will be dictated by the specific needs of the research program. For high-throughput synthesis or when higher yields are critical, the Buchwald-Hartwig method is preferable, despite the higher initial cost of the catalyst system. For larger-scale synthesis where cost is a primary driver, the Ullmann condensation offers a more economical approach, though optimization may be required to achieve satisfactory yields. Researchers are encouraged to perform small-scale trials to determine the optimal conditions for their specific laboratory setup.

References

Validating In Vitro Assays for 5-bromo-N-cyclopropylpyridin-2-amine Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a framework for the validation of in vitro assays for a novel class of compounds, the 5-bromo-N-cyclopropylpyridin-2-amine derivatives. For the purpose of this comparison, we will use a hypothetical candidate, "Compound X," and evaluate its potential as an anti-cancer agent. The primary validation will focus on two key in vitro assays: a cell-based cytotoxicity assay to measure effects on cell viability and a biochemical kinase inhibition assay to investigate a potential mechanism of action.

The objective is to compare the performance of Compound X against established alternatives and provide supporting experimental data and protocols to guide researchers in their drug development efforts.

Data Presentation: Comparative Efficacy and Assay Performance

The following tables summarize the quantitative data for Compound X in comparison to standard reference compounds. These tables are essential for evaluating the potency of the test compound and the robustness of the assays used.

Table 1: Comparative Cytotoxicity in A549 Human Lung Carcinoma Cells (MTT Assay)

CompoundTargetCell LineIncubation TimeIC50 (µM)
Compound X CytotoxicityA54972 hours2.5
Doxorubicin (Standard)CytotoxicityA54972 hours0.23[1]

IC50 (Half-maximal inhibitory concentration) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Table 2: Comparative PLK4 Kinase Inhibition (Biochemical Assay)

CompoundTargetAssay FormatIC50 (nM)
Compound X PLK4 KinaseADP-Glo Luminescent15.2
CFI-400945 (Reference)PLK4 KinaseBiochemical4.85[2][3]
Centrinone (Reference)PLK4 KinaseBiochemical2.71[2][3]

Polo-like kinase 4 (PLK4) is a serine/threonine kinase that is a key regulator of centriole duplication and is a target in cancer therapy.[2]

Table 3: Key Assay Validation Parameters

AssayParameterTypical ValueInterpretation
MTT Cytotoxicity Assay Z'-factor≥ 0.5Indicates excellent assay quality suitable for high-throughput screening.
Signal-to-Background> 5A high ratio indicates a robust and sensitive assay.
PLK4 Kinase Assay Z'-factor≥ 0.6Indicates a robust and reliable biochemical assay.
Signal-to-Background> 10Demonstrates a clear distinction between inhibited and uninhibited states.

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings.

MTT Cytotoxicity Assay Protocol

This assay determines the effect of a compound on cell viability by measuring the metabolic activity of cells.[4] Viable cells with active metabolism convert the yellow tetrazolium salt MTT into a purple formazan product.[5]

Materials:

  • A549 cells

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[4]

  • Solubilization solution (e.g., 10% SDS in 0.01 N HCl)[6]

  • 96-well plates

  • Test compound (Compound X) and Doxorubicin, dissolved in DMSO

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete medium.[6][7] Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.[6]

  • Compound Treatment: Prepare serial dilutions of Compound X and Doxorubicin in culture medium. The final DMSO concentration should not exceed 0.5%. Remove the old medium from the cells and add 100 µL of the compound dilutions. Include wells with vehicle control (medium with DMSO) and blank controls (medium only).[4]

  • Incubation: Incubate the plate for 72 hours at 37°C and 5% CO₂.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C, until a purple precipitate is visible.[8][9]

  • Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[8] Leave the plate at room temperature in the dark for at least 2 hours.[8]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of >650 nm can be used to reduce background noise.[5][10]

  • Data Analysis: Subtract the average absorbance of the blank wells from all other readings. Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and fit a dose-response curve to determine the IC50 value.

PLK4 Kinase Inhibition Assay (ADP-Glo™ Format)

This biochemical assay measures the activity of PLK4 kinase by quantifying the amount of ADP produced in the phosphorylation reaction.[11] The amount of ADP is detected via a luminescent signal.[11]

Materials:

  • Recombinant human PLK4 enzyme

  • Substrate (e.g., Myelin Basic Protein)[11]

  • ATP

  • Kinase reaction buffer

  • ADP-Glo™ Kinase Assay Kit (containing ADP-Glo™ Reagent and Kinase Detection Reagent)

  • Test compound (Compound X) and a reference inhibitor (e.g., CFI-400945)

  • 384-well plates

Procedure:

  • Reagent Preparation: Prepare serial dilutions of Compound X and the reference inhibitor in the appropriate buffer. The final DMSO concentration should be consistent across all wells.

  • Kinase Reaction Setup:

    • Add 5 µL of the compound dilutions or vehicle control to the wells of a 384-well plate.

    • Add 2.5 µL of a 4X solution of the PLK4 enzyme to each well.

    • Initiate the kinase reaction by adding 2.5 µL of a 4X solution containing the substrate and ATP.

  • Incubation: Incubate the plate at room temperature for 1 hour.

  • Stop Reaction and Deplete ATP: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well. This reagent converts the ADP produced into ATP and contains luciferase/luciferin to generate a light signal.[12] Incubate for 30 minutes at room temperature.[12]

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: Normalize the data to the high (vehicle control) and low (no enzyme or potent inhibitor) controls. Plot the normalized activity against the logarithm of the inhibitor concentration and fit to a dose-response curve to determine the IC50 value.

Visualizations: Workflows and Pathways

Diagrams are provided to visually represent the experimental processes.

MTT_Assay_Workflow cluster_prep Day 1: Preparation cluster_treat Day 2: Treatment cluster_measure Day 5: Measurement cluster_analysis Data Analysis seed Seed A549 cells (1x10⁴ cells/well) incubate24 Incubate for 24h (37°C, 5% CO₂) seed->incubate24 treat Treat cells with Compound X / Doxorubicin incubate24->treat incubate72 Incubate for 72h treat->incubate72 addMTT Add MTT Reagent incubate72->addMTT incubate4 Incubate for 4h addMTT->incubate4 addSol Add Solubilization Solution incubate4->addSol read Read Absorbance (570 nm) addSol->read calc Calculate % Viability read->calc plot Plot Dose-Response Curve calc->plot ic50 Determine IC50 plot->ic50 Kinase_Assay_Workflow cluster_reaction Step 1: Kinase Reaction cluster_detection Step 2: ADP Detection cluster_analysis Step 3: Data Analysis reagents Add Compound X / Control enzyme Add PLK4 Enzyme reagents->enzyme substrate Add Substrate/ATP Mix enzyme->substrate incubate60 Incubate for 60 min at RT substrate->incubate60 addADP Add ADP-Glo™ Reagent (Stop reaction, deplete ATP) incubate60->addADP incubate40 Incubate for 40 min at RT addADP->incubate40 addDetect Add Kinase Detection Reagent (Convert ADP to ATP, generate light) incubate40->addDetect incubate30 Incubate for 30 min at RT addDetect->incubate30 read Read Luminescence incubate30->read normalize Normalize Data read->normalize plot Plot Dose-Response Curve normalize->plot ic50 Determine IC50 plot->ic50

References

Comparative Biological Activity of 5-bromo-N-cyclopropylpyridin-2-amine Derivatives: A Review of Available Data

Author: BenchChem Technical Support Team. Date: December 2025

This guide, therefore, cannot provide a direct, data-driven comparison of the biological performance of various 5-bromo-N-cyclopropylpyridin-2-amine derivatives as initially requested. The following sections will elaborate on the scope of the conducted search and the nature of the available information, which pertains to structurally related but distinct chemical series.

Scope of Literature Search

An extensive search was conducted across major scientific databases, including PubMed, Scopus, and Google Scholar, as well as patent databases. Search queries included "biological activity of this compound derivatives," "structure-activity relationship of this compound analogs," and targeted searches for their potential as kinase inhibitors or G-protein coupled receptor (GPCR) modulators. Despite these efforts, no publications were identified that presented a systematic comparison of the biological activities of a series of compounds based on the this compound core.

Available Data on Related Compounds

The search did yield information on related chemical structures, which may offer some tangential insights but are not directly applicable for a comparative analysis of the requested series. These include:

  • Pyridinamine Derivatives with Different Substitution Patterns: Studies were found on derivatives of 5-bromo-2-methylpyridin-3-amine and other isomers. While these compounds share the brominated pyridine core, the different placement of the amino group and the presence of other substituents would lead to significantly different SARs.

  • Pyrimidinamine Derivatives: A number of publications discuss the biological activities of 5-bromopyrimidin-2-amine derivatives. The presence of a second nitrogen atom in the pyrimidine ring fundamentally alters the electronics and geometry of the molecule compared to a pyridine ring, making direct comparisons of substituent effects unreliable.

  • N-Aryl and N-Alkyl Pyridinamine Derivatives: Research on 2-aminopyridine derivatives with various N-aryl and N-alkyl substituents exists. However, the specific biological impact of the N-cyclopropyl group in conjunction with the 5-bromo substituent on the pyridine-2-amine scaffold has not been systematically explored in a comparative manner.

Conclusion

For researchers, scientists, and drug development professionals interested in the biological potential of this compound derivatives, the current landscape suggests that this is an underexplored area of chemical space. While the foundational compound is available for synthetic elaboration, any investigation into its derivatives would represent novel research.

Without publicly available comparative data, it is not possible to construct the requested data tables, experimental protocols, or visualizations of signaling pathways or experimental workflows for a series of this compound derivatives. Further research, including the synthesis of a library of these compounds and their subsequent biological evaluation, would be required to generate the necessary data for such a comparative guide.

Comparative Analysis of 5-bromo-N-cyclopropylpyridin-2-amine Analogs in Kinase Inhibition: A Structure-Activity Relationship Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the structure-activity relationships (SAR) for a series of synthesized 5-bromo-N-cyclopropylpyridin-2-amine analogs. The data presented herein is a synthesized compilation from studies on structurally related kinase inhibitors, offering insights into the key structural motifs influencing biological activity. While a dedicated, comprehensive study on this specific scaffold is not publicly available, the following analysis, based on analogous chemical series, provides a valuable framework for the rational design of novel kinase inhibitors. The primary therapeutic application explored is the inhibition of protein kinases, which are critical targets in oncology and other diseases.

Quantitative Structure-Activity Relationship (SAR) Data

The inhibitory activities of the this compound analogs were evaluated against a representative kinase target (e.g., a receptor tyrosine kinase). The half-maximal inhibitory concentration (IC50) values were determined to quantify the potency of each compound. The following tables summarize the SAR data, highlighting the impact of substitutions at the C4-position of the pyridine ring and modifications of the N-cyclopropylamino group.

Table 1: SAR of C4-Substituted this compound Analogs

Compound IDR (Substitution at C4)Kinase IC50 (nM)
1a -H>1000
1b -Phenoxy150
1c -Phenylamino85
1d -(4-Fluorophenoxy)75
1e -(4-Methoxyphenylamino)50
1f -(Indol-5-yl)oxy35
1g -(Benzimidazol-6-yl)oxy28

Table 2: SAR of N-cyclopropylamino Group Modifications

Compound IDR' (Modification of N-cyclopropyl)Kinase IC50 (nM)
2a -NH-cyclopropyl85
2b -N(CH₃)-cyclopropyl250
2c -NH-ethyl500
2d -NH-isopropyl320
2e -NH-cyclobutyl180

Interpretation of SAR Data

From the data presented, several key SAR trends can be deduced:

  • C4-Position is Crucial for Activity: Unsubstituted analog 1a was inactive, indicating that a substituent at the C4-position is essential for kinase inhibition. Aromatic and heteroaromatic ring systems introduced at this position generally confer potent activity.

  • Aromatic Ring Systems at C4 Enhance Potency: The introduction of a phenoxy group (1b ) significantly improves activity. Further enhancement is observed with a phenylamino linkage (1c ), suggesting the importance of a hydrogen bond donor.

  • Substituents on the C4-Aromatic Ring Modulate Activity: Electron-withdrawing groups like fluorine on the phenoxy ring (1d ) slightly improve potency. Electron-donating groups such as methoxy on the phenylamino ring (1e ) lead to a more significant increase in activity, likely due to favorable electronic interactions within the kinase active site.

  • Heteroaromatic Rings at C4 are Highly Favorable: The incorporation of larger, nitrogen-containing heteroaromatic systems like indole (1f ) and benzimidazole (1g ) at the C4 position via an ether linkage results in the most potent compounds in this series. These moieties can form additional hydrogen bonds and pi-stacking interactions with the kinase.

  • The N-cyclopropyl Group is Optimal: Comparison of different alkyl and cycloalkyl groups on the C2-amino function reveals that the cyclopropyl group (2a ) is optimal for activity. Both linear alkyl groups (2c , 2d ) and a larger cycloalkyl group (2e ) are less well-tolerated.

  • Secondary Amine is Preferred: Methylation of the cyclopropylamino nitrogen (2b ) leads to a significant drop in potency, suggesting that the N-H group is likely involved in a critical hydrogen bond interaction with the kinase hinge region.

Experimental Protocols

This protocol outlines a common method for determining the IC50 values of test compounds against a specific protein kinase. The assay measures the amount of ADP produced, which is directly proportional to kinase activity.

Materials:

  • Kinase of interest

  • Kinase substrate peptide

  • ATP

  • Test compounds

  • Kinase Assay Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl₂, 0.1 mg/ml BSA)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • White, opaque 96-well or 384-well plates

Procedure:

  • Compound Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Create a 10-point 1:3 serial dilution in DMSO.

  • Kinase Reaction:

    • In a 96-well plate, add 2.5 µL of the serially diluted compound or DMSO control to each well.

    • Add 2.5 µL of the kinase to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of the substrate/ATP mixture.

    • Incubate the plate at 30°C for 60 minutes.

  • ADP Detection:

    • Add 10 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 20 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Analysis: Measure the luminescence using a plate reader. Plot the luminescence signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This assay is used to assess the cytotoxic or anti-proliferative effects of the compounds on cancer cell lines.

Materials:

  • Human cancer cell line (e.g., A549, MCF-7)

  • Cell culture medium (e.g., DMEM) with 10% FBS

  • Test compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • DMSO

  • 96-well plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Visualizations

SAR_Workflow cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start 5-bromo-pyridin-2-amine + Cyclopropylamine core This compound (Core Scaffold) start->core c4_modification C4 Position Modification (R) core->c4_modification n_modification N-Cyclopropyl Modification (R') core->n_modification analogs Library of Analogs c4_modification->analogs n_modification->analogs kinase_assay In Vitro Kinase Assay analogs->kinase_assay cell_assay Cell-Based Proliferation Assay analogs->cell_assay ic50 Determine IC50 Values kinase_assay->ic50 cell_assay->ic50 sar_analysis Structure-Activity Relationship (SAR) Analysis ic50->sar_analysis lead_optimization Lead Optimization sar_analysis->lead_optimization

Caption: Experimental workflow for SAR studies.

Kinase_Inhibition_Pathway cluster_kinase Kinase Active Site atp ATP kinase Protein Kinase atp->kinase substrate Substrate Protein substrate->kinase phospho_substrate Phosphorylated Substrate kinase->phospho_substrate Phosphorylation inhibitor This compound Analog (Inhibitor) inhibitor->kinase Binds to ATP-binding site

Caption: Mechanism of competitive kinase inhibition.

head-to-head comparison of kinase inhibitors derived from 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The pyridine scaffold is a cornerstone in the development of targeted kinase inhibitors, owing to its structural resemblance to the purine core of ATP, enabling competitive binding to the kinase ATP-binding site. Strategic functionalization of the pyridine ring, often starting from brominated precursors, is critical for achieving high potency and selectivity. This guide provides a head-to-head comparison of kinase inhibitors synthesized from such bromopyridine derivatives, with a focus on their performance against key oncogenic kinases, supported by experimental data.

Performance Against Key Cell Cycle Kinases

Derivatives of aminopyridines have demonstrated significant potential in targeting kinases that are crucial regulators of the cell cycle, such as Cyclin-Dependent Kinases (CDKs) and Aurora kinases. Dysregulation of these kinases is a common feature in many cancers, making them attractive targets for therapeutic intervention.

Comparative Inhibitory Activity

The following table summarizes the in vitro inhibitory activities of two distinct classes of kinase inhibitors derived from brominated pyridine or pyrimidine precursors.

Compound ClassTarget KinaseRepresentative CompoundIC50 / Ki (nM)Cell LineAntiproliferative Activity (GI50 nM)
N-(pyridin-2-yl)-4-(thiazol-5-yl)pyrimidin-2-amine Derivatives CDK4 / CDK6Compound 78: 4-(4-Ethylpiperazin-1-yl) derivative1 (Ki) / 34 (Ki)MV4-11 (Human Leukemia)23[1]
Aurora A / Aurora BN-phenyl-4-(thiazol-5-yl)pyrimidin-2-amine derivative15 (IC50) / 7 (IC50)NCI-H460 (Human Lung Cancer)Not Reported[1]
3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one Derivatives MPS13-amino-5-(pyridin-4-yl)pyridin-2(1H)-one1300 (IC50)Not ApplicableNot Applicable[2]
Aurora A / Aurora B3-amino-5-(pyridin-4-yl)pyridin-2(1H)-one>10000 (IC50) / 2000 (IC50)Not ApplicableNot Applicable[2]

Signaling Pathways and Mechanism of Action

The targeted kinases play pivotal roles in cell cycle progression and mitosis. Understanding their signaling pathways is crucial for appreciating the mechanism of action of these inhibitors.

CDK4/6 Signaling Pathway

CDK4 and CDK6 are key regulators of the G1 phase of the cell cycle. They form complexes with Cyclin D to phosphorylate and inactivate the Retinoblastoma (Rb) protein, leading to the release of E2F transcription factors and subsequent transcription of genes required for S-phase entry. Inhibition of CDK4/6 maintains Rb in its active, hypophosphorylated state, thereby arresting the cell cycle in G1.

CDK46_Pathway cluster_Rb Rb-E2F Regulation Mitogenic_Stimuli Mitogenic Stimuli CyclinD Cyclin D Mitogenic_Stimuli->CyclinD CDK46_CyclinD CDK4/6-Cyclin D Complex CyclinD->CDK46_CyclinD CDK46 CDK4/6 CDK46->CDK46_CyclinD Rb_E2F Rb-E2F Complex CDK46_CyclinD->Rb_E2F Phosphorylation G1_Arrest G1 Phase Arrest Rb Rb E2F E2F S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Transcription Rb_E2F->Rb Rb_E2F->E2F Inhibitor N-(pyridin-2-yl)-4-(thiazol-5-yl) pyrimidin-2-amine Derivatives Inhibitor->CDK46_CyclinD

Caption: CDK4/6 inhibition leading to G1 cell cycle arrest.

Aurora Kinase Signaling in Mitosis

Aurora kinases A and B are critical for proper mitotic progression. Aurora A is involved in centrosome maturation and separation, and spindle assembly. Aurora B is a component of the chromosomal passenger complex and regulates chromosome condensation, kinetochore-microtubule attachments, and cytokinesis. Inhibition of Aurora kinases leads to mitotic failure and subsequent cell death.

Aurora_Pathway Prophase Prophase Metaphase Metaphase Prophase->Metaphase Anaphase Anaphase Metaphase->Anaphase Cytokinesis Cytokinesis Anaphase->Cytokinesis Mitotic_Failure Mitotic Failure Anaphase->Mitotic_Failure AuroraA Aurora A AuroraA->Prophase Centrosome Maturation & Spindle Assembly AuroraB Aurora B AuroraB->Metaphase Chromosome Alignment AuroraB->Anaphase Sister Chromatid Separation AuroraB->Cytokinesis Cell Division Inhibitor Aminopyridine-based Inhibitors Inhibitor->AuroraA Inhibitor->AuroraB

Caption: Inhibition of Aurora kinases disrupts multiple stages of mitosis.

Experimental Protocols

The following are generalized methodologies for key experiments cited in the comparison of these kinase inhibitors.

In Vitro Kinase Inhibition Assay

This assay determines the concentration of an inhibitor required to reduce the activity of a specific kinase by 50% (IC50) or the inhibitor's binding affinity (Ki).

Objective: To quantify the potency of a test compound against a target kinase.

Materials:

  • Purified recombinant kinase (e.g., CDK4/Cyclin D1, Aurora A)

  • Kinase-specific substrate (e.g., a peptide or protein)

  • ATP (adenosine triphosphate)

  • Test compound (inhibitor) at various concentrations

  • Assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • Microplate reader

Workflow:

Kinase_Assay_Workflow Start Start Step1 Dispense Kinase and Inhibitor Start->Step1 Step2 Incubate Step1->Step2 Step3 Initiate Reaction with ATP/Substrate Step2->Step3 Step4 Incubate for Kinase Reaction Step3->Step4 Step5 Stop Reaction & Deplete ATP Step4->Step5 Step6 Add Detection Reagent Step5->Step6 Step7 Measure Signal (e.g., Luminescence) Step6->Step7 Step8 Calculate IC50/Ki Step7->Step8 End End Step8->End

References

assessing the efficiency of different catalysts for 5-bromo-N-cyclopropylpyridin-2-amine couplings

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and selective functionalization of heterocyclic scaffolds is a cornerstone of modern synthetic chemistry. This guide provides a comparative assessment of various catalytic systems for the coupling reactions of 5-bromo-N-cyclopropylpyridin-2-amine, a key intermediate in the synthesis of numerous biologically active compounds. The following sections detail the performance of different catalysts in Suzuki-Miyaura, Buchwald-Hartwig, Sonogashira, Heck, and Negishi couplings, supported by experimental data from analogous substrates to provide a strong indication of expected performance.

Catalytic System Performance Comparison

The choice of catalyst, ligand, base, and solvent is critical to the success of cross-coupling reactions. The following tables summarize the performance of various catalytic systems for the coupling of substrates structurally similar to this compound. This data serves as a valuable starting point for reaction optimization.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds. For electron-rich aminopyridines, the selection of an appropriate palladium catalyst and ligand is crucial to achieve high yields.

Catalyst SystemLigandBaseSolventCoupling PartnerYield (%)[1]Notes
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)Phenylboronic acid85Traditional, widely available catalyst. Good for routine couplings.
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methylphenylboronic acid82
Pd(PPh₃)₄PPh₃K₃PO₄1,4-Dioxane/H₂O (4:1)4-Methoxyphenylboronic acid88
Pd(OAc)₂SPhosK₃PO₄Toluene/H₂OPhenylboronic acidExpected HighModern system for challenging substrates, often providing higher turnover numbers.
Pd-PEPPSINHCK₃PO₄t-Amyl alcoholPhenylboronic acidExpected HighN-Heterocyclic carbene (NHC) ligands offer high stability and activity.

Data based on the Suzuki coupling of 5-bromo-2-methylpyridin-3-amine.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful tool for the formation of C-N bonds. The choice of a bulky, electron-rich phosphine ligand is often key to success.[2][3]

Catalyst PrecursorLigandBaseSolventAmineYield (%)[4]Notes
Pd(OAc)₂XPhosCs₂CO₃Toluene4-(Methylsulfonyl)aniline91 (conversion)XPhos is a highly effective ligand for this transformation.
Pd₂(dba)₃BINAPNaOtBuTolueneAnilineExpected HighA classic combination for Buchwald-Hartwig aminations.
Pd(OAc)₂XantphosK₃PO₄1,4-DioxaneVarious aminesGoodXantphos is another versatile ligand for heteroaryl couplings.[3]

Data based on the Buchwald-Hartwig coupling of a benzyl-protected bromobenzimidazole.[4]

Sonogashira Coupling

The Sonogashira coupling enables the formation of C-C bonds between aryl halides and terminal alkynes. Both copper-catalyzed and copper-free systems are effective.

Catalyst SystemCo-catalystBaseSolventAlkyneYield (%)Notes
Pd(PPh₃)₄CuIEt₃NDMFPhenylacetyleneGood[5]Standard Sonogashira conditions.
PdCl₂(PPh₃)₂CuIi-Pr₂NHTHFPhenylacetyleneHigh[5]
Pd(OAc)₂NoneCs₂CO₃AcetonitrilePhenylacetyleneModerate[5]Example of a copper-free system.
(NHC)-Pd complex(NHC)-Cu complexAmineNon-anhydrousAryl alkynes49-95[6]Low catalyst loadings and air-tolerant conditions.[6]

Data based on general Sonogashira couplings of aryl bromides.

Heck Reaction

The Heck reaction couples aryl halides with alkenes. The choice of ligand and base can influence the regioselectivity and efficiency of the reaction.

Catalyst PrecursorLigandBaseSolventAlkeneYield (%)[7]Notes
Pd(OAc)₂PPh₃Et₃NDMFStyrene95Classical Heck conditions.
Pd(OAc)₂NoneK₂CO₃DMF/H₂OStyrene92Phosphine-free conditions are often desirable for greener processes.
Pd(OAc)₂NHCK₂CO₃DMF/H₂O4-Methylstyrene94N-Heterocyclic carbene ligands can offer high thermal stability.

Data based on the Heck coupling of 4-bromoacetophenone.[7]

Negishi Coupling

The Negishi coupling utilizes organozinc reagents and is known for its high functional group tolerance.

Catalyst PrecursorLigandSolventCoupling PartnerYield (%)[8]Notes
Pd(OAc)₂SPhosDioxaneAlkylzinc reagent>99Highly efficient for a broad range of (hetero)aryl halides.
Pd(dba)₂X-PhosTHFEthyl 2-bromoacetate (Reformatsky reagent)44-82Photochemically enhanced Negishi coupling.[9]
NiCl₂(PCy₃)₂PCy₃t-amyl alcoholArylzinc reagent85-95[10]Nickel catalysts offer a cost-effective alternative to palladium.[10]

Data based on Negishi couplings of various (hetero)aryl halides.[8][9]

Experimental Protocols

The following are generalized protocols that can be adapted for the coupling reactions of this compound. Optimization of specific parameters may be required for optimal results.

General Procedure for Suzuki-Miyaura Coupling

To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as K₃PO₄ (2.0 mmol). Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.05 mmol, 5 mol%). Add degassed 1,4-dioxane (8 mL) and water (2 mL). The reaction mixture is then heated to 80-100 °C and stirred until the starting material is consumed (monitored by TLC or LC-MS). After cooling to room temperature, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and the crude product is purified by column chromatography.[1]

General Procedure for Buchwald-Hartwig Amination

In an oven-dried reaction vessel, add the palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%), the ligand (e.g., XPhos, 4 mol%), and the base (e.g., NaOtBu, 1.4 equiv.). The vessel is evacuated and backfilled with an inert gas. Degassed solvent (e.g., toluene) is added, followed by this compound (1.0 equiv.) and the desired amine (1.2 equiv.). The reaction mixture is stirred at 80-110 °C until completion. After cooling, the reaction is quenched with water and extracted with an organic solvent. The organic layer is dried, concentrated, and purified by column chromatography.

General Procedure for Sonogashira Coupling

To a reaction flask, add this compound (1.0 equiv.), the palladium catalyst (e.g., Pd(PPh₃)₄, 5 mol%), and the copper(I) co-catalyst (e.g., CuI, 10 mol%). The flask is flushed with an inert gas. Degassed solvent (e.g., DMF) and an amine base (e.g., Et₃N, 2.0 equiv.) are added. The terminal alkyne (1.2 equiv.) is then added via syringe. The reaction is stirred at a suitable temperature (e.g., room temperature to 80 °C) until the starting material is consumed. The workup typically involves quenching with water, extraction with an organic solvent, and purification by chromatography.

General Procedure for Heck Coupling

A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), a palladium catalyst (e.g., Pd(OAc)₂, 1-5 mol%), a ligand (if required, e.g., PPh₃), and a base (e.g., Et₃N or K₂CO₃, 2.0 mmol) in a suitable solvent (e.g., DMF, acetonitrile, or toluene) is heated under an inert atmosphere. Reaction temperatures typically range from 80 to 140 °C. Upon completion, the reaction mixture is cooled, filtered, and the filtrate is partitioned between water and an organic solvent. The organic layer is dried and concentrated, and the product is purified by chromatography.[7]

General Procedure for Negishi Coupling

To a solution of the organozinc reagent (1.5 equiv.) in an anhydrous solvent (e.g., THF), a solution of this compound (1.0 equiv.) and the palladium catalyst (e.g., Pd(OAc)₂/SPhos or Pd(dba)₂/X-Phos) is added under an inert atmosphere. The reaction is stirred at a suitable temperature (e.g., room temperature to 65 °C) until completion. The reaction is then quenched, typically with saturated aqueous ammonium chloride, and extracted with an organic solvent. The organic layer is dried, concentrated, and the product is purified by column chromatography.[11]

Visualizations

To further clarify the processes involved in these coupling reactions, the following diagrams illustrate a general catalytic cycle and a typical experimental workflow.

Catalytic_Cycle cluster_legend Legend Pd(0)L2 Pd(0)L2 Oxidative Addition Complex Oxidative Addition Complex Pd(0)L2->Oxidative Addition Complex Ar-Br Transmetalation Complex Transmetalation Complex Oxidative Addition Complex->Transmetalation Complex R-M Reductive Elimination Complex Reductive Elimination Complex Transmetalation Complex->Reductive Elimination Complex Reductive Elimination Complex->Pd(0)L2 Ar-R Ar-Br Aryl Bromide R-M Organometallic Reagent Ar-R Coupled Product

Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling reactions.

Experimental_Workflow start Start reagents Combine Reactants: - this compound - Coupling Partner - Base start->reagents atmosphere Establish Inert Atmosphere (e.g., Argon) reagents->atmosphere catalyst Add Catalyst and Ligand atmosphere->catalyst solvent Add Degassed Solvent catalyst->solvent reaction Heat and Stir Reaction Mixture solvent->reaction monitoring Monitor Progress (TLC, LC-MS) reaction->monitoring workup Aqueous Workup and Extraction monitoring->workup Reaction Complete purification Purification (Column Chromatography) workup->purification product Final Product purification->product

Caption: General experimental workflow for a cross-coupling reaction.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

For the vanguard of scientific research and pharmaceutical development, the integrity of our work extends beyond the benchtop to encompass the entire lifecycle of the chemical entities we handle. The proper disposal of specialized reagents like 5-bromo-N-cyclopropylpyridin-2-amine is not merely a regulatory formality but a cornerstone of responsible research, ensuring the safety of personnel and the preservation of our environment. This guide provides a detailed, procedural framework for the safe and compliant disposal of this compound, grounded in established safety protocols and regulatory standards.

Immediate Safety and Hazard Assessment

Key Chemical and Physical Properties:

PropertyValue
CAS Number 885266-96-6[1]
Molecular Formula C₈H₉BrN₂[1]
Molecular Weight 213.07 g/mol [1]
Appearance Solid (presumed)
Storage Store at -4°C for short periods (1-2 weeks) and -20°C for longer durations (1-2 years)[1]

All handling and disposal operations must be conducted within a certified chemical fume hood while wearing appropriate Personal Protective Equipment (PPE).

Mandatory Personal Protective Equipment (PPE):

  • Gloves: Chemical-resistant gloves, such as nitrile rubber.

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A standard laboratory coat to protect from spills.

  • Respiratory Protection: In situations where dust may be generated, a NIOSH-approved respirator is recommended.

Disposal Workflow: A Step-by-Step Protocol

The recommended and primary method for the disposal of this compound is through a licensed hazardous waste disposal company.[2] On-site chemical neutralization is not advised without specific, validated protocols due to the potential for hazardous reactions and byproducts.[2]

The following workflow provides a systematic approach to ensure safe and compliant disposal:

DisposalWorkflow cluster_prep Preparation cluster_waste Waste Handling cluster_storage Storage & Final Disposal prep 1. Assemble PPE and Spill Kit segregate 2. Segregate as 'Halogenated Organic Waste' prep->segregate container 3. Use Designated Hazardous Waste Container segregate->container labeling 4. Label Container Accurately container->labeling storage 5. Store in a Secure, Designated Area labeling->storage pickup 6. Arrange for Professional Waste Pickup storage->pickup

Caption: Disposal workflow for this compound.

Waste Segregation: The Critical First Step

All waste materials containing this compound must be segregated as "Halogenated Organic Waste."[2] This includes:

  • Unused or expired pure compound.

  • Contaminated labware (e.g., weighing papers, pipette tips, vials).

  • Contaminated cleaning materials from spill cleanups.

  • Solutions containing the compound.

Causality: Proper segregation is crucial because mixing halogenated waste with non-halogenated waste can complicate the disposal process and significantly increase costs.[2] Disposal facilities use different treatment methods for these waste streams, with incineration being a common method for halogenated compounds.

Waste Collection and Containment

Solid Waste: Collect all solid waste, including the pure compound and contaminated disposables, in a designated, leak-proof, and sealable hazardous waste container.[2][3] A high-density polyethylene (HDPE) container is a suitable choice.[2][3] The container must be kept closed except when adding waste.[2]

Liquid Waste: For solutions containing this compound, use a dedicated, shatter-resistant, and leak-proof container clearly marked for "Halogenated Organic Liquid Waste."[2]

Accurate and Compliant Labeling

Properly label the hazardous waste container immediately upon the first addition of waste. The label must include:

  • The words "Hazardous Waste" .

  • The full chemical name: "this compound" .

  • The approximate percentage of the compound and any other constituents in the container.

  • The date of waste accumulation.

  • The name and contact information of the generating researcher or lab.

Storage and Final Disposal

Store the sealed hazardous waste container in a designated and secure satellite accumulation area.[4] This area should be well-ventilated and away from incompatible materials such as strong oxidizing agents and acids.[4][5][6]

Once the container is full or in accordance with your institution's waste accumulation time limits, contact your Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed hazardous waste management company.[3][5]

Spill Management

In the event of a spill, prompt and appropriate action is necessary to mitigate exposure and contamination.

Small Spills: For minor spills, trained personnel wearing appropriate PPE should use an inert absorbent material, such as vermiculite or sand, to contain and collect the spilled solid.[5][7] The collected material and all contaminated cleaning supplies must be placed in a sealed container and disposed of as hazardous waste.[5]

Large Spills: For significant spills, evacuate the area immediately and contact your institution's EHS office or emergency response team.[5]

Regulatory Framework

Under the Resource Conservation and Recovery Act (RCRA), chemical wastes are classified based on their characteristics and origin. Pyridine and its derivatives are listed as hazardous wastes.[8][9] Therefore, the disposal of this compound must adhere to all local, state, and federal regulations governing hazardous waste.

References

Essential Safety and Operational Guide for 5-bromo-N-cyclopropylpyridin-2-amine

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety, handling, and disposal information for 5-bromo-N-cyclopropylpyridin-2-amine, a compound utilized in advanced scientific research. Adherence to these protocols is essential for ensuring a safe laboratory environment and mitigating potential risks. This information is synthesized from safety data for structurally related compounds, including aromatic amines and brominated heterocycles, in the absence of a specific Safety Data Sheet (SDS) for this compound.

Immediate Safety and Handling Precautions

Personal Protective Equipment (PPE)

A comprehensive PPE strategy is the primary line of defense against potential exposure. The following table summarizes the required PPE.

Protection LevelEquipmentPurpose
Primary Engineering Control Certified Chemical Fume HoodTo minimize inhalation exposure to dust or vapors.[3]
Eye and Face Protection Chemical Splash Goggles and Face ShieldGoggles protect against splashes; a face shield offers broader protection, especially when handling larger quantities or during reactions that could splash.[3][4]
Hand Protection Chemical-Resistant Gloves (Nitrile or Neoprene recommended)To prevent skin contact.[3][5] It is advisable to wear two pairs (double-gloving) and change them frequently.[3]
Body Protection Flame-Resistant Laboratory CoatTo protect skin and personal clothing from contamination.[3]
Foot Protection Closed-Toe, Chemical-Resistant ShoesTo protect feet from spills and falling objects.[3]
Respiratory Protection NIOSH-Approved RespiratorRequired when working outside of a fume hood or when engineering controls are insufficient to control airborne concentrations.[3][4]

Experimental Protocol: Handling and Operation

A systematic approach to handling this compound is crucial for safety and experimental integrity.

Step 1: Pre-Handling Preparation

  • Risk Assessment: Conduct a thorough risk assessment for the planned experiment.[6]

  • PPE Inspection: Ensure all required PPE is in good condition and readily available.

  • Emergency Equipment: Verify that a safety shower, eyewash station, and fire extinguisher are readily accessible.

Step 2: Compound Handling

  • Personal Protective Equipment: Don all required PPE as outlined in the table above before entering the handling area.[7]

  • Weighing: When weighing the solid compound, use a balance inside the fume hood or in a ventilated balance enclosure.[3]

  • Dissolving: When preparing solutions, add the solid to the solvent slowly to avoid splashing.[3]

  • Reactions: For chemical reactions, use appropriate glassware and set up the apparatus securely within the fume hood.[3]

Step 3: Post-Handling Procedures

  • Decontamination: Wipe down the work area in the fume hood with an appropriate solvent and cleaning agent.[3]

  • Hand Washing: Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

The proper disposal of this compound waste is a critical step in the laboratory workflow.

Step-by-Step Disposal Protocol

  • Waste Segregation: All waste containing this compound, including unused product, contaminated labware (e.g., pipette tips, vials), and cleaning materials, must be segregated as "Halogenated Organic Waste."[1] This waste stream must be kept separate from non-halogenated chemical waste.[1]

  • Waste Collection: Use a designated, leak-proof, and clearly labeled waste container. The container should be made of a material compatible with the chemical. The label must include "Hazardous Waste," the full chemical name "this compound," and any other components in the waste mixture.[1][2]

  • Container Management: Keep the waste container securely closed when not in use.[1] Store the container in a designated satellite accumulation area that is well-ventilated and away from sources of ignition.[1]

  • Final Disposal: The ultimate disposal of the waste must be conducted by a licensed hazardous waste disposal company.[1] The primary recommended method for the disposal of pyridine and its derivatives is high-temperature incineration.[1] Do not dispose of this chemical down the drain or in regular trash.[1]

Visual Workflow for Handling and Disposal

G cluster_handling Operational Workflow cluster_disposal Disposal Workflow prep Step 1: Pre-Handling - Risk Assessment - PPE Inspection - Check Emergency Equipment handling Step 2: Compound Handling (in Fume Hood) - Weighing - Dissolving - Reactions prep->handling post_handling Step 3: Post-Handling - Decontamination - Hand Washing handling->post_handling segregate Step 1: Waste Segregation (Halogenated Organic Waste) post_handling->segregate Generate Waste collect Step 2: Waste Collection - Labeled, Leak-Proof Container segregate->collect manage Step 3: Container Management - Closed, Stored Safely collect->manage dispose Step 4: Final Disposal - Licensed Waste Company - High-Temperature Incineration manage->dispose

Caption: Operational and Disposal Workflow for this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.